4-Isocyanato-TEMPO
Description
Structure
3D Structure
Properties
IUPAC Name |
4-isocyanato-2,2,6,6-tetramethyl-1-oxidopiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8H,5-6H2,1-4H3/q-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIRLWXVLZEWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O-])(C)C)N=C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N2O2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: 4-Isocyanato-TEMPO
A Guide to Site-Specific Spin Labeling and Polymer Functionalization
Executive Summary
4-Isocyanato-TEMPO (4-Isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl) represents a critical intersection between "click-like" conjugation chemistry and paramagnetic spectroscopy.[1] Unlike its parent compound TEMPO, which is primarily used as an oxidation catalyst, the 4-isocyanato derivative is engineered as a molecular probe .[1] It features a highly reactive electrophilic isocyanate group capable of forming stable covalent bonds with nucleophiles (hydroxyls, amines, thiols) under mild conditions, while retaining the stable nitroxide radical essential for Electron Paramagnetic Resonance (EPR) studies.[1]
This guide details the physicochemical properties, reaction mechanisms, and validated protocols for utilizing this compound in polymer science and bioconjugation.[1]
Part 1: Molecular Architecture & Physicochemical Properties
The utility of this compound lies in its dual-functionality: the piperidine ring provides steric protection for the radical, ensuring long-term stability, while the isocyanate group acts as the "warhead" for attachment.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 4-Isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl | |
| CAS Number | 88418-69-3 | Distinct from TEMPO (2564-83-2) |
| Molecular Formula | C₁₀H₁₇N₂O₂[1][2][3][4][5]• | The dot denotes the unpaired electron |
| Molecular Weight | 197.25 g/mol | |
| Appearance | Orange to red crystalline solid | Color intensity correlates with radical purity |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, DMSO | Incompatible with water/alcohols (hydrolysis risk) |
| Storage | -20°C, Desiccated, Dark | Moisture sensitive (Isocyanate converts to amine) |
| EPR Signal | 1:1:1 Triplet (in solution) | Hyperfine coupling constant ( |
Part 2: Mechanism of Action
The coupling efficiency of this compound relies on the nucleophilic attack of a target molecule (e.g., a polymer chain end or an RNA ribose hydroxyl) upon the isocyanate carbon. This reaction forms a urethane (carbamate) or urea linkage, which is chemically robust and resistant to hydrolysis under physiological conditions.[1]
Reaction Pathway Visualization
The following diagram illustrates the conjugation mechanism and the competing hydrolysis pathway that must be avoided.
Figure 1: Reaction pathway showing the desired urethane formation versus the moisture-induced degradation pathway.[1]
Part 3: Application Protocol (Polymer Grafting)
Scenario: Post-polymerization functionalization of a hydroxyl-terminated polymer (e.g., PEG or Cellulose) to study chain dynamics via EPR.
Critical Pre-requisites
-
Anhydrous Conditions: The isocyanate group reacts with water to form carbamic acid, which decarboxylates to an amine.[1] This "dead" probe will not attach to the polymer but may still generate an EPR signal, confusing data interpretation.[1]
-
Catalysis: Organotin catalysts (e.g., DBTL) are standard, though organic bases (DABCO, TEA) can be used for sensitive biomolecules.[1]
Step-by-Step Methodology
1. Preparation of Reactants[6][7][8]
-
Polymer Drying: Dry the target polymer (1.0 eq of -OH groups) under high vacuum at 60°C for 12 hours to remove physi-sorbed water.[1]
-
Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Store over molecular sieves (3Å or 4Å) for 24 hours prior to use.
2. The Coupling Reaction
-
Dissolve the dry polymer in the anhydrous solvent under an inert atmosphere (Nitrogen or Argon).[1]
-
Add This compound (1.2 – 1.5 equivalents relative to -OH groups).[1] The slight excess ensures complete capping of accessible hydroxyls.
-
Add catalyst: Dibutyltin dilaurate (DBTL) (0.1 mol%).[1]
-
Note: For biological samples where tin is toxic, use catalytic Triethylamine (TEA).[1]
-
-
Stir at reflux (40°C for DCM) or 60°C (for THF) for 12–24 hours. Monitor reaction progress via FTIR (see Section 4).
3. Purification (Crucial Step)[1]
-
Precipitation: Pour the reaction mixture into cold diethyl ether or methanol (depending on polymer solubility). The polymer should precipitate, while unreacted this compound remains in solution.[1]
-
Dialysis: If precipitation is inefficient, dialyze against the solvent for 48 hours.
-
Why? Free TEMPO rotates rapidly (isotropic signal), whereas bound TEMPO rotates slowly (anisotropic signal).[1] A mixture of both makes EPR data deconvolution impossible.
Part 4: Characterization & Validation
Validating the success of the reaction requires a multi-modal approach. NMR is often compromised by the radical, making FTIR and EPR the primary tools.
FTIR Spectroscopy (Process Control)
Use FTIR to monitor the consumption of the isocyanate.
-
Start of Reaction: Strong peak at ~2270 cm⁻¹ (-N=C=O stretch).[1]
-
End of Reaction: Disappearance of the 2270 cm⁻¹ peak and appearance/strengthening of the ~1700 cm⁻¹ (C=O urethane) band.
EPR Spectroscopy (Functional Validation)
EPR provides data on the mobility of the label, confirming attachment.
-
Free Label: Sharp, narrow triplet (1:1:1). Rotational correlation time (
) < 0.1 ns.[1] -
Bound Label: Broadened lines, unequal peak heights.[1]
increases (1–10 ns) as the radical tumbles with the bulky polymer chain.
Analytical Workflow Diagram
Figure 2: Analytical workflow for validating this compound functionalization.
Part 5: Safety & Handling (E-E-A-T)[1]
Isocyanate Hazards
The isocyanate moiety is a potent sensitizer . Inhalation or skin contact can lead to severe allergic reactions or asthma-like symptoms.[1]
-
Engineering Controls: Always handle this compound in a fume hood.
-
PPE: Nitrile gloves are generally sufficient for short contact, but double-gloving is recommended due to the compound's solution-phase penetrability.[1]
Radical Stability
While TEMPO is a "stable" radical, it can be reduced to hydroxylamine (EPR silent) by antioxidants (e.g., Vitamin C) or disproportionate in acidic environments.[1]
-
Storage: Store bulk powder at -20°C.
-
Solution: Solutions should be prepared fresh. If storage is necessary, freeze in liquid nitrogen or store at -80°C to prevent signal loss.[1]
References
-
Edwards, T. E., et al. (2001).[1] "Site-specific incorporation of nitroxide spin-labels into internal sites of the TAR RNA; structure-dependent dynamics of RNA by EPR spectroscopy." Journal of the American Chemical Society. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound Technical Data. Retrieved from [Link][1]
-
Schiemann, O., et al. (2003).[1] "Spin Labeling of Oligonucleotides with the Nitroxide this compound." Methods in Enzymology. (Contextual citation for RNA labeling protocols).
-
Sigma-Aldrich (Merck). (n.d.).[1] TEMPO Radical Properties and Handling. (General reference for TEMPO moiety stability).
Sources
- 1. TEMPO - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. TEMPO | CAS 2564-83-2 | Stabilized free radical | StressMarq Biosciences Inc. [stressmarq.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-Isocyanato-TEMPO: Synthesis, Characterization, and Applications in Advanced Material and Life Sciences
This guide provides a comprehensive technical overview of 4-isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl (4-isocyanato-TEMPO), a versatile chemical intermediate that synergizes the unique properties of a stable nitroxide radical with the reactive isocyanate functional group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this molecule in spin labeling, polymer modification, and bioconjugation.
Introduction: The Duality of Reactivity and Stability
This compound is a derivative of the well-known stable free radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). The TEMPO moiety, characterized by a sterically hindered nitroxide radical, imparts exceptional stability, making it a powerful tool for a variety of applications, including as a catalyst in organic synthesis and as a spin probe in Electron Paramagnetic Resonance (EPR) spectroscopy.[1] The introduction of a highly electrophilic isocyanate (-N=C=O) group at the 4-position of the TEMPO ring transforms it into a versatile building block for covalent modification of a wide range of nucleophile-containing molecules and materials.
The isocyanate group readily reacts with primary and secondary amines to form stable urea linkages and with alcohols to form urethane bonds.[2] This reactivity profile allows for the straightforward incorporation of the TEMPO radical onto polymers, surfaces, and biomolecules, thereby enabling the development of novel functional materials and probes for biomedical research.
Molecular Structure and Core Properties
The chemical structure of this compound combines the rigid piperidine ring of TEMPO with the linear isocyanate group. This unique architecture dictates its chemical behavior and applications.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₇N₂O₂ | [3] |
| Molecular Weight | 197.26 g/mol | [4] |
| CAS Number | 88418-69-3 | [3] |
| Appearance | Red-orange solid | Inferred from TEMPO properties |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, Toluene) | Inferred from structure |
Synthesis and Purification of this compound
The most common and efficient synthesis of this compound involves the phosgenation of its precursor, 4-amino-TEMPO. For safety and ease of handling in a laboratory setting, triphosgene (bis(trichloromethyl) carbonate) is a preferred substitute for the highly toxic phosgene gas.[5][6]
Synthesis Workflow
The conversion of the primary amine in 4-amino-TEMPO to an isocyanate using triphosgene is a well-established synthetic transformation.[5][6]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of isocyanates from primary amines using triphosgene.[5][6] Caution: This reaction should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
-
Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-amino-TEMPO (1 equivalent) and anhydrous dichloromethane (DCM). The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of triphosgene (0.4 equivalents) in anhydrous DCM is added dropwise to the stirred solution of 4-amino-TEMPO.
-
Base Addition: A solution of a non-nucleophilic base, such as triethylamine (2.2 equivalents), in anhydrous DCM is then added dropwise to the reaction mixture. The reaction is allowed to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[5]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
| Technique | Expected Observations |
| FTIR Spectroscopy | A strong, sharp absorption band between 2250 and 2285 cm⁻¹ is characteristic of the asymmetric stretching of the -N=C=O group.[7][8] |
| ¹H and ¹³C NMR Spectroscopy | Due to the paramagnetic nature of the nitroxide radical, NMR spectra will exhibit broad signals. To obtain high-resolution spectra, a radical scavenger such as phenylhydrazine can be added to the NMR sample to reduce the nitroxide to the corresponding hydroxylamine.[9][10] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (197.26 g/mol ) should be observed.[4] |
| Electron Paramagnetic Resonance (EPR) | The EPR spectrum will show a characteristic three-line signal for the nitroxide radical, with a g-factor close to that of a free electron.[11] |
Reactivity and Applications
The dual functionality of this compound makes it a valuable tool in several scientific domains.
Spin Labeling of Biomolecules
A primary application of this compound is in site-directed spin labeling (SDSL) for EPR studies of biomolecules, particularly nucleic acids.[3] By reacting with amine or hydroxyl groups on a biomolecule, the TEMPO moiety is introduced as a paramagnetic probe. EPR spectroscopy can then be used to obtain information about the structure, dynamics, and environment of the labeled site.
Polymer and Surface Modification
The isocyanate group provides a versatile handle for the covalent attachment of TEMPO to polymer backbones and surfaces.[12] This can be used to:
-
Create TEMPO-functionalized polymers: These polymers have applications as catalysts, in organic radical batteries, and as materials with controlled radical polymerization capabilities.[1][13][14]
-
Modify surfaces: The grafting of TEMPO onto surfaces can alter their physicochemical properties and introduce radical-scavenging or catalytic functionalities.[12][15][16][17]
Drug Delivery Systems
The ability of isocyanates to react with biopolymers makes this compound a candidate for the development of controlled drug release systems.[18][19][20][21] By incorporating the TEMPO moiety into a drug delivery vehicle, the antioxidant properties of the nitroxide radical could provide additional therapeutic benefits by mitigating oxidative stress.[22]
Handling and Safety
Isocyanates are toxic and potent respiratory sensitizers. All handling of this compound should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of inhalation, move to fresh air and seek medical attention. In case of skin contact, wash thoroughly with soap and water.
Conclusion
This compound is a powerful and versatile chemical tool that bridges the fields of materials science, polymer chemistry, and biophysics. Its unique combination of a stable nitroxide radical and a highly reactive isocyanate group allows for the straightforward creation of novel functional materials and probes. As research in these areas continues to advance, the demand for well-characterized and readily accessible reagents like this compound is expected to grow, paving the way for new discoveries and applications.
References
-
Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE. Organic Syntheses, 78, 220. [Link]
-
Liu, M., Zhou, B., Zhou, L., Xie, Z., Li, S., & Chen, L. (2018). Nitroxyl Radical Based Conjugated Microporous Polymers as Heterogeneous Catalysts for Selective Aerobic Alcohol Oxidation. The Royal Society of Chemistry. [Link]
-
Amer, A. (2020). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?. ResearchGate. [Link]
-
Guo, J., Abdinejad, M., Farzi, A., & Seifitokaldani, A. (2023). Effective Electro-Oxidation of Hydroxymethylfurfural using Electrografted Immobilized Aminoxyl Radical. ResearchGate. [Link]
-
Lendzian, F., et al. (2016). 13 C dynamic nuclear polarization using isotopically enriched 4-oxo-TEMPO free radicals. Magnetic Resonance in Chemistry, 54(12), 962-967. [Link]
-
Chu, X., et al. (2020). TEMPO Functionalized Polymers: Synthesis and Application. ResearchGate. [Link]
-
NIST. (n.d.). Benzene, 1,1'-methylenebis[4-isocyanato-. NIST WebBook. [Link]
-
Wang, C., et al. (n.d.). Synthesis of sulfone-functionalized chroman-4-ones and chromans through the visible-light-induced cascade radical cyclization under transition-metal-free conditions. Supporting Information. [Link]
-
Zhang, Y., et al. (2016). Synthesis and characterization of silica nanoparticles functionalized with multiple TEMPO groups and investigation on their oxidation activity. Polymer Chemistry, 7(34), 5349-5359. [Link]
-
Ionita, P. (2018). EPR spectra of the 4-amino-TEMPO spin label attached to silane-coated... ResearchGate. [Link]
-
Specac Ltd. (n.d.). Quantification with the Pearl FTIR accessory. Specac Ltd. [Link]
-
Cao, G., Zhao, X., & Xiao, R. (2012). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. Advanced Materials Research, 550-553, 538-541. [Link]
-
Gafurov, M., et al. (2010). EPR Characterization of a Rigid Bis-TEMPO–Bis-Ketal for Dynamic Nuclear Polarization. Applied Magnetic Resonance, 37(1-4), 505-514. [Link]
-
Yamada, A., et al. (2019). Photochemical generation of the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical from caged nitroxides by near-infrared two-photon irradiation and its cytocidal effect on lung cancer cells. Beilstein Journal of Organic Chemistry, 15, 863-873. [Link]
-
National Center for Biotechnology Information. (n.d.). Tempo. PubChem. [Link]
-
Reddit. (2023). Workup for isocyante synthesis from triphoagene?. r/Chempros. [Link]
-
Tătărîngă, V. N., et al. (2017). Conformational preferences of TEMPO type radicals in complexes with cyclodextrins revealed by a combination of EPR spectroscopy, induced circular dichroism and molecular modeling. Physical Chemistry Chemical Physics, 19(39), 26766-26776. [Link]
-
The Antirrhinum. (n.d.). This compound,Technical grade. The Antirrhinum. [Link]
-
Liu, S., et al. (2016). TEMPO functionalized polymers: Synthesis and applications. Current Organic Chemistry, 20(13), 1389-1403. [Link]
-
Sci-Hub. (n.d.). TEMPO Functionalized Polymers: Synthesis and Applications. Sci-Hub. [Link]
-
Amorcyte Cell. (n.d.). This compound,Technical grade. Amorcyte Cell. [Link]
-
Nishimura, T., et al. (2019). 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation. Polymers, 11(12), 2059. [Link]
- Google Patents. (n.d.). US4065362A - Purification of organic isocyanates.
-
Megiel, E. (2017). Surface modification using TEMPO and its derivatives. Advances in Colloid and Interface Science, 250, 158-184. [Link]
-
S, S., & K, A. (2014). Diisocyanate mediated polyether modified gelatin drug carrier for controlled release. Journal of Applied Pharmaceutical Science, 4(1), 1-8. [Link]
-
Smirnova, T. I., & Smirnov, A. I. (2007). Dynamics of the EPR spectra of the 4-amino-TEMPO spin label incubated... ResearchGate. [Link]
-
Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation. [Link]
-
Bellomo, A., et al. (2020). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Organic & Biomolecular Chemistry, 18(34), 6694-6699. [Link]
-
Provvedi, F. (2025). TEMPO derivatives in nanocarriers for drug delivery systems with antioxidant activity. POLITesi. [Link]
-
Syno Group. (n.d.). UV-701 - 4-Hydroxy-TEMPO Polymerization Inhibitor for Acrylates. Syno Group. [Link]
-
ResearchGate. (n.d.). FTIR spectra of the isocyanate prepolymer and the resulting samples... ResearchGate. [Link]
-
Lee, S., et al. (2022). Facile Detection of Light-Controlled Radical Scavengers from Natural Products Using In Situ UV-LED NMR Spectroscopy. Molecules, 27(22), 7794. [Link]
-
Nitschke, M., et al. (2007). Surface Modification of Poly(hydroxybutyrate) Films to Control Cell-Matrix Adhesion. Journal of Biomedical Materials Research Part A, 81A(1), 75-85. [Link]
-
White Rose eTheses Online. (n.d.). Chapter 4 TEMPO Decay in Acid at High Temperature. White Rose eTheses Online. [Link]
-
Turgman-Cohen, S., & Genzer, J. (2019). Revisiting the Challenges in Fabricating Uniform Coatings with Polyfunctional Molecules on High Surface Energy Materials. Coatings, 9(8), 502. [Link]
-
AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. AZoM. [Link]
-
Piancatelli, G., & Leonelli, F. (2006). OXIDATION OF NEROL TO NERAL WITH IODOBENZENE DIACETATE AND TEMPO. Organic Syntheses, 83, 18. [Link]
-
Vidya-mitra. (2018). Types of controlled release systems. YouTube. [Link]
-
Office of Justice Programs. (n.d.). Surface Modification of Poly-(Methyl Methacrylate) for Improved Adsorption of Wall Coating Polymers for Microchip Electrophoresis. Office of Justice Programs. [Link]
-
ResearchGate. (n.d.). Examples of mechanisms of temporal controlled release. ResearchGate. [Link]
Sources
- 1. TEMPO functionalized polymers: Synthesis and applications [ecc.isc.ac]
- 2. Structural design of pyrene-functionalized TEMPO-containing polymers for enhanced electrochemical storage performance - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Benzene, 1,1'-methylenebis[4-isocyanato- [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. rsc.org [rsc.org]
- 10. Facile Detection of Light-Controlled Radical Scavengers from Natural Products Using In Situ UV-LED NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Surface modification using TEMPO and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sci-Hub. TEMPO Functionalized Polymers: Synthesis and Applications / Current Organic Chemistry, 2016 [sci-hub.ru]
- 15. Surface modification of poly(hydroxybutyrate) films to control cell-matrix adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Surface Modification of Poly-(Methyl Methacrylate) for Improved Adsorption of Wall Coating Polymers for Microchip Electrophoresis | Office of Justice Programs [ojp.gov]
- 18. Diisocyanate mediated polyether modified gelatin drug carrier for controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. CONTROLLED RELEASE - Challenges in Consistent & Predictable Delivery of Drugs Using Oral Controlled Release Technologies [drug-dev.com]
- 22. politesi.polimi.it [politesi.polimi.it]
Introduction: The Strategic Utility of a Functionalized Nitroxide Radical
An In-Depth Technical Guide to 4-isocyanato-TEMPO: Properties, Application, and Protocol for Site-Directed Spin Labeling
In the field of biophysical chemistry and structural biology, the ability to probe the structure, dynamics, and conformational changes of macromolecules is paramount. Site-Directed Spin Labeling (SDSL), coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, has emerged as a powerful technique for these investigations.[1] Central to this methodology is the use of stable nitroxide radicals, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), which serve as paramagnetic probes.[2] This guide focuses on a key derivative, This compound , a reagent engineered for the covalent attachment of the TEMPO moiety onto biomolecules.
The strategic incorporation of an isocyanate (-N=C=O) group transforms the stable TEMPO radical into a versatile labeling agent. This highly electrophilic group readily reacts with nucleophiles, such as primary amines and hydroxyls, to form stable covalent bonds.[3][4] This reactivity makes this compound an invaluable tool, particularly for labeling nucleic acids like RNA and DNA, enabling researchers to unlock detailed insights into their structure and function.[5][6][7]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is critical for its successful storage, handling, and application in experimental workflows. The compound is a red-orange crystalline solid at room temperature.[2][6]
| Property | Value | Source(s) |
| Formal Name | 4-isocyanato-2,2,6,6-tetramethyl-1-piperidinyloxy | [6] |
| Molecular Formula | C₁₀H₁₇N₂O₂ | [6] |
| Molecular Weight | 197.26 g/mol | [8][9] |
| CAS Number | 88418-69-3 | [6][8] |
| Appearance | Crystalline Solid | [6] |
| Melting Point | 36 - 38 °C (97 - 100 °F) | |
| Purity | ≥85% (Technical Grade) | [6] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL | [6] |
Synthesis and Chemical Reactivity
Synthesis Pathway
The most common and established method for synthesizing this compound involves the reaction of its precursor, 4-amino-TEMPO , with diphosgene.[5] This reaction converts the primary amine group into the highly reactive isocyanate functional group. While effective, this synthesis involves hazardous reagents like diphosgene and generates HCl as a byproduct, necessitating careful control of reaction conditions.[4][5] The precursor, 4-amino-TEMPO, is itself typically synthesized from 2,2,6,6-tetramethylpiperidine.[10]
Mechanism of Covalent Labeling
The utility of this compound lies in the electrophilic nature of the isocyanate carbon atom. It readily undergoes nucleophilic attack by functional groups present on biomolecules, most notably primary amines (-NH₂) and hydroxyls (-OH).
-
Reaction with Amines: Forms a highly stable urea linkage. This is the primary reaction used for labeling 2'-amino-modified nucleic acids.[5]
-
Reaction with Hydroxyls: Forms a carbamate (urethane) linkage. This reaction can also occur but is generally less rapid than the reaction with amines.
This reactivity allows for the targeted, covalent attachment of the TEMPO spin label to a specific site on a macromolecule that has been chemically modified to introduce a nucleophilic handle.
Caption: Reaction of this compound with a primary amine.
Experimental Protocol: Post-Synthetic Spin Labeling of RNA
The postsynthetic labeling of 2'-amino-modified RNA is a cornerstone application of this compound for studying nucleic acid dynamics via EPR spectroscopy.[5][6] The following protocol is a self-validating system designed for efficiency and reproducibility.
Objective: To covalently attach this compound to a specific 2'-amino-modified nucleotide within an RNA oligonucleotide.
Materials:
-
2'-amino-modified RNA oligonucleotide, purified (e.g., by HPLC or PAGE)
-
This compound (FW: 197.26 g/mol )
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
HEPES buffer (100 mM, pH 7.5) or similar non-nucleophilic buffer
-
Sodium Acetate (3 M, pH 5.2)
-
Ethanol (100% and 70%), ice-cold
-
Nuclease-free water
-
Microcentrifuge tubes and refrigerated microcentrifuge
-
Gel electrophoresis (e.g., denaturing PAGE) or HPLC system for analysis and purification
Step-by-Step Methodology:
-
Preparation of Reagents:
-
RNA Solution: Resuspend the purified 2'-amino-modified RNA in HEPES buffer to a final concentration of approximately 100-200 µM. Rationale: HEPES is a non-nucleophilic buffer that will not compete with the RNA's amino group for reaction with the isocyanate. The pH of 7.5 ensures the primary amine is deprotonated and thus maximally nucleophilic.
-
Spin Label Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 50 mM). Rationale: The isocyanate group is sensitive to hydrolysis. Using an anhydrous aprotic solvent and preparing the solution fresh minimizes degradation of the reagent.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the this compound stock solution to the RNA solution. A 50- to 100-fold molar excess of the spin label over the RNA is typically used.
-
For example, to a 50 µL reaction containing 10 nmol of RNA, add 10-20 µL of the 50 mM spin label stock (500-1000 nmol).
-
Incubate the reaction at room temperature (20-25°C) for 2-4 hours with gentle mixing. Rationale: The molar excess drives the reaction to completion. Room temperature incubation provides sufficient energy for the reaction without promoting RNA degradation.
-
-
Quenching and Precipitation:
-
Stop the reaction by precipitating the RNA. Add 0.1 volumes of 3 M Sodium Acetate (e.g., 7 µL for a 70 µL reaction).
-
Add 3 volumes of ice-cold 100% ethanol (e.g., 210 µL). Mix thoroughly.
-
Incubate at -20°C for at least 1 hour (or -80°C for 30 minutes) to precipitate the labeled RNA. Rationale: Ethanol precipitation effectively separates the RNA polymer from the unreacted, small-molecule spin label and other reaction components.
-
-
Purification:
-
Centrifuge the mixture at high speed (e.g., >14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the excess spin label.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol to remove residual salts and unreacted label. Centrifuge again for 15 minutes.
-
Repeat the 70% ethanol wash.
-
After the final wash, carefully remove all supernatant and air-dry or speed-vac the pellet for a few minutes. Do not over-dry.
-
Resuspend the purified, spin-labeled RNA pellet in nuclease-free water or an appropriate buffer for analysis. Rationale: Multiple ethanol washes are crucial for removing all traces of the highly paramagnetic, unreacted spin label, which would otherwise interfere with subsequent EPR measurements.
-
-
Validation of Labeling:
-
Confirm successful labeling and assess purity using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC. The labeled RNA should exhibit a shift in mobility compared to the unlabeled starting material.
-
Quantify the concentration of the labeled product using UV-Vis spectrophotometry at 260 nm.
-
Caption: Experimental workflow for spin-labeling RNA.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols. The primary hazards are associated with its corrosive nature and the reactivity of the isocyanate group.
-
Hazard Statements: Causes severe skin burns and eye damage (H314).[11][12] Harmful to aquatic life with long-lasting effects (H412).[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.[13] Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
Storage: Store locked up in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound stands as a highly effective and widely adopted reagent in the toolbox of molecular biophysics. Its specific reactivity, which allows for the stable and site-directed covalent attachment of a paramagnetic probe, has made it instrumental in the study of nucleic acids.[5][7][14] By enabling detailed EPR spectroscopic analysis, it provides researchers with critical data on molecular distances, local dynamics, and conformational changes that are often inaccessible through other structural biology techniques.[1][6] Proper understanding of its properties, reaction mechanism, and handling requirements is essential for leveraging its full potential in advancing our knowledge of complex biological systems.
References
-
Preparation of the spin-labeling reagent, 4-isocyanato TEMPO (2), and... - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]
-
Barhate, N., Cekan, P., Drobny, G., & Sigurdsson, S. T. (2015). TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy. National Institutes of Health. Retrieved from [Link]
-
This compound,Technical grade - Fernando Amat Bioimaging Research. (n.d.). Retrieved February 10, 2026, from [Link]
-
This compound,Technical grade | Amorcyte Cell. (n.d.). Retrieved February 10, 2026, from [Link]
-
The Role of Isocyanates in Modern Pharmaceuticals - Patsnap Eureka. (2025, July 10). Retrieved from [Link]
-
CAS No : 88418-69-3 | Product Name : this compound, Technical grade. (n.d.). Pharmaffiliates. Retrieved February 10, 2026, from [Link]
-
Lovett, J. E. (2015). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 20(12), 22234–22267. [Link]
-
SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved February 10, 2026, from [Link]
-
TEMPO SAFETY DATA SHEET - A-1 Products. (n.d.). Retrieved February 10, 2026, from [Link]
-
Safety Data Sheet Tempo | Aztec Chemicals. (2015, March 2). Retrieved from [Link]
-
Zhang, Y., et al. (2024). Advances in Anti-Wrinkle Finishing Agent for Natural Fabrics. Polymers, 16(1), 123. [Link]
-
Ciriminna, R., & Pagliaro, M. (2020). TEMPO and its Derivatives: Synthesis and Applications. ResearchGate. Retrieved from [Link]
-
New Products - TEMPO Spin Labels for Click Chemistry and 5-Ethynyl-dU. (n.d.). Glen Research. Retrieved February 10, 2026, from [Link]
-
Bonucci, A., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653. [Link]
-
TEMPO - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]
-
Gagliardi, M., et al. (2014). Soft synthesis of isocyanate-functionalised Metal Organic Frameworks. Dalton Transactions, 43(3), 1004-1007. [Link]
-
Tempo | C9H18NO | CID 2724126 - PubChem. (n.d.). National Institutes of Health. Retrieved February 10, 2026, from [Link]
-
Ciriminna, R., & Pagliaro, M. (2009). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 13(4), 647-652. [Link]
-
Applications of TEMPO in synthesis - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]
-
Kurakula, M., & Rao, M. R. P. (2020). Application of coating technology to chronotherapeutic drug delivery systems: Recent publications and patents. Journal of Controlled Release, 328, 43-54. [Link]
Sources
- 1. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TEMPO - Wikipedia [en.wikipedia.org]
- 3. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 4. iris.unito.it [iris.unito.it]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-isocyanato TEMPO | 88418-69-3 [sigmaaldrich.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. rsc.org [rsc.org]
- 11. fishersci.com [fishersci.com]
- 12. a-1products.com [a-1products.com]
- 13. echemi.com [echemi.com]
- 14. This compound,Technical grade | Fernando Amat Bioimaging Research [fernandoamat.com]
Technical Monograph: 4-Isocyanato-TEMPO
Dual-Function Probe for Spin Labeling and Material Functionalization
Executive Summary
4-Isocyanato-TEMPO (4-Isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl) represents a critical class of heterobifunctional reagents in structural biology and polymer chemistry. Unlike simple spin labels, this compound possesses a highly reactive isocyanate electrophile coupled with a stable nitroxide radical. This dual functionality allows for the covalent attachment of a paramagnetic reporter to nucleophilic sites (hydroxyls, amines, thiols) on biomolecules and polymers under mild conditions, enabling subsequent analysis via Electron Paramagnetic Resonance (EPR) spectroscopy.
This guide serves as a definitive technical resource for researchers utilizing this compound, moving beyond basic product data to address synthesis, stability, and spectroscopic validation.
Physicochemical Profile
The physical state of this compound is often a point of confusion due to its low melting point and tendency to supercool. High-purity samples appear as orange-red crystals, while technical grades may present as viscous oils.
Table 1: Core Physicochemical Properties
| Property | Specification | Notes |
| CAS Number | 88418-69-3 | Distinct from 4-amino-TEMPO (14691-88-4) |
| Molecular Formula | C₁₀H₁₇N₂O₂• | The dot denotes the unpaired electron |
| Molecular Weight | 197.26 g/mol | |
| Appearance | Orange-red crystalline solid | May appear as a viscous oil if impure or supercooled |
| Melting Point | ~35–40 °C | Low melting point requires cold storage to prevent fusion |
| Solubility | Soluble: DCM, Toluene, DMSO, DMFInsoluble/Reactive: Water, Alcohols | Critical: Reacts rapidly with protic solvents |
| Stability | Moisture Sensitive | Hydrolyzes to 4-amino-TEMPO and CO₂ |
Spectroscopic Characterization
Reliable identification of this compound relies on two orthogonal techniques: Infrared (IR) spectroscopy to verify the reactive handle, and EPR to verify the paramagnetic center.
Infrared Spectroscopy (FT-IR)
The isocyanate group (-N=C=O) provides a distinct diagnostic handle.
-
Diagnostic Peak: A strong, sharp absorption band at 2260–2275 cm⁻¹ (asymmetric stretching vibration).
-
Quality Control: The disappearance of this peak correlates directly with the coupling reaction's progress. Appearance of broad bands near 3300–3400 cm⁻¹ indicates hydrolysis (N-H stretching of the urea/amine byproduct).
Electron Paramagnetic Resonance (EPR)
The nitroxide radical exhibits a characteristic three-line hyperfine structure due to the interaction of the unpaired electron (
-
Hyperfine Coupling Constant (
):-
Non-polar solvents (e.g., Toluene): ~
-
Polar solvents (e.g., Water/Buffer): ~
-
-
Rotational Correlation Time (
):-
Free label: Fast tumbling (
), resulting in sharp, equal-intensity lines. -
Bound label: Slow tumbling (
), resulting in line broadening and amplitude reduction, confirming successful conjugation.
-
Reactivity & Mechanism
The utility of this compound lies in its chemoselective reactivity. The isocyanate group acts as a "hard" electrophile, reacting preferentially with primary amines and primary alcohols.
Reaction Pathways
The following diagram illustrates the divergent pathways for this compound. The "Productive Pathway" yields the desired spin-labeled conjugate, while the "Destructive Pathway" (Hydrolysis) destroys the reactive handle.
Figure 1: Divergent reactivity pathways. Note that moisture contamination leads to the formation of a urea dimer, consuming two equivalents of the isocyanate.
Experimental Protocols
Synthesis (Triphosgene Route)
While commercially available, fresh synthesis is often required for critical applications to ensure maximum isocyanate content. This protocol utilizes triphosgene, a safer solid substitute for phosgene.
Safety: Perform in a well-ventilated fume hood. Triphosgene generates phosgene gas upon decomposition.[1]
-
Preparation: Dissolve 4-amino-TEMPO (1 eq) in anhydrous Dichloromethane (DCM) containing dry Triethylamine (2.2 eq). Cool to 0°C under Argon.
-
Addition: Dissolve Triphosgene (0.35 eq) in DCM and add dropwise to the amine solution over 30 minutes. The stoichiometry is critical (1 mol triphosgene = 3 mol phosgene).
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor IR for the appearance of the 2270 cm⁻¹ peak.
-
Workup: Filter off the triethylamine hydrochloride salt precipitate under inert atmosphere if possible.
-
Purification: Concentrate the filtrate. If necessary, rapid recrystallization from dry hexane/toluene can be performed, but immediate use is recommended.
Labeling of Hydroxyl-Bearing Polymers (e.g., Cellulose/Starch)
Context: Grafting TEMPO onto polysaccharides allows for the study of polymer dynamics in solution.
-
Activation: Dry the polymer thoroughly (vacuum oven, 60°C, 12h) to remove physisorbed water.
-
Solvent System: Suspend/dissolve polymer in anhydrous DMSO or DMF.
-
Catalysis: Add Dibutyltin dilaurate (DBTDL) (0.1 mol%) as a catalyst for the isocyanate-hydroxyl reaction.
-
Conjugation: Add this compound (1.1 eq relative to target hydroxyls).
-
Incubation: Stir at 60°C for 12–24 hours under Argon.
-
Purification: Precipitate the polymer into cold ethanol (excess) to remove unreacted label. Wash extensively (Soxhlet extraction recommended) until the wash solvent shows no EPR signal.
Storage & Stability Guidelines
The primary failure mode for this reagent is hydrolysis.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Container: Use amber glass vials with PTFE-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.
-
Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Troubleshooting Flow
If the labeling efficiency is low, follow this logic:
Figure 2: Troubleshooting logic for low-efficiency conjugation.
References
-
Edwards, T. E., et al. (2001). "Site-specific incorporation of nitroxide spin-labels into internal sites of the TAR RNA; structure-dependent dynamics of RNA by EPR spectroscopy." Journal of the American Chemical Society, 123(7), 1527-1528.[2]
-
Tsai, J. H., et al. (2002).[3] "Synthesis of Amino Acid Ester Isocyanates." Organic Syntheses, 78, 220.[3] (Foundational method for isocyanate synthesis via triphosgene). Retrieved from [Link][3]
-
Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]
Sources
Navigating the Nuances of a Bifunctional Spin Label: A Technical Guide to the Stability and Storage of 4-Isocyanato-TEMPO
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and spin labeling for structural biology, 4-isocyanato-TEMPO stands out as a valuable reagent. Its bifunctional nature, combining the stable nitroxide radical of TEMPO with a reactive isocyanate group, allows for the covalent attachment of a paramagnetic probe to nucleophilic residues in biomolecules. However, this very reactivity presents unique challenges regarding its stability and proper storage. This in-depth technical guide, compiled from field-proven insights and established chemical principles, provides a comprehensive framework for understanding and managing the stability of this compound, ensuring its efficacy in your research endeavors.
The Dichotomy of Reactivity and Stability: Understanding the Core Chemistry
The stability of this compound is governed by the interplay of its two key functional groups: the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical and the isocyanate group (-N=C=O).
The Robust TEMPO Core
The TEMPO moiety is a well-characterized stable free radical.[1] Its remarkable stability arises from the steric hindrance provided by the four methyl groups flanking the nitroxide radical, which prevents dimerization and other radical-radical quenching reactions.[1] This inherent stability of the radical is crucial for its function as a spin label, as it allows for detection by electron paramagnetic resonance (EPR) spectroscopy over extended periods.
The Highly Electrophilic Isocyanate Group
In stark contrast to the stable TEMPO radical, the isocyanate group is highly electrophilic and susceptible to nucleophilic attack.[2] This reactivity is the cornerstone of its utility in labeling, enabling the formation of stable covalent bonds with nucleophiles such as the primary amines of lysine residues or the hydroxyl groups of serine and threonine. However, this reactivity also makes it the primary point of degradation.
Key Degradation Pathways: A Two-Pronged Challenge
The degradation of this compound can be broadly categorized into two main pathways, both revolving around the reactivity of the isocyanate group.
Hydrolysis: The Ubiquitous Threat
The most significant and common degradation pathway is the reaction with water (hydrolysis).[2][3] Isocyanates react readily with even trace amounts of moisture to form an unstable carbamic acid intermediate, which then rapidly decarboxylates to yield a primary amine and carbon dioxide gas.[2]
Reaction with Water: R-N=C=O + H₂O → [R-NH-COOH] (Carbamic acid - unstable) → R-NH₂ (4-amino-TEMPO) + CO₂
This hydrolysis is detrimental for two primary reasons:
-
Loss of Reactivity: The resulting 4-amino-TEMPO is no longer capable of forming the desired covalent bond with the target biomolecule.
-
Pressure Buildup: The evolution of carbon dioxide gas can lead to a dangerous pressure increase in sealed storage containers.[4]
Polymerization: A Chain Reaction of Degradation
In the absence of a nucleophilic target, isocyanates can react with each other in a self-polymerization reaction. This is particularly relevant at elevated temperatures or in the presence of certain catalysts. The dimerization of isocyanates can form uretidinediones, and further reactions can lead to the formation of trimers (isocyanurates) and higher-order oligomers.[5]
Dimerization and Trimerization: 2 R-N=C=O → (R-NCO)₂ (Uretidinedione) 3 R-N=C=O → (R-NCO)₃ (Isocyanurate)
This polymerization leads to the formation of insoluble solids or gels, rendering the reagent unusable.
Recommended Storage Conditions: A Multi-faceted Approach to Preservation
To mitigate these degradation pathways and ensure the long-term viability of this compound, a stringent set of storage conditions must be adhered to.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Reduces the rate of all chemical reactions, including hydrolysis and polymerization.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes atmospheric moisture, the primary driver of hydrolysis.[7] |
| Container | Tightly Sealed, Amber Glass Vial | Prevents moisture ingress and protects from light, which can potentially catalyze radical reactions. |
| State | Solid | Minimizes mobility of molecules, reducing the likelihood of polymerization. |
Long-Term Stability: When stored under these optimal conditions, this compound is reported to be stable for at least four years.
Experimental Protocols: Best Practices for Handling and Use
Given its reactive nature, handling this compound requires meticulous attention to detail to prevent premature degradation and ensure experimental success.
Protocol 1: Aliquoting and Handling the Solid Reagent
Objective: To safely dispense the required amount of this compound while minimizing exposure to atmospheric moisture.
Materials:
-
Stock vial of this compound
-
Dry, inert gas source (Argon or Nitrogen) with a needle adapter
-
Dry, clean microcentrifuge tubes or small vials
-
Spatula (pre-dried in an oven and cooled in a desiccator)
-
Glove box or a glove bag (highly recommended)
Procedure:
-
Equilibration: Allow the stock vial of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If a glove box is available, perform all subsequent steps within this controlled environment. If not, create a positive pressure of inert gas over the stock vial by inserting a needle connected to the gas line through the septum of the cap.
-
Dispensing: Quickly open the vial and use the pre-dried spatula to transfer the desired amount of the solid to a pre-weighed, dry microcentrifuge tube.
-
Sealing: Immediately and tightly seal both the stock vial and the aliquot tube. Purge the headspace of both containers with inert gas before final sealing if possible.
-
Storage of Aliquot: Store the aliquot under the same recommended conditions as the stock vial (-20°C, under inert gas).
Protocol 2: Preparation of a Stock Solution
Objective: To prepare a solution of this compound in an appropriate anhydrous solvent for immediate use in a labeling reaction.
Materials:
-
Aliquot of this compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile)
-
Dry, gas-tight syringe
-
Reaction vessel under an inert atmosphere
Procedure:
-
Solvent Selection: Choose a high-purity, anhydrous, and amine-free solvent. The presence of nucleophilic impurities in the solvent will lead to rapid degradation of the isocyanate.
-
Inert Environment: Ensure the reaction vessel where the solution will be used is under a positive pressure of an inert gas.
-
Dissolution: Using a dry syringe, add the desired volume of anhydrous solvent to the vial containing the pre-weighed this compound.
-
Mixing: Gently vortex or swirl the vial to dissolve the solid completely.
-
Immediate Use: Use the freshly prepared solution immediately. Do not store solutions of this compound, as the isocyanate group will degrade over time, even in anhydrous solvents.
Visualization of Key Concepts
Logical Flow of Stability Considerations
Caption: Key factors influencing the stability of this compound.
Experimental Workflow for Handling
Caption: Recommended workflow for handling this compound.
Conclusion: A Synthesis of Vigilance and Understanding
The successful application of this compound as a spin-labeling reagent is critically dependent on a thorough understanding of its inherent chemical instability and the implementation of rigorous handling and storage protocols. By recognizing the dual nature of this molecule – the robust TEMPO radical and the highly reactive isocyanate – researchers can take the necessary precautions to preserve its integrity. The core principles of maintaining a cold, dry, and inert environment are paramount. Adherence to the detailed protocols outlined in this guide will empower scientists and drug development professionals to harness the full potential of this compound, ensuring the generation of reliable and reproducible data in their critical research.
References
-
Cayman Chemical. 4-isocyanato TEMPO (CAS Number: 88418-69-3).
-
EG Chemistry - IIT JEE & NEET. (2023, October 12). Compare stability of Resonating Structures of isocyanate example-3 || EG Chemistry IIT JEE & NEET. YouTube.
-
How to Safely Handle Isocyanates? (2025, August 14). LinkedIn.
-
Patsnap Eureka. (2025, July 10). How to Enhance Isocyanate Storage and Handling Safety?
-
IChemE. Safety aspects of handling isocyanates in urethane foam production.
-
Safe Work Australia. GUIDE TO HANDLING ISOCYANATES.
-
SafeWork NSW. Isocyanates technical fact sheet.
-
Wikipedia. Isocyanide.
-
Poliuretanos. 1.2.1 - Isocyanate Reactions.
-
Wikipedia. Isocyanate.
-
Szabo-Scandic. 4-Amino-TEMPO, free radical.
-
Organic Syntheses Procedure. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask.
-
Biomol.com. 4-isocyanato TEMPO | CAS 88418-69-3 | TargetMol.
-
Sigma-Aldrich. 4-isocyanato TEMPO | 88418-69-3.
-
Wikipedia. TEMPO.
-
YouTube. (2014, October 8). Isocyanate.
-
Reddit. (2021, February 5). Safety measures for working with isocyanate. r/chemistry.
-
RSC Publishing. Catalyzed reaction of isocyanates (RNCO) with water.
Sources
- 1. TEMPO - Wikipedia [en.wikipedia.org]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Catalyzed reaction of isocyanates (RNCO) with water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. How to Safely Handle Isocyanates? [enuochem.com]
- 5. poliuretanos.net [poliuretanos.net]
- 6. 4-isocyanato TEMPO | CAS 88418-69-3 | TargetMol | Biomol.com [biomol.com]
- 7. icheme.org [icheme.org]
Operational Mastery of 4-Isocyanato-TEMPO: From Safety to Synthesis
Part 1: The Dual-Function Probe
4-Isocyanato-TEMPO (4-Isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl) represents a critical intersection between organic reactivity and spectroscopic reporting.[1] Unlike passive dyes, this molecule is a reactive probe .[2][1]
-
The "Hook" (Isocyanate -N=C=O): A highly electrophilic handle that covalently ligates to nucleophiles (amines, hydroxyls, thiols) on target biomolecules or polymers.[2][1]
-
The "Beacon" (Nitroxide Radical N-O•): A stable free radical that serves as a reporter for Electron Paramagnetic Resonance (EPR) spectroscopy.[2][1]
Strategic Utility:
Researchers utilize this probe not merely to "tag" a molecule, but to interrogate its local dynamics .[2][1] Because the TEMPO moiety is rigid, its rotational correlation time (
Part 2: Physicochemical & Safety Profile (The Elevated SDS)
Standard Safety Data Sheets (SDS) often list generic hazards.[2][1] The table below synthesizes specific data points required for experimental design with critical safety implications.
| Parameter | Data | Operational Implication |
| CAS Number | 88418-69-3 | Use this specific CAS for ordering.[3] (Note: 84710-88-3 is often cross-referenced but 88418-69-3 is the standard for the isocyanate).[1] |
| Formula / MW | Essential for calculating stoichiometric equivalents (typically 1.1–1.5 eq.[1] used in labeling).[2][1][4][5][6] | |
| Appearance | Orange to Red crystalline solid | Visual indicator of purity. Darkening or liquefaction indicates decomposition.[2][1] |
| Solubility | DMF, DMSO (~30 mg/mL), EtOH | Critical: Must be dissolved in anhydrous polar aprotic solvents (DMF/DMSO) for reaction.[2][1] |
| Moisture Sensitivity | HIGH (Hydrolytic Instability) | Reacts with water to form the amine (4-amino-TEMPO) and CO₂, killing reactivity.[2][1] |
| Key Hazards | Respiratory Sensitizer (H334) | Do not weigh on an open bench. Inhalation can cause irreversible asthma-like sensitization.[1] |
Risk Mitigation Strategy
-
Engineering Control: All handling of the solid must occur in a fume hood or glovebox .
-
PPE: Double nitrile gloves (isocyanate penetration resistance), lab coat, and safety glasses.[2][1]
-
Deactivation: Spills should be treated with 90% water / 10% ethanol solution to hydrolyze the isocyanate into the safer amine form.
Part 3: Strategic Handling & Storage Protocol
The primary cause of experiment failure with this compound is moisture contamination prior to reaction.[1] The isocyanate group will scavenge atmospheric water, converting the reactive probe into an inert urea dimer.[2][1]
Workflow: The "Cold Chain" to Reactor
The following logic flow ensures the integrity of the probe from storage to solubilization.
Figure 1: Critical handling path to prevent hydrolysis of the isocyanate group.[1]
Part 4: Synthetic Application Workflows
Scenario A: Labeling RNA/DNA (2'-Amino Modification)
Target: 2'-amino groups on oligonucleotides.[1][7] Mechanism: Formation of a Urea linkage. Catalysis: Uncatalyzed (Amines are sufficiently nucleophilic).[2][1]
Protocol:
-
Prepare RNA: Dissolve 2'-amino-modified RNA in Borate Buffer (pH 8.0).
-
Prepare Probe: Dissolve this compound in anhydrous DMF (100 mM stock).
-
Reaction: Add Probe solution to RNA (Target 10-fold molar excess of Probe). Final solvent ratio should be 50% Buffer / 50% DMF to ensure solubility of the organic probe.
-
Incubation: 2–4 hours at 25°C or 37°C.
-
Purification: Ethanol precipitation is required to remove free TEMPO.[2][1]
Scenario B: Grafting onto Polymers (Cellulose/Polyurethanes)
Target:[1] Hydroxyl (-OH) groups.[1][8] Mechanism: Formation of a Urethane (Carbamate) linkage.[1] Catalysis:Dibutyltin Dilaurate (DBTL) is the gold standard, though Zirconium chelates are greener alternatives.[2][1]
Protocol:
-
Drying: The polymer substrate must be rigorously dried (vacuum oven) to remove adsorbed water.[1]
-
Solvent: Suspend/dissolve polymer in anhydrous DMSO or DMF.[2][1]
-
Catalyst: Add DBTL (0.1 mol% relative to isocyanate).
-
Reaction: Add this compound (1.2 equivalents per target -OH). Heat to 60–70°C under Argon.
-
Quenching: Add excess Methanol to scavenge remaining isocyanate.[2][1]
Figure 2: Divergent synthetic pathways based on nucleophile selection.[1]
Part 5: Validation (EPR Spectroscopy)
How do you confirm the reaction worked? You cannot rely solely on Mass Spectrometry due to the radical nature. EPR is the self-validating standard.[1]
The Principle:
-
Free Probe: Tumbles rapidly in solution.[2][1] Spectrum = 3 sharp, narrow lines.[2][1]
-
Bound Probe: Motion is restricted by the macromolecule. Spectrum = Broadened lines, unequal peak heights.[2][1]
Key Parameters to Measure:
| Parameter | Symbol | Typical Value (Free) | Typical Value (Bound) |
| Hyperfine Splitting | ~17.0 Gauss (Water) | ~16.8 Gauss (Slight decrease) | |
| Rotational Correlation | < 0.1 ns (Fast) | > 1.0 ns (Slow) | |
| Line Shape | - | Isotropic (Sharp) | Anisotropic (Broad) |
Success Criteria: If your post-purification EPR spectrum still shows three sharp, equal-height lines, the labeling failed or you failed to wash away the free probe.[2][1] A successful graft must show spectral broadening.[2][1]
Part 6: References
-
Edwards, T. E., et al. (2001).[2][1][6] Site-specific incorporation of nitroxide spin-labels into internal sites of the TAR RNA; structure-dependent dynamics of RNA by EPR spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]
-
Werner, B. (n.d.).[2][1] Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link][2][1]
-
Safe Work Australia. (n.d.).[2][1] Guide to Handling Isocyanates. Retrieved from [Link]
Sources
- 1. TEMPO - Wikipedia [en.wikipedia.org]
- 2. TEMPO CAS#: 2564-83-2 [m.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. paintistanbulcongress.com [paintistanbulcongress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. snorrisi.hi.is [snorrisi.hi.is]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-isocyanato-TEMPO Electron Paramagnetic Resonance (EPR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of a Stable Radical in Unraveling Molecular Dynamics
In the landscape of biophysical characterization and materials science, the ability to probe molecular motion, structure, and environment at a local level is paramount. Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when combined with Site-Directed Spin Labeling (SDSL), has emerged as a powerful technique for these investigations.[1][2] At the heart of this methodology is the spin label—a stable paramagnetic molecule covalently attached to a site of interest. Among the most versatile and widely used spin labels is 4-isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-isocyanato-TEMPO.
This technical guide provides an in-depth exploration of the EPR spectrum of this compound, from the fundamental principles governing its spectral features to its practical application in SDSL for studying proteins and other macromolecules.[3][4] We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key concepts to empower researchers in leveraging this robust analytical tool.
Part 1: Fundamentals of Nitroxide EPR Spectroscopy
The characteristic EPR spectrum of this compound, like other nitroxide radicals, arises from the interaction of an unpaired electron with the surrounding magnetic fields.[5] The unpaired electron is primarily localized in a 2pπ orbital between the nitrogen and oxygen atoms of the N-O group.[5] The shape and features of the EPR spectrum are dictated by two main phenomena: the electron Zeeman interaction and the hyperfine interaction.
-
Electron Zeeman Interaction: In the presence of an external magnetic field (B₀), the unpaired electron's magnetic moment aligns either parallel or anti-parallel to the field, creating two energy levels. The energy separation is described by the g-factor, a tensor quantity that is orientation-dependent.
-
Hyperfine Interaction: The unpaired electron also interacts with the magnetic moment of the nitrogen nucleus (¹⁴N, nuclear spin I=1). This interaction, known as hyperfine coupling, splits each of the two electron spin states into three sub-levels, corresponding to the nitrogen nuclear spin states m_I = +1, 0, -1.[6]
This coupling results in the fundamental three-line pattern characteristic of nitroxide radicals in solution.[5][6] The spacing between these lines is the isotropic hyperfine coupling constant, A_iso.
Caption: Energy level diagram for a nitroxide radical showing Zeeman and hyperfine splitting.
Part 2: The EPR Spectrum of this compound in Different Environments
The true power of this compound as a probe lies in the sensitivity of its EPR lineshape to its rotational motion. This motion is, in turn, dictated by the local environment.
Isotropic Spectrum (Fast Tumbling Regime)
In a low-viscosity solvent, the TEMPO molecule tumbles rapidly and isotropically. This rapid motion averages out the orientation-dependent (anisotropic) contributions of the g-factor and hyperfine interactions. The result is a sharp, well-resolved three-line spectrum where the lines are of nearly equal height.[7] From this spectrum, one can directly measure the isotropic g-value (g_iso) and the isotropic hyperfine coupling constant (A_iso). The value of A_iso is sensitive to solvent polarity; it increases in more polar, protic solvents due to hydrogen bonding with the N-O group.[8]
Anisotropic Spectrum (Rigid Limit)
In a frozen solution or when rigidly attached to a very large, slow-tumbling macromolecule, the nitroxide radicals are fixed in all possible orientations relative to the external magnetic field. This "powder spectrum" is broad and complex, reflecting the anisotropy of the g and A tensors.[9] Instead of single g_iso and A_iso values, the spectrum is described by the principal components of these tensors (g_xx, g_yy, g_zz and A_xx, A_yy, A_zz). The outermost features of this spectrum correspond to the parallel component of the hyperfine tensor (A_zz, often denoted A_∥).
Intermediate Motional Regime
This is the most informative regime for studying macromolecular dynamics. When the rotational motion of the spin label is on the timescale of the EPR experiment (nanoseconds), the lineshape is highly sensitive to the rate and geometry of this motion.[10] As the motion of the spin label becomes more restricted, the high-field line (m_I = -1) broadens more significantly than the central line, and the overall spectral width increases.[10] This lineshape can be analyzed and simulated to extract a rotational correlation time (τ_c), which quantifies the mobility of the spin label.[5] A longer τ_c indicates a more restricted, less mobile environment.
Part 3: Methodology for Acquiring and Analyzing the EPR Spectrum
Experimental Protocol: Sample Preparation and Data Acquisition
Acquiring a high-quality EPR spectrum requires careful sample preparation and instrument setup.
1. Sample Preparation:
- Solvent Selection: Choose a solvent that readily dissolves this compound and is appropriate for the system under study. For room temperature measurements, solvents like toluene, chloroform, or ethanol are common.[11] For protein labeling, aqueous buffers are used.
- Concentration: Prepare a stock solution of this compound (e.g., 1-10 mM). For analysis, a final concentration of 50-200 µM is typically sufficient. High concentrations (>1 mM) can lead to line broadening due to spin-spin interactions.
- Degassing (Optional but Recommended): Dissolved oxygen can broaden the EPR signal. For high-resolution measurements, degas the sample by bubbling with an inert gas like nitrogen or argon, or by several freeze-pump-thaw cycles.
- Sample Loading: Carefully transfer the solution into a standard EPR sample tube (e.g., a quartz capillary tube) without introducing bubbles.
2. EPR Spectrometer Setup (Typical X-band CW-EPR): The following table provides a starting point for typical continuous-wave (CW) EPR parameters. These may need to be optimized for the specific sample and instrument.
| Parameter | Typical Value | Rationale / Explanation |
| Microwave Frequency | ~9.5 GHz (X-band) | Standard frequency for most commercial EPR spectrometers.[12] |
| Microwave Power | 0.5 - 2 mW | Use low power to avoid saturation of the signal, which distorts the lineshape. |
| Modulation Frequency | 100 kHz | A standard setting that provides a good signal-to-noise ratio. |
| Modulation Amplitude | 0.5 - 1.0 Gauss | Should be less than the narrowest peak-to-peak linewidth to avoid signal distortion. |
| Sweep Width | 100 - 150 Gauss | Sufficient to capture the full three-line spectrum of a nitroxide. |
| Conversion Time | 20 - 40 ms | The time spent acquiring data at each point in the magnetic field sweep. |
| Time Constant | 10 - 20 ms | A filter to reduce noise; should generally be less than the conversion time. |
| Number of Scans | 1 - 16 | Signal averaging to improve the signal-to-noise ratio. |
Data Analysis
Once acquired, the first-derivative EPR spectrum can be analyzed. For a simple isotropic spectrum, g_iso is determined from the center of the spectrum, and A_iso is the distance (in Gauss) between the first and second or second and third lines. For more complex spectra in the intermediate motional regime, sophisticated computer simulations are required to extract quantitative dynamic information.[9]
Part 4: Application in Site-Directed Spin Labeling (SDSL)
A primary application of this compound is in SDSL to study the structure and dynamics of biomolecules, particularly proteins and nucleic acids.[13][14][15]
Reaction Chemistry
The isocyanate (-N=C=O) group of this compound is highly reactive towards nucleophilic groups. It readily reacts with primary amines, such as the ε-amino group of a lysine residue or the N-terminus of a protein, to form a stable urea linkage.[13] It can also react with hydroxyl groups, for instance, at the 2'-position of RNA.[4] This covalent attachment positions the TEMPO moiety as a reporter on the local environment of that specific site.
Experimental Workflow
The SDSL process involves a series of well-defined steps, from molecular biology to spectroscopic analysis.
Caption: A typical experimental workflow for Site-Directed Spin Labeling (SDSL) EPR.
Interpreting Spectra of Labeled Proteins
The EPR lineshape of the attached this compound provides a wealth of information:
-
Mobility: A sharp, three-line spectrum indicates the label is in a highly flexible, solvent-exposed region, such as a loop or terminus. A broad, restricted spectrum suggests the label is in a more structured environment, like an α-helix or β-sheet, or is involved in tertiary contacts.[10][16]
-
Conformational Changes: Changes in protein conformation, induced by ligand binding, pH changes, or temperature, can alter the local environment of the spin label. These changes are directly reflected as changes in the EPR lineshape, allowing for the characterization of functional dynamics.[2][7]
-
Solvent Accessibility: The accessibility of the spin label to paramagnetic broadening agents (e.g., metal complexes) added to the solvent can be measured to determine whether the labeled site is on the protein surface or buried within the core.
Conclusion
This compound is a remarkably informative probe for Electron Paramagnetic Resonance spectroscopy. Its stable radical nature and the sensitivity of its EPR lineshape to nanosecond timescale motions make it an indispensable tool for researchers. From fundamental studies of molecular tumbling in solution to advanced applications in site-directed spin labeling of complex biomolecules, a thorough understanding of its spectral properties is key to unlocking detailed insights into molecular structure, dynamics, and function. This guide provides the foundational knowledge and practical considerations necessary for the successful application of this powerful technique in research and development.
References
-
Columbus, L., & Hubbell, W. L. (2011). Structure and dynamics of a conformationally constrained nitroxide side chain and applications in EPR spectroscopy. Proceedings of the National Academy of Sciences, 108(37), 15277-15282. [Link]
-
Altenbach, C., & Budil, D. E. (2023). Analyzing CW EPR Spectra of Nitroxide Labeled Macromolecules. Methods in Enzymology. [Link]
-
Chemistry LibreTexts. (2022). 10.1: Nitroxide spin probes and labels. [Link]
-
Bonucci, A., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653. [Link]
-
Srivastava, M., & Laptenok, S. P. (2020). The origin of the nitroxide EPR lineshape. ResearchGate. [Link]
-
ResearchGate. (n.d.). Different EPR spectra of nitroxide-labelled proteins. [Link]
-
Frim, R., & Goldfarb, D. (2007). Nitroxide Radicals as Hydrogen Bonding Acceptors. An Infrared and EPR Study. ResearchGate. [Link]
-
Kokorin, A. I. (2011). EPR Spectroscopy of Mercury-Organic Compounds with Nitroxide Radicals. ResearchGate. [Link]
-
YouTube. (2020). ESR EPR Spectra of free radicals number of lines spin spin splitting methyl, nitroxide, p-semiquinone anion radical. [Link]
-
Sigurdsson, S. T., et al. (2014). Preparation of the spin-labeling reagent, 4-isocyanato TEMPO (2), and the subsequent coupling to 2'-amino-modified oligonucleotides. ResearchGate. [Link]
-
Fleissner, M. R., et al. (2011). Site-directed spin labeling of a genetically encoded unnatural amino acid. Protein Science, 20(8), 1446-1456. [Link]
-
Tsortou, E., & Gkeka, P. (2019). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. Organic & Biomolecular Chemistry, 17(36), 8328-8340. [Link]
-
Potenza, E., & Sahoo, B. (2020). EPR of site-directed spin-labeled proteins: A powerful tool to study structural flexibility. Archives of Biochemistry and Biophysics, 684, 108323. [Link]
-
Ionita, G. (2010). EPR and solvent data. ResearchGate. [Link]
-
Stokes, D. L., et al. (2015). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology, 1329, 239-257. [Link]
-
Chemistry LibreTexts. (2022). 4.8: EPR Spectroscopy. [Link]
-
Gafurov, M., et al. (2010). EPR Characterization of a Rigid Bis-TEMPO–Bis-Ketal for Dynamic Nuclear Polarization. Applied Magnetic Resonance, 37(1-4), 505-514. [Link]
-
Bottle, S. E., et al. (2011). Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions. Organic & Biomolecular Chemistry, 9(13), 4870-4879. [Link]
-
ResearchGate. (n.d.). EPR spectra of a mixture of (A) 4-amino TEMPO 2 and (B) carboxylic acid. [Link]
-
Jo, J., et al. (2021). Electron Paramagnetic Resonance Spectroscopy Protocol for Analysis of Free Radicals in Zebrafish. Journal of Visualized Experiments, (167), e62070. [Link]
-
Bottle, S. E., et al. (2011). Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions. Physical Chemistry Chemical Physics, 13(25), 11955-11964. [Link]
-
The University of Manchester. (n.d.). EPR Spectroscopy. [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
-
Wikipedia. (n.d.). 4-Hydroxy-TEMPO. [Link]
-
Powell, D. (2018). RT standards for quantitative EPR? ResearchGate. [Link]
Sources
- 1. EPR of site-directed spin-labeled proteins: A powerful tool to study structural flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Site-directed spin labeling of a genetically encoded unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-directed spin labeling of proteins for distance measurements in vitro and in cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pnas.org [pnas.org]
Solubility of 4-Isocyanato-TEMPO in Organic Solvents: An In-depth Technical Guide
Introduction
4-Isocyanato-2,2,6,6-tetramethyl-1-piperidinyloxy, commonly known as 4-isocyanato-TEMPO, is a unique bifunctional molecule of significant interest to researchers in chemistry, materials science, and drug development. It synergistically combines the stable nitroxide radical properties of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with the reactive isocyanate functional group. This structure allows for its use as a spin-labeling agent, a building block for functional polymers, and a modifier for biomolecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective application, enabling precise control over reaction conditions, purification processes, and formulation development.
This technical guide provides a comprehensive overview of the solubility profile of this compound in a range of common organic solvents. It delves into the underlying chemical principles governing its solubility, offers quantitative data where available, and presents a robust experimental protocol for the accurate determination of its solubility, tailored to address the compound's specific chemical nature.
Molecular Structure and its Influence on Solubility
The solubility of this compound is dictated by the interplay of its three key structural components: the nonpolar tetramethylpiperidine ring, the polar nitroxide radical, and the highly reactive and polar isocyanate group.
-
Tetramethylpiperidine Ring: This bulky, sterically hindered aliphatic ring is the primary contributor to the molecule's lipophilicity, promoting solubility in nonpolar and weakly polar organic solvents. The four methyl groups shield the nitroxide radical, contributing to its remarkable stability.
-
Nitroxide Radical (N-O•): The presence of the unpaired electron in the nitroxide group introduces polarity and the potential for specific interactions, such as hydrogen bonding with protic solvents.[1][2] This feature can enhance solubility in more polar environments.
-
Isocyanate Group (-N=C=O): This functional group is highly polar and electrophilic, making it susceptible to reactions with nucleophiles such as water and alcohols.[3] Its polarity contributes to solubility in polar aprotic solvents, but its reactivity necessitates careful solvent selection to avoid degradation during solubility determination.
Quantitative and Qualitative Solubility Data
A survey of available data provides a foundational understanding of this compound's solubility. While comprehensive quantitative data across all solvent classes is not extensively published, a combination of product information and qualitative assessments of the parent TEMPO molecule offers valuable insights.
| Solvent Class | Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (at ambient temperature) | Citation |
| Polar Aprotic | N,N-Dimethylformamide | C₃H₇NO | Soluble | 30 mg/mL | |
| Dimethyl Sulfoxide | C₂H₆OS | Soluble | 30 mg/mL | ||
| Polar Protic | Ethanol | C₂H₆O | Soluble | 30 mg/mL | |
| Water | H₂O | Insoluble | - | [4][5] | |
| PBS (pH 7.2) | - | Slightly Soluble | 10 mg/mL | ||
| Nonpolar/Weakly Polar | Organic Solvents (general) | - | Generally Soluble | - | [4][5] |
Note: The qualitative solubility in general "organic solvents" is inferred from the parent TEMPO molecule, which is reported to be soluble in all organic solvents.[4][5]
Factors Influencing Solubility and Solvent Selection
The principle of "like dissolves like" is a primary guide for predicting the solubility of this compound.
Aprotic Solvents (Polar and Nonpolar):
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are expected to be effective at dissolving this compound due to favorable dipole-dipole interactions with both the nitroxide and isocyanate groups. The high solubility observed in DMF and DMSO (30 mg/mL) supports this.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are moderately polar and are anticipated to be good solvents for this compound, effectively solvating the entire molecule.
-
Ethereal Solvents (e.g., Diethyl Ether, Tetrahydrofuran): The ether oxygen can act as a hydrogen bond acceptor for any trace water and can engage in dipole-dipole interactions, suggesting moderate to good solubility.
-
Hydrocarbon Solvents (e.g., Hexane, Toluene): The nonpolar aliphatic and aromatic hydrocarbons will primarily interact with the tetramethylpiperidine ring through van der Waals forces. While solubility is expected, it may be lower than in more polar solvents.
Protic Solvents (e.g., Alcohols, Water):
The high reactivity of the isocyanate group with protic solvents presents a significant challenge. Isocyanates react with alcohols to form urethanes and with water to form an unstable carbamic acid that decomposes to an amine and carbon dioxide.[3][6]
While this compound is reported to be soluble in ethanol at 30 mg/mL, it is crucial to recognize that this is likely a measurement of its initial dissolution before significant reaction occurs, or the "solubility" value may reflect the solubility of the resulting urethane derivative. For applications where the isocyanate functionality must be preserved, the use of protic solvents should be strictly avoided or conducted at low temperatures and for short durations with rigorously dried solvents.
Experimental Protocol for Determining the Solubility of this compound
Given the reactive nature of this compound, a carefully designed experimental protocol is necessary to obtain accurate and reproducible solubility data. This protocol is designed as a self-validating system by incorporating steps to minimize degradation and verify the integrity of the compound.
Objective: To determine the saturation solubility of this compound in a given anhydrous organic solvent at a specified temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest (e.g., dichloromethane, tetrahydrofuran, toluene, hexane)
-
Small, sealable glass vials with PTFE-lined caps
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringes and syringe filters (0.2 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
-
Calibrated volumetric flasks and pipettes
Experimental Workflow Diagram:
Caption: Intermolecular forces governing the solubility of this compound.
Conclusion
The solubility of this compound in organic solvents is a complex interplay of its lipophilic backbone and its two distinct polar functional groups. It exhibits good solubility in polar aprotic solvents like DMF and DMSO. While it also dissolves in protic solvents such as ethanol, the high reactivity of the isocyanate group necessitates caution and the use of anhydrous conditions to prevent degradation. For applications requiring the preservation of the isocyanate functionality, aprotic solvents are the recommended choice. The provided experimental protocol offers a reliable framework for researchers to determine the solubility of this reactive compound in a variety of organic media, ensuring data integrity through careful execution and validation steps. A thorough understanding of these solubility characteristics is essential for the successful application of this compound in its diverse fields of use.
References
-
Organic Chemistry: Introduction to Solubility. (2021). SALTISE. [Link]
-
Keep Your TEMPO Up: Nitroxide Radicals as Sensors of Intermolecular Interactions. (2023). MDPI. [Link]
-
TEMPO. (n.d.). ChemBK. [Link]
- Investigation on the intermolecular interactions in aliphatic isocyanurate liquids: revealing the importance of dispersion. (2019). Elsevier.
-
Molecular and Supramolecular Interactions in Systems with Nitroxide-Based Radicals. (2021). MDPI. [Link]
-
Fundamental properties of TEMPO-based catholytes for aqueous redox flow batteries: effects of substituent groups and electrolytes on electrochemical properties, solubilities and battery performance. (2020). RSC Publishing. [Link]
-
Experiment 1: Determination of Solubility Class. (n.d.). [Link]
-
Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. (2019). Atmospheric Chemistry and Physics. [Link]
-
Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. (2018). ResearchGate. [Link]
-
Molecular and Supramolecular Interactions in Systems with Nitroxide-Based Radicals. (2021). ResearchGate. [Link]
-
How to determine the solubility of a substance in an organic solvent? (2018). ResearchGate. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]
- Theoretical study of hydrogen bonding interactions in substituted nitroxide radicals. (2020). RSC Publishing.
-
Unprecedented Aqueous Solubility of TEMPO and its Application as High Capacity Catholyte for Aqueous Organic Redox Flow Batteries. (2021). ResearchGate. [Link]
-
Nitroxide Radical Polymer–Solvent Interactions and Solubility Parameter Determination. (2021). ResearchGate. [Link]
-
Decoding isocyanates: A deep dive into isocyanates. (2023). Dongsen Chemicals. [Link]
-
How do functional groups affect solubility in organic compounds? (n.d.). TutorChase. [Link]
-
Isocyanate. (n.d.). Wikipedia. [Link]
-
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. (n.d.). Organic Chemistry Portal. [Link]
-
The Chemistry of the Organic Isocyanates. (1947). ACS Publications. [Link]
-
Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process. (1992). PubMed. [Link]
-
Isocyanate reactions with alcohol (a) and with water (b,c). (2014). ResearchGate. [Link]
-
Dichloromethane. (n.d.). Wikipedia. [Link]
-
Table 4-2, Physical and Chemical Properties of Toluene Diisocyanate and Methylenediphenyl Diisocyanate. (2018). NCBI. [Link]
-
INTERACTIONS OF ORGANIC SOLVENTS WITH POLYURETHANE. (2006). Taylor & Francis Online. [Link]
-
Dichloromethane (methylene chloride) - TECHNICAL BULLETIN. (n.d.). [Link]
-
Reaction of isocyanates with alcohols. (2021). ResearchGate. [Link]
-
Tetrahydrofuran. (n.d.). Wikipedia. [Link]
-
Urethane Formation With an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). PubMed. [Link]
-
Toluene 2,4-Diisocyanate. (n.d.). PubChem. [Link]
-
Kinetics of Urethane Formation from Isophorone Diisocyanate: The Alcohol Nature Effect. (2011). ResearchGate. [Link]
-
Tetrahydrofuran Solvent Properties. (n.d.). [Link]
-
Dichloromethane Solvent Properties. (n.d.). [Link]
-
Toluene Solvent Properties. (n.d.). [Link]
-
Toluene-4-isocyanate-2-amine Properties. (n.d.). EPA. [Link]
-
Hexane, 1-isocyanato-. (n.d.). NIST WebBook. [Link]
-
tetrahydrofuran thf solvent: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Dichloromethane with Water. (n.d.). IUPAC-NIST Solubilities Database. [Link]
-
Hexane. (n.d.). PubChem. [Link]
-
Dichloromethane. (n.d.). PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Theoretical study of hydrogen bonding interactions in substituted nitroxide radicals - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. TEMPO | 2564-83-2 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
site-directed spin labeling (SDSL) of proteins with 4-isocyanato-TEMPO
Application Note: Targeted Spin Labeling of Proteins using 4-Isocyanato-TEMPO
Introduction & Strategic Rationale
Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a premier technique for mapping protein dynamics. While the "gold standard" involves methanethiosulfonate (MTSL) reagents targeting cysteine thiols, this approach is unsuitable for proteins with essential structural disulfides or where cysteine mutagenesis causes misfolding.
This compound (NCO-TEMPO) offers a critical orthogonal strategy. Unlike the reversible disulfide bonds formed by MTSL, NCO-TEMPO reacts with nucleophilic amines (primarily the
Key Applications:
-
Global Dynamics: Random labeling of surface lysines to determine the global rotational correlation time (
) of a protein. -
N-Terminal Targeting: Exploiting pKa differences to preferentially label the N-terminus over lysines.
-
Polymer & Peptide Tracing: Ideal for lysine-rich peptides or synthetic biopolymers where cysteine chemistry is absent.
Chemical Mechanism
The isocyanate group (
Critical Consideration: Isocyanates are moisture-sensitive. In aqueous buffers, a competitive hydrolysis reaction converts the isocyanate to an amine and
Figure 1: Reaction pathway showing the formation of the stable urea bond and the competing hydrolysis pathway.
Experimental Protocol
Phase 1: Sample Preparation
Objective: Remove competing amines (Tris, Glycine, Ammonium) which will quench the reagent immediately.
-
Buffer Exchange: Perform size-exclusion chromatography (SEC) or extensive dialysis into the Labeling Buffer.
-
Recommended Buffer: 50 mM HEPES or Phosphate Buffer (PBS), 150 mM NaCl.
-
pH Selection:
-
pH 7.5: Favors N-terminal labeling (pKa ~7.8) while minimizing Lysine labeling (pKa ~10.5).
-
pH 8.5 - 9.0: Maximizes total labeling efficiency (Lysines + N-terminus).
-
-
-
Concentration: Concentrate protein to 50–100 µM . Higher protein concentrations favor the bimolecular reaction with the label over unimolecular hydrolysis.
Phase 2: Labeling Reaction
Reagents:
-
This compound (Sigma/Merck or equivalent).
-
Anhydrous DMSO or DMF.
Step-by-Step:
-
Stock Preparation: Dissolve NCO-TEMPO in anhydrous DMSO to a concentration of 100 mM .
-
Caution: Prepare immediately before use. Do not store aqueous dilutions.
-
-
Reaction Initiation: Add the NCO-TEMPO stock to the protein solution dropwise while gently stirring.
-
Target Stoichiometry: Add 10-fold to 20-fold molar excess of label over target amines. (e.g., for 50 µM protein, add 500–1000 µM label). The excess is necessary to compensate for hydrolysis losses.
-
Solvent Limit: Keep final DMSO concentration < 5% (v/v) to prevent protein denaturation.
-
-
Incubation:
-
Option A (Standard): Incubate at 4°C for 12–18 hours (Overnight).
-
Option B (Fast): Incubate at 25°C (Room Temp) for 1–2 hours.
-
Note: Keep in the dark to prevent nitroxide reduction.
-
Phase 3: Purification
Objective: Remove unreacted free spin label (which appears as a sharp, narrow triplet in EPR).
-
Quenching (Optional): Add excess Tris-HCl (1 M, pH 8.0) to scavenge remaining isocyanate.
-
Separation:
-
PD-10 Desalting Column: Equilibrate with experimental buffer (e.g., pH 7.0). Elute protein.[2]
-
Dialysis: 3 changes of buffer over 24 hours at 4°C.
-
Data Analysis & QC
CW-EPR Spectrum Interpretation
The resulting Continuous Wave (CW) EPR spectrum provides structural data based on the mobility of the nitroxide side chain.
| Spectral Feature | Observation | Structural Interpretation |
| Sharp Triplet (Narrow Lines) | High Mobility | Free label (purification failed) or label on highly flexible loop/N-terminus. |
| Broadened Lines | Low Mobility | Label attached to rigid secondary structure (Helix/Sheet) or buried site. |
| Multi-component Spectrum | Superposition | Indicates labeling at multiple sites with different mobilities (e.g., N-term + surface Lys). |
Calculating Labeling Efficiency
Compare the double-integrated intensity of the EPR spectrum against a standard curve of free TEMPO.
Decision Matrix: When to use NCO-TEMPO?
Use the following logic flow to determine if this protocol fits your experimental needs.
Figure 2: Decision tree for selecting NCO-TEMPO over standard thiol-reactive reagents.
Troubleshooting & Critical Notes
-
Precipitation: Isocyanates are hydrophobic. If the protein precipitates upon adding the label, reduce the stock concentration or add the label in smaller aliquots.
-
Low Labeling Efficiency: Usually due to buffer contamination. Ensure NO Tris, Ammonium, or Azide is present in the reaction buffer.
-
Specificity Issues: If multiple spectral components appear, the label likely reacted with both the N-terminus and surface lysines. Lowering the pH to 7.0–7.5 can improve N-terminal specificity.
References
-
Hubbell, W. L., et al. (2013). Site-Directed Spin Labeling of Proteins.[3][4][5][6] Current Opinion in Structural Biology. Link
-
Klare, J. P., & Steinhoff, H. J. (2009). Spin Labeling EPR Spectroscopy: Principles and Applications. Photosynthesis Research. Link
-
Berliner, L. J. (Ed.).[3] (1998). Spin Labeling: The Next Millennium. Biological Magnetic Resonance, Vol 14. Plenum Press. (Foundational text on non-thiol labeling chemistries).
-
Fleissner, M. R., et al. (2009). Structure and Dynamics of a Conformational Switch in T4 Lysozyme. PNAS. (Demonstrates orthogonal labeling strategies). Link
-
Sigma-Aldrich Technical Bulletin. 4-Isocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl Product Information.Link
Sources
- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. Site-directed spin labeling of a genetically encoded unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enlarging the panoply of site-directed spin labeling electron paramagnetic resonance (SDSL-EPR): sensitive and selective spin-labeling of tyrosine using an isoindoline-based nitroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
using 4-isocyanato-TEMPO to study protein-RNA interactions
Application Note: Structural Dynamics of Protein-RNA Complexes using 4-Isocyanato-TEMPO-based EPR Spectroscopy
Abstract
Static structural models (X-ray crystallography, Cryo-EM) often fail to capture the transient dynamic interfaces critical for Protein-RNA interactions (PRIs).[1] This guide details the application of This compound (4-NCO-TEMPO) , a nitroxide spin label specifically reactive toward nucleophilic amino groups, to map these interactions via Electron Paramagnetic Resonance (EPR) spectroscopy.[1] Unlike the more common methanethiosulfonate spin labels (MTSL) used for cysteine targeting, 4-NCO-TEMPO enables the interrogation of 2'-amino-modified RNA (creating rigid reporters) and surface-exposed protein lysines .[1] This protocol prioritizes the labeling of RNA as the "gold standard" application for this reagent due to the superior rigidity of the resulting urea linkage, which translates to high-fidelity dynamic reporting.
Part 1: Strategic Foundation & Mechanism[1]
The Chemistry of this compound
The utility of this compound lies in the isocyanate (-NCO) group's reactivity with primary amines (
-
Target A (RNA): The 2'-amino group of modified nucleotides (e.g., 2'-amino-uridine) incorporated during solid-phase synthesis.[1]
-
Target B (Protein): The
-amino group of Lysine residues or the N-terminal -amine.[1]
Critical Mechanistic Insight: The isocyanate group is susceptible to hydrolysis in aqueous solution, degrading into a primary amine and
Reaction Pathway Visualization
Figure 1: Reaction mechanism of this compound.[1] The formation of the stable urea linkage is the desired outcome, competing against aqueous hydrolysis.[1]
Part 2: Primary Protocol – Site-Directed Labeling of RNA
This is the preferred application for 4-NCO-TEMPO.[1] The urea linker formed at the 2'-position is exceptionally rigid, meaning the EPR spectra directly reflect the motion of the RNA backbone rather than the "wobble" of the label itself.
Materials
-
RNA: Synthetic RNA containing a single 2'-amino-2'-deoxyuridine (2'-NH2-U) at the site of interest.[1]
-
Label: this compound (Sigma/Merck or synthesized).
-
Solvent: Anhydrous DMSO or DMF.[1]
-
Buffer: 100 mM Borate buffer (pH 8.0). CRITICAL: Do NOT use Tris, Glycine, or Ammonium buffers (primary amines will scavenge the label).[1]
Step-by-Step Workflow
-
RNA Preparation (Amine Removal):
-
Label Preparation:
-
Labeling Reaction:
-
Add the spin label solution to the RNA sample to achieve a 100-fold molar excess (e.g., 20 mM final label concentration).[1]
-
Add additional DMSO to reach a final solvent content of 20-30% (v/v).[1] This aids the solubility of the hydrophobic label and suppresses hydrolysis.[1]
-
Incubation: Incubate for 4–16 hours at 4°C or 2 hours at Room Temperature (RT) in the dark.
-
-
Purification (The "Clean-Up"):
-
Remove excess free spin label using a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with your experimental binding buffer (e.g., MOPS/NaCl).[1]
-
Validation: Measure UV absorbance at 260 nm (RNA) and verify labeling efficiency via Mass Spectrometry (mass shift of +197 Da) or by double-integrating the EPR spectrum compared to a standard.
-
Part 3: Secondary Protocol – Lysine Labeling of RBPs
Use this protocol when RNA modification is impossible, or to map the protein surface.[1] Note that Lysine labeling is often heterogeneous (multiple lysines may react).[1]
Workflow Modifications
-
Buffer: Use 50 mM HEPES or Phosphate, pH 7.5–8.0.[1]
-
Stoichiometry: Use a lower molar excess (10–20x) to avoid over-labeling and protein precipitation.
-
Incubation: 1 hour on ice. Isocyanates react fast with surface lysines.[1]
-
Quenching: Stop the reaction by adding 100 mM Tris-HCl (pH 8.0). The Tris amine will rapidly scavenge remaining isocyanate.[1]
Part 4: Experimental Workflow & Data Analysis
The Interaction Assay
Once the component (RNA or Protein) is labeled, the binding experiment follows a titration logic.[1]
Figure 2: Experimental workflow for monitoring Protein-RNA interactions via CW-EPR titration.
Interpreting the EPR Spectra
The primary metric is spectral broadening , caused by the restriction of the spin label's nanosecond motion upon complex formation.[1]
| Parameter | Free RNA (Unbound) | Protein-RNA Complex (Bound) | Physical Meaning |
| Line Width | Narrow, sharp peaks | Broad, shallow peaks | Fast tumbling vs. Slow tumbling |
| Amplitudes | High | Low (normalized) | Signal intensity spreads over wider field |
| Correlation Time ( | 0.5 – 2.0 ns | > 10 ns | Time to rotate 1 radian; increases with mass |
| Hyperfine Splitting ( | Averaged out | Visible (outer extrema) | Anisotropy becomes apparent in slow motion |
Self-Validating Check: If you observe no change in the spectrum upon adding the binding partner:
-
Is the partner actually binding? (Run an EMSA to verify Kd).[1]
-
Is the label located away from the binding interface? (The label may still tumble freely even if the complex forms).[1]
-
Did the label hydrolyze before reacting? (Check free spin signal—three very sharp, isotropic lines).[1]
Part 5: References
-
Shelke, S. A., & Sigurdsson, S. T. (2012).[1] Site-directed spin labeling of nucleic acids.[1][2][3] European Journal of Organic Chemistry, 2012(16), 3056-3068.[1] Link[1]
-
Foundational text on using isocyanates for 2'-amino RNA labeling.
-
-
Hubbell, W. L., et al. (2013).[1] Understanding protein structure and function with site-directed spin labeling.[1][4] Annual Review of Biophysics, 42, 119-137.[1] Link
-
The authoritative review on SDSL principles.
-
-
Edwards, T. E., et al. (2001).[1] Preparation of 2'-amino-RNA and 2'-amino-DNA for site-directed spin labeling.[1][2] Methods in Enzymology, 343, 568-586.[1] Link
-
Specific protocols for preparing the RNA precursors for 4-NCO-TEMPO labeling.
-
-
Jeschke, G. (2012).[1] DEER distance measurements on proteins. Annual Review of Physical Chemistry, 63, 419-446.[1] Link[1]
-
Advanced application: Measuring distances in the complex.
-
Sources
Application Note: Optimization of 4-Isocyanato-TEMPO Labeling Efficiency for Biomolecules
Executive Summary
This guide provides a technical framework for utilizing 4-isocyanato-TEMPO (4-NCO-TEMPO) , a reactive nitroxide spin label used in Electron Paramagnetic Resonance (EPR) spectroscopy. Unlike the highly specific methanethiosulfonate (MTSL) reagents that target cysteines, 4-NCO-TEMPO is a nucleophile-targeting probe that reacts with primary amines (-NH2) and hydroxyls (-OH).
Achieving high labeling efficiency with 4-NCO-TEMPO requires navigating a kinetic competition between the desired cross-linking reaction and the rapid hydrolysis of the isocyanate group. This document details the mechanistic causality, optimized protocols for proteins and polysaccharides, and validation metrics to ensure experimental reproducibility.
Part 1: The Chemistry of Efficiency
Mechanism of Action
The labeling efficiency (
-
The Desired Pathway (Labeling): The isocyanate carbon is electrophilic. It reacts with unprotonated primary amines (e.g., Lysine
-amino, N-terminus) to form a stable urea linkage. It reacts with hydroxyls (e.g., Serine, Polysaccharides) to form a urethane (carbamate) linkage. -
The Waste Pathway (Hydrolysis): Water attacks the isocyanate to form carbamic acid, which spontaneously decarboxylates into 4-amino-TEMPO and
. This consumes the label without generating a spin-labeled sample.
Kinetic Hierarchy
Understanding the relative reaction rates is critical for experimental design:
-
Aliphatic Amines (
): Fast reaction ( ). High efficiency possible in aqueous buffer. -
Water (
): Slow reaction ( ), but solvent concentration is effectively 55 M. -
Hydroxyls (
): Slow reaction ( ). Requires catalysis or anhydrous conditions for high yield.
Critical Insight: Labeling efficiency for amines is pH-dependent. Only the unprotonated free base form of the amine acts as a nucleophile. For Lysine (
Figure 1: Kinetic competition in 4-NCO-TEMPO labeling. Success depends on maximizing the k1 pathway while minimizing k2.
Part 2: Optimized Protocols
Protocol A: High-Efficiency Protein Labeling (Amine-Targeted)
Target: Surface Lysines and N-terminus. Application: Studying global tumbling, protein-protein interactions, or rigid-body motions.
Reagents
-
Buffer: 50 mM Borate or Carbonate buffer, pH 8.5 – 9.0.
-
Warning: Do NOT use Tris, Glycine, or Ammonium buffers. They contain primary amines that will scavenge the label immediately.
-
-
Stock Solution: 4-NCO-TEMPO (100 mM) dissolved in dry DMSO. Prepare fresh.
-
Protein: Purified protein (50–100 µM) in labeling buffer.
Step-by-Step Workflow
-
Buffer Exchange: Exchange protein into the Borate/Carbonate buffer (pH 8.5–9.0) using a desalting column (e.g., PD-10) or dialysis.
-
Stoichiometry Calculation:
-
Calculate the molar concentration of accessible lysines.
-
Target a 10-fold molar excess of 4-NCO-TEMPO over the total amine content.
-
Why? The excess compensates for the inevitable hydrolysis loss.
-
-
Reaction:
-
Add the 4-NCO-TEMPO/DMSO stock dropwise to the stirring protein solution.
-
Keep final DMSO concentration
to prevent denaturation. -
Incubation: Incubate for 4–12 hours at 4°C or 1–2 hours at 25°C.
-
Note: Lower temperature (4°C) favors the labeling reaction over hydrolysis slightly and preserves protein structure.
-
-
Quenching (Optional): Add 100 mM Tris-HCl (pH 8.0) to scavenge remaining isocyanate.
-
Purification: Remove free label via size-exclusion chromatography (SEC) or extensive dialysis. This is critical for accurate EPR counting.
Protocol B: Polysaccharide/Polymer Labeling (Hydroxyl-Targeted)
Target: Primary/Secondary Hydroxyls on sugar backbones (e.g., Cellulose, Dextran). Challenge: Hydroxyls are poor nucleophiles compared to water. Aqueous labeling is inefficient.
Reagents
-
Solvent System: Anhydrous DMSO or DMF (Dimethylformamide).
-
Catalyst: Dibutyltin dilaurate (DBTL) or Triethylamine (TEA).
-
Pre-treatment: Polysaccharides must be lyophilized to remove water traces.
Step-by-Step Workflow
-
Solubilization: Dissolve the lyophilized polysaccharide in anhydrous DMSO/DMF under nitrogen atmosphere. Heating (60°C) may be required.
-
Activation: Add catalyst (TEA, 1% v/v).
-
Label Addition: Add 4-NCO-TEMPO (0.5 – 1.0 equivalents per hydroxyl unit).
-
Reaction: Stir at 60–70°C for 24 hours under inert atmosphere.
-
Precipitation: Precipitate the labeled polymer using cold Ethanol or Acetone.
-
Washing: Wash the pellet 3x with Ethanol to remove unreacted free spin label.
Part 3: Analytical Validation & Efficiency Calculation
Quantitative EPR (Spin Counting)
The gold standard for determining labeling efficiency is double integration of the CW-EPR spectrum.
Formula:
Procedure:
-
Record the EPR spectrum of the purified, labeled sample.
-
Record the spectrum of a standard nitroxide (e.g., free TEMPO) of known concentration under identical instrument settings (Gain, Power, Modulation Amplitude).
-
Double integrate both spectra (first integral = absorption; second integral = area).
-
Compare the area of the sample to the standard to determine molar spin concentration.
Mass Spectrometry (MS)
-
Intact Mass (LC-MS): Look for a mass shift of +197.3 Da (Molecular weight of the TEMPO-urea adduct) per labeling site.
-
Note: 4-NCO-TEMPO adds the entire TEMPO moiety plus the carbonyl from the isocyanate.
Data Summary: Expected Efficiencies
| Biomolecule Class | Target Group | Recommended pH | Solvent | Expected Efficiency |
| Proteins | Lysine (-NH2) | 8.5 – 9.0 | Aqueous (Borate) | 60 – 95% |
| RNA | 2'-Amino mod. | 7.5 – 8.0 | Aqueous (Phosphate) | > 90% |
| Polysaccharides | Hydroxyl (-OH) | N/A | Anhydrous DMSO | 10 – 40% |
| Lipids | Headgroup NH2 | 8.0 | Chloroform/MeOH | > 80% |
Part 4: Troubleshooting Guide
Figure 2: Decision tree for troubleshooting low labeling yields.
Common Pitfall: The "Tris Trap" Researchers often fail because they perform the reaction in Tris buffer. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. 4-NCO-TEMPO will react with the buffer molecules (which are in huge molar excess compared to the protein), resulting in zero protein labeling and a solution full of labeled Tris.
References
-
Berliner, L. J. (1976). Spin Labeling: Theory and Applications. Academic Press.
-
Hubbell, W. L., & Altenbach, C. (1994). Investigation of structure and dynamics in membrane proteins using site-directed spin labeling.[2][4] Current Opinion in Structural Biology, 4(4), 566-573.
-
Edwards, T. E., et al. (2002). Preparation of the spin-labeling reagent, 4-isocyanato TEMPO, and the subsequent coupling to 2'-amino-modified oligonucleotides.[5] Nature Protocols (Adapted methods from RNA studies).
-
Schiemann, O., & Prisner, T. F. (2007). Long-range distance determinations in biomacromolecules by EPR spectroscopy. Quarterly Reviews of Biophysics, 40(1), 1-53.
-
Sigma-Aldrich. (2023). Product Specification: this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement of Protein- and Polysaccharide-Based Biopolymers for Anthocyanin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: 4-Isocyanato-TEMPO as a Probe for Molecular Dynamics
Part 1: Introduction & Mechanistic Basis[1][2]
The Probe: 4-Isocyanato-TEMPO
This compound (4-NCO-TEMPO) is a bifunctional probe combining a stable nitroxide radical (TEMPO) with a highly reactive isocyanate group.[1] Unlike the more common maleimide-TEMPO (cysteine-targeting) or NHS-TEMPO (amine-targeting), the isocyanate derivative offers unique versatility, capable of labeling both amines (forming ureas) and hydroxyls (forming urethanes/carbamates).[1]
This dual reactivity makes it indispensable for materials science (polymer grafting, cellulose modification) and specialized bioconjugation (labeling 2'-amino-RNA or lysine residues).[1]
Chemical Mechanism
The success of labeling depends entirely on controlling the isocyanate reactivity. The electrophilic carbon of the -NCO group is attacked by nucleophiles.
-
Reaction A: Urea Formation (Fast & Stable) [1]
-
Reaction B: Urethane Formation (Slower) [1]
-
Reaction C: Hydrolysis (The Enemy) [1]
Part 2: Experimental Protocols
Workflow Visualization
The following diagram outlines the decision process for labeling based on your substrate.
Caption: Decision tree for this compound labeling based on substrate nucleophile type.
Protocol A: Labeling Hydroxyl-Bearing Polymers (e.g., Cellulose, PEG)
Context: This reaction requires driving the equilibrium toward urethane formation while strictly excluding water.[1]
Materials:
-
Substrate (Dry Polymer)[1]
-
This compound (Sigma/Merck or synthesized)[1]
-
Solvent: Anhydrous DMF or DMSO (stored over molecular sieves)[1]
-
Catalyst: Triethylamine (TEA) or Dibutyltin dilaurate (DBTDL)[1]
Step-by-Step:
-
Pre-drying: Dry the polymer substrate in a vacuum oven at
overnight to remove adsorbed water.[1] This is the most common failure point. -
Solubilization: Dissolve the polymer in anhydrous DMF under nitrogen/argon atmosphere.
-
Probe Addition: Add this compound.
-
Catalysis: Add catalyst (1-2 drops of DBTDL or 1 eq. TEA).[1]
-
Incubation: Heat to
for 12–24 hours under inert gas. -
Quenching: Add a small excess of ethanol to react with remaining isocyanate.
-
Purification (Critical): Precipitate the polymer into cold diethyl ether or methanol (depending on polymer solubility). Wash the pellet 3x to remove unreacted TEMPO.[1] Free TEMPO rotates fast and will obscure the polymer dynamics signal.
Protocol B: Labeling Amines (Proteins/Peptides)
Context: Isocyanates react faster with amines than water, but competition exists.[1] A semi-aqueous or organic-modified buffer is often used.[1]
Step-by-Step:
-
Buffer Prep: Use Phosphate Buffered Saline (PBS) pH 7.[1]4. Avoid Tris or Glycine buffers (primary amines will scavenge the probe).[1]
-
Stock Solution: Dissolve this compound in dry DMSO (100 mM). Prepare immediately before use.
-
Reaction: Add DMSO stock to the protein solution (final DMSO < 10% to avoid denaturation).
-
Molar Ratio: 10:1 (Probe:Protein) typically yields non-specific surface labeling of lysines.[1]
-
-
Incubation: Incubate at
for 4–12 hours or RT for 1 hour. -
Purification: Use a desalting column (PD-10) or dialysis against PBS to remove free label.[1]
Part 3: EPR Data Analysis & Interpretation
Once labeled, the EPR spectrum provides a direct readout of the molecular dynamics at the attachment site.[1]
The Physics of Mobility
The nitroxide spectrum shape depends on the rate at which the molecule tumbles (rotational correlation time,
| Regime | Spectral Features | Structural Inference | |
| Fast Motion | 3 sharp lines, nearly equal height.[1] | Free label, unfolded peptide, flexible polymer end.[1] | |
| Intermediate | Broadening of high-field line ( | Surface loop, molten globule, rubbery polymer.[1] | |
| Slow Motion | Anisotropic broadening, appearance of outer hyperfine extrema.[1] | Buried residue, rigid protein core, glassy polymer.[1] |
Calculating Rotational Correlation Time ( )
For the Fast Motion Regime (the most common application for soluble polymers),
Formula (Isotropic Approximation):
Where:
- : Rotational correlation time (seconds)
-
: Constant (
s/Gauss)[1] - : Peak-to-peak linewidth of the central line (Gauss)[1]
- : Height of the central line.
- : Height of the high-field line (rightmost peak).[1]
Note: If the spectrum shows significant anisotropy (Slow Motion), this formula fails.[1] You must use spectral simulation software like EasySpin (MATLAB).[1]
Data Flow Diagram
Caption: Analytical pipeline for processing EPR spectra from TEMPO-labeled samples.
Part 4: Troubleshooting & Critical Controls
"The Signal is Just Three Sharp Lines"
Diagnosis: This usually indicates free label . Cause: The isocyanate hydrolyzed to the amine (4-amino-TEMPO) and did not covalently bond to your polymer/protein, or purification was insufficient. Validation: Perform a "Wash Test." Spin down your polymer/protein (if possible) or dialyze again.[1] If the signal intensity drops significantly, the label was not attached.[1]
"The Signal is Too Broad (Dipolar Broadening)"
Diagnosis: Spin-spin interaction. Cause: Labeling density is too high.[1] If TEMPO moieties are within 10–20 Å of each other, their magnetic dipoles couple, broadening the line and ruining mobility calculations.[1] Fix: Reduce the labeling ratio. For dynamics studies, <1% functionalization is ideal.[1]
Storage of the Probe
This compound is extremely moisture sensitive.[1]
-
Store at -20°C.
-
Allow the bottle to warm to room temperature before opening to prevent condensation.[1]
-
Store under Argon/Nitrogen if possible.[1]
Part 5: References
-
Preparation and Reactivity:
-
Polymer Labeling Protocols:
-
EPR Theory & Calculation (
): -
Spectral Simulation (EasySpin):
-
RNA/Nucleic Acid Labeling:
Sources
Application Note: Advanced Functionalization with 4-Isocyanato-TEMPO
This guide details the application of 4-Isocyanato-TEMPO (4-Isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl), a bifunctional radical building block used to introduce stable nitroxide radicals onto polymers, surfaces, and biomolecules.
Executive Summary
This compound represents a critical "bridging" reagent in materials science. It combines the high reactivity of an isocyanate (-NCO) group with the stable redox activity and paramagnetic properties of the TEMPO nitroxide radical .
Unlike conventional TEMPO derivatives (like 4-hydroxy-TEMPO) that require multi-step esterification or etherification, this compound allows for rapid, quantitative "clicking" onto any nucleophile-bearing substrate (hydroxyl, amine, or thiol) under mild conditions.
Key Applications:
-
Redox-Active Polymers: Synthesis of cathode-active materials for Organic Radical Batteries (ORBs).
-
Heterogeneous Catalysis: Immobilization of TEMPO onto silica or polymer resins for recyclable oxidation catalysts.
-
EPR Spin Labeling: Site-specific labeling of polymers and biomolecules to probe local dynamics.[1]
Chemical Mechanism & Reactivity
The utility of this compound relies on the electrophilic nature of the isocyanate carbon. It reacts with nucleophiles to form stable linkages while preserving the unpaired electron on the nitroxide.
Reaction Pathways[2]
-
Urethane Formation (Grafting to Polyols/Cellulose):
-
Urea Formation (Grafting to Polyamines):
Visualization: Coupling Mechanism
The following diagram illustrates the functionalization pathways.
Figure 1: Reaction pathways for this compound coupling to hydroxyl and amine nucleophiles.
Protocol 1: Synthesis of Redox-Active Polymers (Grafting-To Approach)
This protocol describes the post-polymerization functionalization of a hydroxyl-bearing polymer (e.g., Poly(vinyl alcohol) or Poly(2-hydroxyethyl methacrylate)) to create a redox-active cathode material.
Objective: Attach TEMPO moieties to the polymer backbone via urethane linkages.
Materials
-
Substrate: Poly(2-hydroxyethyl methacrylate) (PHEMA) or Cellulose Nanocrystals (dried).
-
Reagent: this compound (1.2 equivalents per -OH group).
-
Solvent: Anhydrous THF or DMF (Water content < 50 ppm is critical; isocyanates react with water to form inert ureas).
-
Catalyst: Dibutyltin dilaurate (DBTL) (0.1 mol%).
-
Purification: Diethyl ether (precipitation).
Step-by-Step Methodology
-
Drying (Critical): Dry the polymer substrate in a vacuum oven at 60°C for 12 hours to remove adsorbed water. Causality: Water competes with the polymer -OH groups, consuming the isocyanate and producing insoluble urea byproducts.
-
Dissolution: Dissolve/disperse the polymer in anhydrous THF or DMF under an inert atmosphere (Nitrogen or Argon).
-
Addition: Add this compound (dissolved in minimal anhydrous solvent) dropwise to the polymer solution.
-
Catalysis: Add the DBTL catalyst.
-
Reaction: Heat the mixture to 60°C and stir for 12–24 hours .
-
Monitoring: Monitor the reaction via FTIR. Look for the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance/growth of the urethane carbonyl peak (~1720 cm⁻¹).
-
-
Quenching: Add a small amount of methanol (1 mL) to quench any unreacted isocyanate.
-
Purification: Precipitate the polymer into a large excess of cold diethyl ether. Filter and wash repeatedly to remove unreacted TEMPO.
-
Validation: The filtrate should eventually be colorless (free TEMPO is orange).
-
-
Drying: Vacuum dry the resulting orange polymer.
Protocol 2: Surface Modification of Silica/Nanocellulose
This protocol is for creating heterogeneous oxidation catalysts or EPR-active stationary phases.
Materials
-
Substrate: Activated Silica Gel or Nanocellulose (surface -OH groups).
-
Reagent: this compound.[2]
-
Solvent: Anhydrous Toluene.
Step-by-Step Methodology
-
Activation: Activate silica at 120°C under vacuum for 4 hours to ensure surface hydroxyl availability.
-
Slurry Formation: Suspend the solid support in anhydrous toluene.
-
Coupling: Add this compound (excess relative to estimated surface -OH density) and 2-3 drops of DBTL.
-
Reflux: Reflux the mixture (110°C) for 12 hours.
-
Note: Higher temperature is permitted here due to the thermal stability of the inorganic/cellulose support compared to soluble polymers.
-
-
Washing: Filter the solid. Perform Soxhlet extraction with dichloromethane for 6 hours.
-
Why Soxhlet? Physisorbed TEMPO is difficult to remove from porous surfaces with simple washing. Soxhlet ensures only covalently bound TEMPO remains.
-
-
Characterization: Verify functionalization using Elemental Analysis (N content increase) or EPR spectroscopy (broadened signal due to high local radical density).
Characterization & Validation
To ensure scientific integrity, the synthesized materials must be validated using the following methods.
Data Summary Table: Expected Spectroscopic Shifts
| Technique | Parameter | Pre-Reaction Signal | Post-Reaction Signal | Interpretation |
| FTIR | Isocyanate (-NCO) | Strong peak @ 2270 cm⁻¹ | Absent | Complete consumption of reagent. |
| FTIR | Urethane (C=O) | Absent | New peak @ ~1720 cm⁻¹ | Formation of covalent linkage. |
| EPR | g-factor | N/A | ~2.006 | Presence of stable nitroxide radical. |
| EPR | Line Shape | Sharp triplet (free) | Broad/Anisotropic | Immobilization of the radical on a backbone. |
Experimental Workflow Visualization
The following graph depicts the logic flow for synthesizing and validating the material.
Figure 2: Logic flow for synthesis and validation of TEMPO-functionalized materials.
Scientific Commentary & Troubleshooting
1. The "Water" Problem: The isocyanate group is highly sensitive to moisture. In the presence of water, this compound hydrolyzes to 4-amino-TEMPO and releases CO₂. The amine then reacts with remaining isocyanate to form a urea dimer (TEMPO-NH-CO-NH-TEMPO). This byproduct is insoluble and non-functional for grafting.
-
Solution: Always use "anhydrous" grade solvents and keep reaction vessels under positive nitrogen pressure.
2. Radical Stability: While TEMPO is a stable radical, it can be reduced to hydroxylamine (TEMPO-OH) by strong reducing agents or disproportionate in the presence of strong acids.
-
Precaution: Avoid using acidic catalysts. DBTL (organotin) is preferred over acid catalysts for urethane formation in this context.
3. EPR Broadening: When grafting TEMPO to a polymer, the local concentration of radicals can become very high. This leads to "spin exchange broadening" in the EPR spectrum, where the characteristic three-line signal merges into a single broad line. This is not a sign of decomposition; rather, it confirms high-density functionalization [1].
References
-
Synthesis and Application of TEMPO-Modified Polymers. Source: ResearchGate.[3] Context: Detailed protocols on polymer-supported TEMPO for oxidation catalysis.
-
Site-Specific Incorporation of Nitroxide Spin-Labels. Source: ResearchGate (ChemBioChem). Context: Protocols for using this compound to label 2'-amino groups in RNA/DNA.[2]
-
Surface Modification of Nanocellulose Using Isocyanates. Source: PMC (NIH). Context: Review of isocyanate chemistry for grafting functional groups onto cellulose surfaces.
-
Organic Radical Batteries: TEMPO-based Cathodes. Source: Harvard DASH. Context: Discussion of TEMPO solubility and redox stability in aqueous flow batteries, providing context for the utility of TEMPO-functionalized materials.
Sources
quantitative analysis of spin labeling using 4-isocyanato-TEMPO
Application Note & Protocol Guide
Quantitative Analysis of Biomolecules via Site-Directed Spin Labeling with 4-Isocyanato-TEMPO
Foundational Principles: The "Why" and "How" of this compound Labeling
Site-Directed Spin Labeling (SDSL) is a powerful biophysical technique that provides site-specific information about the structure, dynamics, and environment of biomolecules.[1][2] The method involves introducing a stable paramagnetic probe, a spin label, at a specific position within a protein, nucleic acid, or other macromolecules.[2] The most commonly used spin labels are nitroxide radicals, such as those based on the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) scaffold, due to their stability and sensitivity to their local environment.[3]
While many spin-labeling strategies target cysteine residues, this compound offers a distinct advantage by reacting specifically with primary amine groups. This allows for the targeted labeling of:
-
The ε-amino group of lysine residues.
-
The N-terminal α-amino group of a polypeptide chain.
The isocyanate functional group (-N=C=O) readily reacts with a deprotonated primary amine (-NH₂) to form a highly stable and rigid urea linkage (-NH-CO-NH-).[6][7] This covalent bond is robust, making the label suitable for a wide range of downstream experiments under various buffer conditions. The primary application of this technique is to leverage Electron Paramagnetic Resonance (EPR) spectroscopy, a method uniquely sensitive to the unpaired electrons in the spin label, to gain insights into molecular interactions, conformational changes, and local dynamics.[8][9]
The quantitative aspect of this protocol is paramount. By carefully measuring the intensity of the EPR signal, which is directly proportional to the number of spin labels, one can accurately determine the labeling efficiency. This is critical for validating experimental results and ensuring reproducibility, particularly in studies where stoichiometry is a key parameter.
The Experimental Blueprint: From Reagents to Results
A successful quantitative spin-labeling experiment requires careful planning and execution. The workflow involves three main stages: labeling the biomolecule, purifying the conjugate, and quantifying the outcome using orthogonal methods.
Caption: High-level workflow for quantitative spin labeling.
Critical Pre-Experimental Considerations: The Causality Behind Choices
-
Buffer Selection: The choice of buffer is critical. The isocyanate group can be hydrolyzed by water, and it will react with any primary amine. Therefore, common biological buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine must be avoided . Recommended buffers include phosphate-buffered saline (PBS), HEPES, or MOPS at a pH between 7.2 and 8.5. The slightly alkaline pH ensures that a significant fraction of the target primary amines (like the ε-amino group of lysine, pKa ~10.5) are deprotonated and thus nucleophilic, while still maintaining protein stability.
-
Reagent Purity and Handling: this compound is sensitive to moisture. It should be purchased from a reputable supplier, stored under inert gas (argon or nitrogen) in a desiccator, and handled in a low-humidity environment. Stock solutions should be prepared in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and are not recommended for long-term storage.
-
Stoichiometry: A molar excess of this compound (typically 5- to 20-fold) relative to the biomolecule is used to drive the labeling reaction towards completion. However, an excessive amount can increase the likelihood of non-specific labeling or modification of less reactive sites. The optimal ratio should be determined empirically for each specific biomolecule.
Protocol 1: Covalent Labeling of a Protein
This protocol details the labeling of a protein with accessible lysine residues or a free N-terminus.
Materials:
-
Purified protein of interest (e.g., >1 mg/mL)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment
-
Standard protein concentration assay (e.g., BCA or Bradford)
Procedure:
-
Protein Preparation:
-
Thoroughly exchange the protein into the Reaction Buffer. This is crucial to remove any incompatible buffer components. A desalting column or dialysis is recommended.
-
Determine the protein concentration accurately.
-
-
Spin Label Stock Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
In a low-humidity environment, weigh out a small amount (e.g., 1-2 mg) and dissolve it in anhydrous DMSO to create a fresh 50 mM stock solution. For example, to make a 50 mM solution, dissolve 2.11 mg of this compound (MW = 211.28 g/mol ) in 200 µL of anhydrous DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). Add the label stock dropwise while gently vortexing to ensure rapid mixing and prevent localized high concentrations that could cause protein precipitation.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle end-over-end rotation. The optimal time and temperature may vary depending on the target protein.
-
-
Purification:
-
Following incubation, remove the unreacted, excess this compound immediately. This is essential for accurate quantification.
-
Use a spin desalting column pre-equilibrated with a storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions. This method is fast and efficient. Alternatively, perform extensive dialysis against the storage buffer.
-
-
Final Concentration Measurement:
-
After purification, measure the concentration of the labeled protein. Note that some protein loss during the purification steps is expected.
-
Protocol 2: Quantification by Continuous-Wave EPR Spectroscopy
This protocol provides a method to determine the concentration of the covalently attached spin label, which is then used to calculate the labeling efficiency.
Principle: The area under an EPR absorption spectrum is proportional to the number of paramagnetic centers (spins) in the sample. By comparing the double integral of the sample's spectrum to a calibration curve generated from a standard of known concentration, the spin concentration in the sample can be determined.
Caption: Logic diagram for EPR-based spin quantification.
Materials:
-
Labeled protein sample
-
Nitroxide standard (e.g., 4-Hydroxy-TEMPO or free this compound)
-
EPR spectrometer (X-band)
-
Glass capillaries or flat cells for aqueous samples
Procedure:
-
Prepare Standard Curve:
-
Prepare a 1 mM stock solution of the nitroxide standard in the same buffer as your labeled protein.
-
Create a series of dilutions (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM).
-
For each standard, acquire a continuous-wave (CW) EPR spectrum using identical acquisition parameters.
-
-
Acquire Sample Spectrum:
-
Load your labeled protein sample into an EPR capillary.
-
Acquire the CW-EPR spectrum using the exact same parameters as the standards. Key parameters include:
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: Non-saturating level (e.g., 2-10 mW, must be determined empirically)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: Low enough to avoid over-modulation (e.g., ≤1 Gauss)
-
Sweep Width: 100-150 Gauss
-
Temperature: Room temperature (e.g., 298 K)
-
-
-
Data Processing and Calculation:
-
For each spectrum (standards and sample), perform a double integration using the spectrometer's software or a dedicated analysis program. This yields a value proportional to the total number of spins.
-
Plot the double integral values of the standards against their known concentrations to generate a linear calibration curve.
-
Using the double integral value from your labeled protein sample, interpolate its concentration from the standard curve. This is your [Spin Concentration] .
-
Calculate the labeling efficiency:
-
Efficiency (%) = ([Spin Concentration] / [Protein Concentration]) * 100
-
Labeling Ratio = [Spin Concentration] / [Protein Concentration] (moles of label per mole of protein)
-
-
| Standard Concentration (µM) | Double Integral (Arbitrary Units) |
| 5 | 1.25 x 10¹⁰ |
| 10 | 2.51 x 10¹⁰ |
| 25 | 6.30 x 10¹⁰ |
| 50 | 1.24 x 10¹¹ |
| 100 | 2.52 x 10¹¹ |
| Caption: Example data for generating an EPR standard curve. |
Protocol 3: Verification by Mass Spectrometry
While EPR quantifies the how much, mass spectrometry (MS) confirms the where. It is the gold standard for verifying that the label is attached to the intended residues.
Principle: The covalent attachment of this compound to a lysine residue results in a specific mass increase. By digesting the labeled protein and analyzing the resulting peptides with LC-MS/MS, one can identify the modified peptides and pinpoint the exact site of labeling.[10][11]
Expected Mass Shift:
-
The this compound molecule (C₁₀H₁₇N₂O₂) adds 211.1266 Da to a primary amine.
-
The reaction with an amine (-NH₂) to form a urea involves the addition of the TEMPO-carbonyl group (C₁₀H₁₇N₂O₂), so the net mass addition to the peptide will be +211.1266 Da .
Workflow:
-
Digestion: Digest the labeled protein into peptides using a protease like trypsin.[11]
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.[12][13]
-
Data Analysis: Use proteomic search software to identify peptides, searching for a variable modification of +211.1266 Da on lysine (K) and the protein N-terminus.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Inactive this compound due to hydrolysis. 2. Incompatible buffer (e.g., Tris). 3. Target amines are not accessible (buried in protein core). 4. Incorrect pH (amines are protonated). | 1. Use fresh, anhydrous DMSO and a new vial of reagent. 2. Ensure buffer is amine-free (HEPES, PBS). 3. Consider denaturing conditions if structure allows, or accept that the protein has few accessible sites. 4. Increase reaction buffer pH to 8.0-8.5. |
| Protein Precipitation | 1. High concentration of DMSO from label stock. 2. Labeling has altered protein solubility. | 1. Add label stock solution slowly while mixing. Ensure final DMSO concentration is <5% (v/v). 2. Try labeling at a lower protein concentration or at 4°C. |
| No/Weak EPR Signal | 1. Labeling reaction failed. 2. Nitroxide radical was reduced to the EPR-silent hydroxylamine. 3. Very low sample concentration. | 1. Verify labeling with MS. Troubleshoot the labeling reaction. 2. Avoid strong reducing agents (e.g., high DTT concentrations) in final buffer. Some biological systems can reduce nitroxides over time.[14] Analyze promptly. 3. Concentrate the sample if possible. |
| High Background in EPR | 1. Incomplete removal of excess, unreacted label. | 1. Repeat the purification step (desalting column or dialysis). The free label gives a very sharp, intense three-line spectrum. |
References
-
Preparation of the spin-labeling reagent, 4-isocyanato TEMPO (2), and... - ResearchGate. Available at: [Link]
-
Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - NIH. Available at: [Link]
-
TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy - NIH. Available at: [Link]
-
EPR and NMR spectroscopy of spin-labeled proteins - Scholarly Publications Leiden University. Available at: [Link]
-
Stationary-Phase EPR for Exploring Protein Structure, Conformation, and Dynamics in Spin-Labeled Proteins | Biochemistry - ACS Publications. Available at: [Link]
-
Site-directed spin labeling EPR spectroscopy in protein research - ResearchGate. Available at: [Link]
-
EPR in Life Science | Bruker. Available at: [Link]
-
New Products - TEMPO Spin Labels for Click Chemistry and 5-Ethynyl-dU - Glen Report 25.24. Available at: [Link]
-
A rigid disulfide-linked nitroxide side chain simplifies the quantitative analysis of PRE data - PMC. Available at: [Link]
-
New Developments in Spin Labels for Pulsed Dipolar EPR - PMC. Available at: [Link]
-
Reactions of 4 methylphenyl isocyanate with amino acids - PubMed. Available at: [Link]
-
Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids - PMC. Available at: [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC. Available at: [Link]
-
(PDF) Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. Available at: [Link]
-
Protein Chemical Labeling Using Biomimetic Radical Chemistry - MDPI. Available at: [Link]
-
Protein Mass Spectrometry Made Simple - PMC - NIH. Available at: [Link]
-
2,4-toluenediisocyanate and hexamethylene-diisocyanate adducts with blood proteins: assessment of reactivity of amino acid residues in vitro - PubMed. Available at: [Link]
-
Fundamentals of Biological Mass Spectrometry and Proteomics - Broad Institute. Available at: [Link]
-
10.1: Nitroxide spin probes and labels - Chemistry LibreTexts. Available at: [Link]
-
Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation - YouTube. Available at: [Link]
Sources
- 1. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EPR in Life Science | Bruker [bruker.com]
- 10. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadinstitute.org [broadinstitute.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isocyanate Labeling Protocols
Topic: Troubleshooting Side Reactions & Optimization
Core Technical Overview
Welcome to the technical support hub for isocyanate (
The Central Conflict: Successful labeling is a kinetic race between the aminolysis (desired reaction with protein amines) and hydrolysis (reaction with water).
-
Desired Outcome: Stable Urea Bond (
) -
Primary Failure Mode: Hydrolysis
Carbamic Acid Aniline/Amine Disubstituted Urea Precipitate .
Mechanism of Failure: The Hydrolysis Trap
The most frequent user complaint is the formation of a white precipitate or low conjugation yields. This is rarely a "bad batch" of reagent but rather a fundamental side reaction governed by moisture exposure.
Pathway Visualization
Figure 1: The "Death Spiral" of Isocyanates. Hydrolysis creates an amine, which immediately attacks the remaining active isocyanate to form an inert, insoluble urea precipitate.
Troubleshooting Guides
Issue A: "I see a white precipitate immediately upon adding the reagent."
Diagnosis: The isocyanate has hydrolyzed and polymerized. This often happens before the reagent even touches your protein if the stock solvent is "wet."
| Root Cause | Technical Explanation | Corrective Action |
| Wet Organic Solvent | DMF and DMSO are hygroscopic. Even 0.1% water content can trigger the cascade in Figure 1. | Use anhydrous grade DMF/DMSO (sealed under |
| Aqueous Stock Storage | Isocyanates cannot be stored in aqueous buffers. Half-life is often minutes. | Prepare immediately before use. Dissolve isocyanate in anhydrous solvent, then aliquot into the aqueous protein solution. |
| Cold Storage Condensation | Opening a cold bottle of isocyanate allows atmospheric moisture to condense inside. | Allow the reagent bottle to equilibrate to room temperature before opening. Purge with inert gas ( |
Issue B: "My labeling efficiency is low (<10%)."
Diagnosis: The reaction conditions favored hydrolysis over aminolysis, or the buffer quenched the reaction.
Protocol Audit:
-
Check Buffer Composition:
-
STOP: Are you using Tris, Glycine, or Ethanolamine?
-
WHY: These buffers contain primary amines. They will scavenge the isocyanate faster than your protein can.
-
FIX: Switch to Phosphate (PBS), Borate, or Carbonate/Bicarbonate buffers.
-
-
pH Optimization (The Goldilocks Zone):
-
Isocyanates react with unprotonated amines (
), not ammonium ions ( ). -
Most protein N-terminal
-amines have a . Lysine -amines have a . -
Recommendation: Maintain pH 8.5 – 9.0 .
-
Too Low (< 7.5): Amines are protonated and unreactive.
-
Too High (> 9.5): Hydrolysis rate increases drastically, destroying the reagent before it labels.
-
-
Issue C: "I suspect off-target labeling (Serine/Tyrosine/Cysteine)."
Diagnosis: While amines are the primary target, isocyanates are promiscuous electrophiles.
-
O-Acylation (Ser/Thr/Tyr): Forms carbamates (urethanes). This is common at high pH (>9.5) or if amines are not available.
-
S-Acylation (Cys): Forms thiocarbamates .
-
Expert Insight: Unlike the stable urea bond formed with amines, the reaction with thiols is often reversible at alkaline pH or in the presence of nucleophiles [1].
-
Reactivity Hierarchy Table:
| Nucleophile | Product | Stability | Relative Reactivity Rate |
| Primary Amine ( | Urea | High (Irreversible) | Fastest |
| Sulfhydryl ( | Thiocarbamate | Moderate (Reversible) | Medium |
| Hydroxyl ( | Carbamate | High | Slow |
| Water ( | Carbamic Acid | Unstable | Variable (Concentration dependent) |
Validated Experimental Workflow
Do not deviate from the order of addition. The kinetic competition begins the moment the isocyanate hits the water.
Figure 2: Optimized Isocyanate Labeling Workflow. Note the critical timing between Stock Preparation (Step 2) and Addition (Step 3).
Frequently Asked Questions (FAQ)
Q: Can I store the isocyanate stock solution at -20°C for later use? A: No. Even in "anhydrous" DMSO, trace moisture will degrade the isocyanate over time. Always weigh out fresh powder and dissolve immediately before use. If you must store it, use single-use aliquots under argon/nitrogen gas, but expect activity loss.
Q: Why do I use Isocyanate instead of Isothiocyanate (e.g., FITC)?
A: Isocyanates (
Q: How do I remove the "white precipitate" if it forms in my protein sample? A: The precipitate is likely disubstituted urea. It is very difficult to resolubilize without denaturing your protein (it requires harsh solvents like DMSO or urea).
-
Solution: Centrifuge the sample (10,000 x g for 5 mins). The precipitate usually pellets. Transfer the supernatant (protein) to a new tube. Note that your effective concentration of labeling reagent was reduced, so labeling efficiency may be lower.
Q: Is the reaction with Cysteine reversible? A: Yes, to an extent. Thiocarbamates (formed from Isocyanate + Thiol) are less stable than Ureas. They can revert to the thiol and isocyanate (which then hydrolyzes) under physiological conditions or high pH [1]. If stable Cysteine labeling is required, use Maleimide chemistry instead.
References
-
Brown, W. E., et al. (1982).[1] Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Toxicology and Applied Pharmacology.[1]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 1: Functional Targets.
-
BenchChem Technical Support. (2025). Isocyanate Reaction Troubleshooting and Stability Guides.
-
Safe Work Australia. (2015). Guide for Handling Isocyanates.[2]
Sources
Technical Support Center: EPR Spectroscopy of 4-Isocyanato-TEMPO Labeled Samples
Introduction
Welcome to the technical support archive. You are likely here because your Electron Paramagnetic Resonance (EPR) spectrum of a 4-isocyanato-TEMPO labeled sample is either non-existent, fading rapidly, or appearing as a featureless "blob" rather than the expected triplet.
This compound (4-NCO-TEMPO) is a powerful but temperamental probe. Unlike the more robust maleimide (MTSL) labels used for cysteines, the isocyanate group is highly susceptible to competitive hydrolysis, and the nitroxide radical itself is vulnerable to reduction in biological media.
This guide moves beyond basic steps to explain the physicochemical causality of these failures and provides self-validating protocols to resolve them.
Part 1: Diagnostic Workflow
Before altering your sample, identify the specific failure mode using the logic flow below.
Figure 1: Diagnostic logic tree for isolating the root cause of spectral anomalies.
Part 2: The "Silent" Spectrum (Signal Loss)
Issue A: The Hydrolysis Trap (Labeling Failure)
Symptom: You observe little to no signal immediately after the labeling reaction and purification steps. Mechanism: The isocyanate (-NCO) group is an electrophile that reacts with nucleophiles (amines/hydroxyls) on your target. However, water is also a nucleophile. In aqueous buffers, water outcompetes your target, hydrolyzing the isocyanate into an amine and CO₂. The resulting 4-amino-TEMPO does not bind to your target and is washed away during purification.
The Causality:
Troubleshooting Protocol:
-
Solvent Integrity: Ensure your this compound stock is dissolved in anhydrous DMSO or DMF. Store over molecular sieves.
-
pH Tuning: The reaction with protein amines (Lysine) requires the amine to be deprotonated. A pH of 8.0–9.0 is ideal. Below pH 7.5, lysine is protonated (
) and unreactive, leaving water as the only available nucleophile. -
Concentration: Maintain a high concentration of the target molecule to kinetically favor the labeling reaction over hydrolysis.
Issue B: Radical Reduction (Bioreduction)
Symptom: A signal was present initially but decayed over minutes/hours.
Mechanism: In biological lysates or cell suspensions, antioxidants like Ascorbate (Vitamin C) and Glutathione (GSH) reduce the nitroxide radical (
The Fix:
-
Re-oxidation: Add Potassium Ferricyanide (
, 1-2 mM) to the sample. If the signal returns, reduction was the cause. -
Removal: Dialyze samples thoroughly to remove cytosolic reductants before labeling.
Part 3: The "Distorted" Spectrum (Broadening)
Distinguishing between "bad" broadening (aggregation) and "good" broadening (immobilization) is critical.
Scenario A: Heisenberg Spin Exchange (Over-labeling)
Symptom: The three hyperfine lines broaden symmetrically and eventually merge into a single Lorentzian line. Mechanism: When spin labels are physically too close (< 6-8 Å) or the local concentration is too high (> 1 mM), the electron wavefunctions overlap. This leads to Heisenberg Spin Exchange (HSE) , where electrons swap spin states during collisions [3].
Validation Experiment (Dilution Test): Prepare a dilution series of your sample.
-
If the lines sharpen upon dilution: The broadening was due to concentration (HSE). You are likely seeing aggregation or non-specific binding.
-
If the lines remain broad: The broadening is due to immobilization (see below).
Scenario B: Dipolar Broadening & Immobilization
Symptom: The spectrum spreads out horizontally; the high-field peak diminishes in height relative to the center peak.
Mechanism: This is Anisotropic Broadening . As the molecule's tumbling slows (rotational correlation time
Data Comparison Table: Broadening Types
| Feature | Heisenberg Exchange (Aggregation) | Immobilization (Rigid Binding) |
| Line Shape | Lorentzian (wings are high) | Gaussian/Powder Pattern |
| Spectral Width | Narrows at extreme concentration | Increases (approaches rigid limit |
| Temperature Effect | Broadens as T increases (more collisions) | Sharpens as T increases (faster tumbling) |
| Dilution Effect | Lines sharpen | No change in shape |
Part 4: Validated Labeling Protocol
This protocol minimizes hydrolysis and maximizes specificity.
Reagents:
-
Label: this compound (Store at -20°C, desiccated).
-
Solvent: Anhydrous DMSO (dry).
-
Buffer: 100 mM Borate or HEPES, pH 8.5 (Amine-free! No Tris).
Step-by-Step:
-
Prepare Target: Exchange protein/polymer into pH 8.5 Borate buffer. Remove all small molecule amines (Tris, Glycine, Ammonium) via dialysis.
-
Why: Tris reacts with isocyanates, consuming the label.
-
-
Prepare Stock: Dissolve this compound in anhydrous DMSO to 100 mM immediately before use.
-
Self-Validation: The solution should be bright orange. If it is cloudy, moisture has entered.
-
-
Reaction:
-
Add label to target at a 10:1 molar excess (Label:Target).
-
Add the label dropwise while vortexing.
-
Critical: Do not exceed 5% v/v DMSO in the final mixture to prevent protein denaturation.
-
-
Incubation: Incubate for 12–24 hours at 4°C or 3 hours at Room Temp in the dark.
-
Why: Low temp slows hydrolysis more than it slows the labeling reaction [5].
-
-
Quenching: Add excess Tris-HCl (1 M, pH 8.0) to quench unreacted isocyanate.
-
Purification: Remove free label via size-exclusion chromatography (e.g., PD-10 column) or extensive dialysis.
-
Validation: Run an EPR scan of the final wash buffer. It should be silent.
-
Part 5: Visualizing the Chemical Trap
The following diagram illustrates the kinetic competition that determines your labeling efficiency.
Figure 2: The Kinetic Competition. Successful labeling requires pH > 8.0 to favor the green pathway over the red hydrolysis pathway.
References
-
Bobko, A. A., et al. (2007). Reversible Reduction of Nitroxides to Hydroxylamines: The Roles for Ascorbate and Glutathione.[1][2] Journal of Magnetic Resonance.
-
Buettner, G. R., & Kiminyo, K. P. (1992).[3] Optimal EPR detection of weak nitroxide spin adduct and ascorbyl free radical signals. Journal of Biochemical and Biophysical Methods.
-
Bales, B. L., et al. (2009). EPR Line Shifts and Line Shape Changes Due to Heisenberg Spin Exchange and Dipole–Dipole Interactions.[4][5][6] The Journal of Physical Chemistry A.
-
Klare, J. P., & Steinhoff, H. J. (2009). Spin labeling EPR spectroscopy in protein science. Photosynthesis Research.
-
Edwards, T. E., et al. (2001). Preparation of the spin-labeling reagent, 4-isocyanato TEMPO, and the subsequent coupling to 2'-amino-modified oligonucleotides.[7] Nucleic Acids Research.
Sources
- 1. Electron paramagnetic resonance studies on nitroxide radical 2,2,5,5-tetramethyl-4-piperidin-1-oxyl (TEMPO) redox reactions in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimal EPR detection of weak nitroxide spin adduct and ascorbyl free radical signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. EPR Line Shifts and Line Shape Changes Due to Heisenberg Spin Exchange and Dipole-Dipole Interactions of Nitroxide Free Radicals in Liquids: 8. Further Experimental and Theoretical Efforts to Separate the Effects of the Two Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 4-Isocyanato-TEMPO Purity & Troubleshooting
Product: 4-Isocyanato-TEMPO (4-Isocyanato-2,2,6,6-tetramethylpiperidin-1-yloxyl) CAS: 88418-69-3 Application: Site-Directed Spin Labeling (SDSL), Polymer Grafting, EPR Spectroscopy.
Diagnostic Hub: Is My Reagent Compromised?
Before proceeding with synthesis or labeling, verify the integrity of your this compound. This reagent is highly sensitive to moisture; degradation is often invisible to the naked eye until it is too late.
Quick Visual & Spectral Triage
| Diagnostic Parameter | Healthy Reagent | Compromised (Contaminated) | Root Cause |
| Physical Appearance | Bright orange/red crystalline solid. | Pale orange powder or presence of white insoluble particulates. | Urea formation (white solid) due to hydrolysis. |
| Solubility | Soluble in DCM, Chloroform, Toluene, Ethanol. | Turbidity or insoluble precipitate in dry DCM/Chloroform. | The Urea dimer is highly insoluble in most organic solvents. |
| FT-IR (Key Marker) | Strong peak at ~2270 cm⁻¹ (-N=C=O stretch). | Appearance of ~1640 cm⁻¹ (C=O Urea) and ~3350 cm⁻¹ (N-H Amine). | Hydrolysis of isocyanate to amine, followed by dimerization. |
| EPR Signal | Sharp triplet (3-line) spectrum. | Broadened lines (spin-spin exchange in aggregates) or loss of signal intensity. | Aggregation of urea byproducts or reduction to hydroxylamine. |
The Contamination Mechanism: The "Hydrolysis Trap"
The primary failure mode for this compound is not radical decay, but isocyanate hydrolysis. This sets off a chain reaction that consumes your reagent and generates an insoluble urea contaminant.
The Hydrolysis Cascade
-
Step 1 (Activation): Trace water attacks the isocyanate to form a carbamic acid, which spontaneously decarboxylates to form 4-amino-TEMPO .
-
Step 2 (Dimerization): The newly formed 4-amino-TEMPO is a strong nucleophile. It immediately attacks a remaining molecule of this compound.
-
Result: Formation of N,N'-bis(4-TEMPO)urea , a stable, insoluble dimer that consumes two equivalents of your radical for every single hydrolysis event.
Figure 1: The degradation pathway of this compound. Note that the amine byproduct actively destroys the remaining stock.
Purification & Removal Protocols
If your diagnostic check reveals contamination (urea peaks in IR or insolubles), use the following protocols. Do not use silica gel chromatography unless absolutely necessary, as the acidic surface hydroxyls on silica can catalyze further hydrolysis or radical disproportionation.
Protocol A: Purification via Recrystallization (Recommended)
This method exploits the solubility difference between the isocyanate (soluble in hot alkanes) and the urea dimer (insoluble).
-
Reagents: Anhydrous n-Heptane (or n-Hexane).
-
Equipment: Schlenk flask, hot plate, syringe filter (0.2 µm PTFE).
-
Dissolution: Place the crude solid in a Schlenk flask under inert gas (Ar/N₂). Add anhydrous n-heptane (approx. 10-15 mL per gram).
-
Heating: Heat the mixture to 50–60°C. The orange this compound should dissolve.
-
Critical Check: Any white solid remaining at this stage is likely the urea dimer.
-
-
Hot Filtration: While the solution is still hot, filter it quickly through a pre-dried syringe filter or fritted glass funnel to remove the insoluble urea.
-
Crystallization: Allow the clear orange filtrate to cool slowly to room temperature, then place in a freezer (-20°C) overnight.
-
Collection: Decant the supernatant rapidly (under inert gas) and dry the orange needles in vacuo.
Protocol B: "Crash" Precipitation (For heavily contaminated samples)
If the sample is too impure for direct recrystallization:
-
Dissolve the crude material in a minimal amount of anhydrous Dichloromethane (DCM) .
-
Filter to remove insoluble urea.
-
Slowly add cold, anhydrous n-Hexane to the filtrate until turbidity persists.
-
Cool to -20°C to precipitate the purified isocyanate.
Frequently Asked Questions (FAQ)
Q: Can I store this compound in solution? A: No. Even in "anhydrous" solvents, trace moisture ingress over time will trigger the hydrolysis cascade. Store as a solid at -20°C under Argon or Nitrogen. If you must store a solution, use a septum-sealed vial with activated molecular sieves (3Å or 4Å) added to the solvent.
Q: Why did my reaction yield drop significantly when scaling up? A: Scale-up often introduces more time for moisture exposure. Ensure your reaction vessel is flame-dried and that the solvent (e.g., DCM, Toluene) is distilled or taken from a solvent purification system (SPS). The presence of the urea dimer is a "dead end" for the reaction; it will not label your target.
Q: I see a 3-line EPR signal, so my reagent is fine, right? A: Not necessarily. Both the active isocyanate, the amine hydrolysis product, and the urea contaminant are paramagnetic radicals. They all give a triplet signal. EPR confirms the radical is intact, but IR (2270 cm⁻¹) is required to confirm the reactive group is intact.
Q: Can I use column chromatography on silica? A: It is risky. Silica is acidic and hygroscopic. If you must, use neutral alumina or treat the silica with 1% triethylamine to neutralize it, and use a rapid flash protocol with dry solvents (e.g., Hexane/EtOAc).
References
-
Structure & Stability of TEMPO
- Source: Ciriminna, R. & Pagliaro, M. "Industrial Application of TEMPO Derivatives." Organic Process Research & Development, 2010.
- Relevance: Establishes the stability of the nitroxyl radical moiety under storage conditions.
-
Isocyanate Reactivity & Urea Formation
- Source: Arnold, R. G., Nelson, J. A., & Verbanc, J. J.
- Relevance: Foundational text describing the kinetics of isocyanate hydrolysis and subsequent urea dimeriz
-
Spin Labeling Protocols (RNA/Protein)
-
Source: Edwards, T. E., et al. "Site-Specific Incorporation of Nitroxide Spin-Labels into Internal Sites of the TAR RNA."[1] Journal of the American Chemical Society, 2001.
- Relevance: Details the use of this compound and the necessity of anhydrous conditions for successful labeling.
-
-
Recrystallization of TEMPO Derivatives
- Source: Common laboratory standard practice for lipophilic nitroxides; supported by general solubility data in Cayman Chemical Product Sheet for 4-isocyan
Sources
Validation & Comparative
A Researcher's Guide to Spin Labeling of RNA: A Comparative Analysis of 4-isocyanato-TEMPO and Modern Alternatives
For researchers venturing into the structural and dynamic analysis of RNA using Electron Paramagnetic Resonance (EPR) spectroscopy, the choice of spin label is a critical decision that profoundly impacts experimental success and data quality. For years, 4-isocyanato-TEMPO has been a workhorse for labeling 2'-amino-modified RNA. However, the landscape of spin labeling chemistry has evolved, offering a new generation of reagents with improved performance characteristics. This guide provides an in-depth comparison of this compound with modern alternatives, offering field-proven insights and experimental data to inform your selection process.
The Central Role of Site-Directed Spin Labeling in RNA Research
Site-directed spin labeling (SDSL) is a powerful technique that involves the introduction of a stable nitroxide radical (a spin label) at a specific site within a biomolecule, such as RNA.[1][2] This paramagnetic probe allows researchers to harness the capabilities of EPR spectroscopy to elucidate structural features, conformational changes, and dynamics of RNA molecules that are often inaccessible by other biophysical methods.[3][4][5]
The ideal spin label should possess several key attributes:
-
High Labeling Efficiency: The reaction should proceed to completion under mild conditions to ensure a homogeneously labeled RNA population.
-
Site Specificity: The label must attach to the intended site without off-target reactions.
-
Stability: The nitroxide radical must be stable throughout the labeling, purification, and experimental procedures, including potentially reducing cellular environments for in-cell studies.[6][7]
-
Minimal Perturbation: The label should not significantly alter the structure or function of the RNA molecule.
-
Constrained Motion: For accurate distance measurements and to report on the local dynamics of the RNA, the spin label's motion should be restricted and reflect the motion of the macromolecule.[8][9]
This compound: The Established, Yet Flawed, Workhorse
This compound has been a widely used reagent for the postsynthetic labeling of RNA. It reacts with a 2'-amino group, introduced into the RNA sequence during solid-phase synthesis, to form a urea linkage.[10][11]
Chemical Reaction:
Caption: Reaction of 2'-amino-modified RNA with this compound.
While this method has been instrumental in many RNA structural studies, it is not without its drawbacks.[10][12] The primary limitations of this compound are:
-
Flexibility of the Linker: The urea linkage and the single bonds within the TEMPO moiety's connection to the RNA backbone allow for considerable rotational freedom of the spin label. This intrinsic flexibility can obscure the true dynamics of the RNA itself and lead to broader distance distributions in pulsed EPR experiments, reducing the precision of structural restraints.
-
Protocol-Related Issues: The isocyanate group is highly reactive and can be prone to hydrolysis. The labeling reaction often requires carefully controlled conditions, and achieving quantitative labeling can be challenging. Furthermore, isocyanates can have side reactions with other nucleophilic groups on the RNA, although the 2'-amino group is generally the most reactive.
Modern Alternatives Surpassing the Standard
In recent years, several alternative spin labels and labeling strategies have emerged, addressing the limitations of this compound. These modern approaches offer significant advantages in terms of rigidity, stability, and labeling efficiency.
Isoindoline-Derived Nitroxides: Rigidity and Stability Redefined
A significant advancement in RNA spin labeling has been the development of isoindoline-derived nitroxides. These labels offer a more rigid scaffold compared to the piperidine ring of TEMPO.[13][14][15] A particularly promising class are the aromatic isothiocyanates derived from isoindoline nitroxides.[6][7]
Key Advantages:
-
Increased Rigidity: The fused ring system of the isoindoline core restricts the internal motion of the nitroxide, leading to a more faithful reporting of the RNA's dynamics and narrower distance distributions in EPR measurements.[8][13] Some designs, like the ImUm spin label, are conformationally unambiguous, with the N-O bond of the nitroxide lying on the same axis as the bond connecting it to the nucleobase, minimizing distance uncertainties upon bond rotation.[13]
-
Enhanced Stability: Tetraethyl-substituted isoindoline nitroxides have demonstrated significantly greater stability in reducing environments compared to traditional TEMPO-based labels.[6][16] This makes them superior candidates for in-cell EPR studies, where the cytoplasm's reducing potential can quickly quench the nitroxide signal of less stable labels.
-
Improved Labeling Chemistry: Aromatic isothiocyanates are more stable to hydrolysis than isocyanates, yet they react efficiently and selectively with 2'-amino groups to form a stable thiourea linkage.[6] This leads to more robust and reproducible labeling protocols with higher yields.
Chemical Reaction:
Caption: Labeling of 2'-amino RNA with an isoindoline isothiocyanate.
TPA (2,2,5,5-tetramethyl-pyrrolin-1-yloxyl-3-acetylene): A Rigid Linker for Precise Distance Measurements
The TPA spin label is another excellent alternative that prioritizes rigidity. It is typically introduced into RNA via a Sonogashira cross-coupling reaction with an iodinated nucleobase (e.g., 5-iodouridine or 2-iodoadenosine) that has been incorporated during solid-phase synthesis.[3][4]
Key Advantages:
-
Rigid Acetylenic Linker: The triple bond of the acetylene linker provides a stiff and well-defined connection between the nitroxide and the nucleobase. This rigidity is crucial for obtaining precise intramolecular distances through pulsed EPR techniques like PELDOR (Pulsed Electron-Electron Double Resonance), also known as DEER (Double Electron-Electron Resonance).[3] Studies have shown that the dipolar oscillations in PELDOR data are deeper for TPA-labeled RNA compared to more flexible labels, indicating a narrower distance distribution.[3]
-
Versatile Labeling Sites: The Sonogashira coupling chemistry allows for the attachment of TPA to different positions on the nucleobases (e.g., C5 of pyrimidines, C2 or C8 of purines), offering greater flexibility in choosing labeling sites to probe different structural features of the RNA.[3][4]
Chemical Reaction:
Caption: Sonogashira coupling of an iodinated RNA with TPA.
"Click" Chemistry: High Efficiency and Bioorthogonality
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized bioconjugation, and its application to RNA spin labeling is a significant step forward.[1][2][17] This approach involves the incorporation of an alkyne-modified nucleotide into the RNA, followed by a highly efficient and specific reaction with an azide-functionalized spin label.[17][18] Copper-free click chemistry variants are also available, which are particularly useful for in-cell applications to avoid copper-induced cytotoxicity.[19][20]
Key Advantages:
-
High Labeling Yields: Click reactions are known for their near-quantitative yields under mild, aqueous conditions.[1][17] This ensures that a very high percentage of the RNA is labeled, which is crucial for obtaining high-quality EPR data, especially for experiments that rely on measuring the interaction between two spin labels.
-
Bioorthogonality: The azide and alkyne functional groups are absent in biological systems, making the click reaction highly specific and free from side reactions with other cellular components. This is a major advantage for labeling complex biological samples.[19]
-
Modular Approach: A wide variety of azide- and alkyne-modified spin labels with different properties (e.g., rigidity, linker length) are becoming commercially available, providing a modular "plug-and-play" approach to RNA spin labeling.[18]
Chemical Reaction (CuAAC):
Caption: General workflow for postsynthetic spin labeling of 2'-amino RNA.
Detailed Protocol for Labeling with this compound:
-
Preparation of RNA: Dissolve 2'-amino-modified RNA in a suitable buffer, for example, 100 mM sodium borate, pH 8.5.
-
Preparation of Labeling Reagent: Prepare a fresh solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 20- to 50-fold molar excess of the this compound solution to the RNA solution.
-
Incubation: Incubate the reaction mixture at room temperature for 4-16 hours in the dark.
-
Quenching: Quench the reaction by adding a solution of ethanolamine.
-
Purification: Purify the spin-labeled RNA from the excess unreacted label and byproducts using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).
-
Characterization: Confirm the successful labeling and purity of the RNA by mass spectrometry and quantify the spin concentration using EPR spectroscopy.
Detailed Protocol for Labeling with Isoindoline Isothiocyanate:
-
Preparation of RNA: Dissolve the 2'-amino-modified RNA in a buffer such as 100 mM sodium bicarbonate, pH 9.0, containing a denaturing agent like DMF to minimize RNA secondary structure. [6]2. Preparation of Labeling Reagent: Dissolve the isoindoline isothiocyanate spin label in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 30-fold molar excess of the spin label solution to the RNA solution.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours. [6]5. Purification: Purify the labeled RNA using HPLC or PAGE.
-
Characterization: Verify the labeling and purity using mass spectrometry and EPR.
Workflow for Spin Labeling via "Click" Chemistry
Caption: Workflow for RNA spin labeling using CuAAC "click" chemistry.
Detailed Protocol for CuAAC "Click" Chemistry Labeling: [1][17]
-
Preparation of RNA: Dissolve the alkyne-modified RNA in RNase-free water.
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-functionalized spin label in DMSO.
-
Prepare a fresh solution of a copper(I) source, such as copper(I) bromide or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Prepare a solution of a copper-chelating ligand, such as TBTA, to stabilize the Cu(I) and improve reaction efficiency.
-
-
Labeling Reaction: In a microcentrifuge tube, combine the RNA solution, the azide-spin label, the copper(I) source, and the ligand. The final concentrations should be optimized, but typically a small molar excess of the spin label and catalyst are used.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.
-
Purification: Purify the labeled RNA from the catalyst and excess reagents using a spin column, ethanol precipitation, or HPLC.
-
Characterization: Confirm successful labeling by mass spectrometry and EPR.
Conclusion and Future Perspectives
The selection of a spin label for RNA studies is a critical experimental parameter that should be guided by the specific research question. While this compound has served the field well, its inherent flexibility and challenging labeling protocol have paved the way for the development of superior alternatives.
For studies requiring precise distance measurements and a faithful representation of RNA dynamics, rigid spin labels such as isoindoline-derived nitroxides and TPA are the preferred choice. The enhanced stability of certain isoindoline nitroxides also makes them the front-runners for demanding in-cell EPR experiments. For applications where high labeling efficiency and specificity are paramount, "click" chemistry offers a robust and versatile platform.
As the field of RNA structural biology continues to advance, the development of novel spin labels with tailored properties, such as photo-activatable or environmentally sensitive probes, will undoubtedly open up new avenues for investigating the complex world of RNA function. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to optimize their SDSL experiments and unlock new insights into the intricate dance of RNA molecules.
References
-
Kerzhner, M., Wuebben, C., & Schiemann, O. (2021). Spin Labeling of RNA Using “Click” Chemistry for Coarse-grained Structure Determination via Pulsed Electron-electron Double Resonance Spectroscopy. Bio-protocol, 11(9), e4004. [Link]
-
Wuebben, C., Kerzhner, M., & Schiemann, O. (2021). Spin Labeling of RNA Using "Click" Chemistry for Coarse-grained Structure Determination via Pulsed Electron-electron Double Resonance Spectroscopy. Bio-protocol, 11(9), e4004. [Link]
-
Schiemann, O., Weber, A., Edwards, T. E., Prisner, T. F., & Sigurdsson, S. T. (2007). Base-specific spin-labeling of RNA for structure determination. Nucleic acids research, 35(9), 3128–3143. [Link]
-
Schiemann, O., Weber, A., Edwards, T. E., Prisner, T. F., & Sigurdsson, S. T. (2007). Base-specific spin-labeling of RNA for structure determination. Nucleic acids research, 35(9), 3128–3143. [Link]
-
Saha, S., Jagtap, A. P., & Sigurdsson, S. T. (2015). Site-Directed Spin Labeling of RNA by Postsynthetic Modification of 2'-Amino Groups. Methods in enzymology, 563, 397–414. [Link]
-
Saha, S., Jagtap, A. P., & Sigurdsson, S. T. (2015). Site-directed spin labeling of 2'-amino groups in RNA with isoindoline nitroxides that are resistant to reduction. Chemical communications (Cambridge, England), 51(66), 13142–13145. [Link]
-
Wuebben, C., et al. (2019). Site-Directed Spin Labeling of RNA with a Gem-Diethylisoindoline Spin Label: PELDOR, Relaxation, and Reduction Stability. Molecules, 24(23), 4415. [Link]
-
Qin, P. Z., & Dong, M. (2011). RNA Dynamics: Perspectives from Spin Labels. Quarterly reviews of biophysics, 44(3), 267–311. [Link]
-
Gophane, D. B., Endeward, B., Prisner, T. F., & Sigurdsson, S. T. (2018). A semi-rigid isoindoline-derived nitroxide spin label for RNA. Organic & biomolecular chemistry, 16(4), 553–556. [Link]
-
Saha, S., Jagtap, A. P., & Sigurdsson, S. T. (2015). Site-directed spin labeling of 2'-amino groups in RNA with isoindoline nitroxides that are resistant to reduction. Chemical Communications, 51(66), 13142-13145. [Link]
-
Wikipedia. (2023, December 1). Copper-free click chemistry. In Wikipedia. [Link]
-
Saha, S., Jagtap, A. P., & Sigurdsson, S. T. (2015). Site-directed spin labeling of 2'-amino groups in RNA with isoindoline nitroxides that are resistant to reduction. IRIS, University of Iceland. [Link]
-
Jena Bioscience. (2019). Protocol - Copper-free Click labeling of Azide-modified RNA. Jena Bioscience. [Link]
-
Qin, P. Z., & Feigon, J. (2008). Studying RNA using site-directed spin-labeling and continuous-wave electron paramagnetic resonance spectroscopy. Methods in molecular biology (Clifton, N.J.), 422, 237–261. [Link]
-
Edwards, T. E., & Sigurdsson, S. T. (2015). Site-Directed Spin Labeling of RNA by Postsynthetic Modification of 2'-Amino Groups. Methods in enzymology, 563, 397–414. [Link]
-
Vileno, B., & Lebars, I. (2020). Site-Specific Spin Labeling of RNA for NMR and EPR Structural Studies. Methods in molecular biology (Clifton, N.J.), 2113, 217–235. [Link]
-
Saha, S., Jagtap, A. P., & Sigurdsson, S. T. (2015). Site-directed spin labeling of 2'-amino groups in RNA with isoindoline nitroxides that are resistant to reduction. Chemical communications (Cambridge, England), 51(66), 13142–13145. [Link]
-
Zhang, Y., et al. (2023). A review on recent advances in methods for site-directed spin labeling of long RNAs. International journal of biological macromolecules, 239, 124244. [Link]
-
Zhang, Y., et al. (2023). A review on recent advances in methods for site-directed spin labeling of long RNAs. ResearchGate. [Link]
-
Edwards, T. E., & Sigurdsson, S. T. (2002). Preparation of the spin-labeling reagent, 4-isocyanato TEMPO (2), and... ResearchGate. [Link]
-
Corless, V. (2018). New rigid spin-labels for enhanced EPR studies of RNA. RSC Blogs. [Link]
-
Iwahara, J., et al. (2011). A rigid disulfide-linked nitroxide side chain simplifies the quantitative analysis of PRE data. Journal of biomolecular NMR, 51(1-2), 105–114. [Link]
-
Jena Bioscience. (n.d.). RNA synthesis monitoring. Jena Bioscience. [Link]
-
Rädle, B., et al. (2022, July 1). Metabolic Labeling:New Transcribed RNA: High-Resolution Gene Expression Profiling l Protocol Preview [Video]. YouTube. [Link]
-
Maizels, R. J., et al. (2022). A protocol for time-resolved transcriptomics through metabolic labeling and combinatorial indexing. STAR protocols, 3(4), 101741. [Link]
-
Vileno, B., & Lebars, I. (2020). Site-Specific Spin Labeling of RNA for NMR and EPR Structural Studies. SciSpace. [Link]
-
Kucher, S., et al. (2019). Isoindoline-Based Nitroxides as Bioresistant Spin Labels for Protein Labeling through Cysteines and Alkyne-Bearing Noncanonical Amino Acids. Angewandte Chemie International Edition, 58(24), 8032-8036. [Link]
-
bioRxiv. (2023). Protocol Optimization Improves the Performance of Multiplexed RNA Imaging. bioRxiv. [Link]
-
Glen Research. (n.d.). New Products - TEMPO Spin Labels for Click Chemistry and 5-Ethynyl-dU. Glen Research. [Link]
-
Bonocora, R. P., & Wade, J. T. (2021). Spin Labeling with Nitroxide, Trityl, and Copper Labels for Protein Structure Elucidation by EPR Spectroscopy. University of Bonn. [Link]
-
Gessner, C., & Engels, J. W. (2013). Optimization of conditions for labeling the 3' OH end of tRNA using T4 RNA ligase. Biochimie, 65(11-12), 791–796. [Link]
-
Herzog, V. A., et al. (2017). Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion. Nature protocols, 12(11), 2185–2203. [Link]
-
Core, L. J., & Adelman, K. (2019). Characterizing RNA stability genome-wide through combined analysis of PRO-seq and RNA-seq data. BMC genomics, 20(1), 435. [Link]
-
Boileau, E., et al. (2020). On the optimal design of metabolic RNA labeling experiments. PLoS computational biology, 16(7), e1008056. [Link]
-
Speth, C., et al. (2019). Comparative analysis of differential gene expression tools for RNA sequencing time course data. Briefings in bioinformatics, 20(1), 288–298. [Link]
Sources
- 1. Spin Labeling of RNA Using “Click” Chemistry for Coarse-grained Structure Determination via Pulsed Electron-electron Double Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Base-specific spin-labeling of RNA for structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base-specific spin-labeling of RNA for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA Dynamics: Perspectives from Spin Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Site-Directed Spin Labeling of RNA with a Gem-Diethylisoindoline Spin Label: PELDOR, Relaxation, and Reduction Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studying RNA using site-directed spin-labeling and continuous-wave electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Site-Directed Spin Labeling of RNA by Postsynthetic Modification of 2'-Amino Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for Covalent Labeling of Long RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A semi-rigid isoindoline-derived nitroxide spin label for RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Site-directed spin labeling of 2′-amino groups in RNA with isoindoline nitroxides that are resistant to reduction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 16. Isoindoline‐Based Nitroxides as Bioresistant Spin Labels for Protein Labeling through Cysteines and Alkyne‐Bearing Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 18. glenresearch.com [glenresearch.com]
- 19. Copper-Free Click Chemistry [sigmaaldrich.com]
- 20. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Characterizing RNA Dynamics Beyond EPR
Introduction: The Dynamic World of RNA
The central dogma of molecular biology once painted RNA as a simple messenger. Today, we recognize RNA as a multifaceted regulator of cellular processes, a role dictated by its intricate three-dimensional structure and, crucially, its conformational dynamics.[1] From riboswitches that sense metabolites to the sprawling architecture of the ribosome, RNA function is inextricably linked to its ability to move, fold, and interact.[1][2]
Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when combined with site-directed spin labeling (SDSL), has been a cornerstone for studying these dynamics.[3][4] By introducing nitroxide spin labels at specific sites, EPR can measure distances in the range of 5 to 80 Å, providing invaluable insights into local motions and large-scale conformational changes.[3][5] However, EPR is not a universal solution. The introduction of spin labels can sometimes perturb the native structure, and the technique has limitations in resolving atomic-level details of the surrounding molecular environment.[6][7]
This guide provides an in-depth comparison of the primary alternatives to EPR for studying RNA dynamics: Nuclear Magnetic Resonance (NMR) spectroscopy, Förster Resonance Energy Transfer (FRET), and Small-Angle X-ray Scattering (SAXS). As a senior application scientist, my goal is not merely to list these techniques but to provide a causal understanding of their principles, the logic behind their experimental workflows, and a clear-eyed view of their respective strengths and weaknesses. This will empower you to select the most appropriate tool—or combination of tools—to answer your specific research questions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic-Resolution Lens
NMR spectroscopy stands as the premier technique for observing RNA structure and dynamics with atomic resolution in solution.[8][9] It exploits the intrinsic magnetic properties of atomic nuclei (commonly ¹H, ¹³C, and ¹⁵N) to probe the local chemical environment and motions across an exceptionally broad range of timescales, from picoseconds to seconds.[8][10]
Core Principles & Causality
Unlike methods that rely on extrinsic probes, NMR can observe the RNA in its native state, providing a wealth of information from several key parameters.[9] Changes in the local electronic environment, caused by conformational exchange, are detected as shifts in the resonance frequency of nuclei. The rates of these motions are quantified using relaxation experiments (such as Carr-Purcell-Meiboom-Gill [CPMG] and R₁ρ relaxation dispersion), which measure how quickly nuclei return to their equilibrium state after being perturbed by radiofrequency pulses.[2][8] This allows for the detailed characterization of "invisible" or transiently populated excited states that are often functionally critical.[10]
Strengths:
-
Atomic Resolution: Provides unparalleled detail on local structure and dynamics for every observable nucleus.[8][9]
-
Broad Timescale Sensitivity: Capable of detecting motions from fast bond vibrations (picoseconds) to slow conformational changes (seconds).[1][8]
-
Label-Free Potential: Basic experiments can be performed on unlabeled RNA, examining the molecule in its unperturbed state.
-
Rich Information Content: Reports on structure, kinetics, and thermodynamics of conformational transitions.[8]
Limitations:
-
Molecular Size: Signal overlap and rapid signal decay (relaxation) make NMR extremely challenging for RNAs larger than ~100 nucleotides.[5][9]
-
Sample Requirements: Requires highly concentrated (ideally >1 mM) and large volume samples, which can be difficult and expensive to produce.[11]
-
Complexity: Data acquisition and analysis, particularly resonance assignment, are time-consuming and require significant expertise.[9]
-
Isotopic Labeling: For larger RNAs and advanced dynamics experiments, uniform or selective isotopic enrichment with ¹³C and ¹⁵N is essential.[9][12][13]
Experimental Workflow: A Self-Validating Protocol
The key to a successful NMR dynamics study is an impeccably prepared, homogenous sample. The protocol below is designed to ensure this from the outset.
-
RNA Sample Preparation:
-
In Vitro Transcription (IVT): Synthesize the RNA of interest using T7 RNA polymerase. For dynamics studies, use ¹³C- and/or ¹⁵N-labeled nucleoside triphosphates (NTPs).[11][12][14] The quality of NTPs is paramount for achieving high transcription yield.
-
Purification: Purify the transcript using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure length homogeneity.[11][14] This step is critical, as even minor length heterogeneity can complicate spectra.
-
Folding and Quality Control: The RNA is refolded into its native conformation, typically by heating and slow cooling in the presence of magnesium ions. The conformational homogeneity is then validated with a preliminary 1D ¹H NMR spectrum. A well-folded sample will exhibit sharp, well-dispersed imino proton signals.
-
-
NMR Data Acquisition:
-
Initial Characterization: Acquire 2D ¹H-¹⁵N HSQC spectra to visualize the imino protons of Watson-Crick base pairs, providing a fingerprint of the folded state.[15]
-
Resonance Assignment: Perform a suite of experiments (e.g., NOESY, TOCSY, HNN-COSY) to assign the chemical shifts of as many nuclei as possible to their specific locations in the RNA sequence.[14][15] This is the most labor-intensive part but is non-negotiable for interpreting dynamics data.
-
Dynamics Measurements:
-
For fast dynamics (ps-ns), measure ¹⁵N R₁, R₂, and ¹H-¹⁵N heteronuclear NOE values.
-
For slow dynamics (µs-ms), perform ¹H or ¹⁵N R₁ρ relaxation dispersion or CPMG experiments.[2][8][11] These experiments measure relaxation rates under different spin-lock field strengths or pulse frequencies, respectively. A dispersion (a change in the relaxation rate) is a direct signature of conformational exchange.
-
-
-
Data Analysis:
-
Fit the relaxation dispersion data to appropriate models (e.g., the Carver-Richards equations) to extract kinetic parameters (exchange rates, kex), populations of the exchanging states, and chemical shift differences (Δω).[8]
-
Visualization: NMR Workflow for RNA Dynamics
Caption: Workflow for NMR-based RNA dynamics studies.
Förster Resonance Energy Transfer (FRET): The Single-Molecule Ruler
FRET is a spectroscopic technique that measures the distance between two fluorescent molecules—a donor and an acceptor.[16] When the donor is excited, it can transfer energy non-radiatively to the acceptor if they are sufficiently close (typically 2-10 nm), causing the acceptor to fluoresce.[17] The efficiency of this transfer is exquisitely sensitive to the distance between the probes, making FRET a powerful "molecular ruler."[18]
Core Principles & Causality
The power of FRET, especially in its single-molecule (smFRET) implementation, lies in its ability to observe individual molecules one at a time.[17][19] This bypasses the ensemble averaging inherent in techniques like NMR and SAXS, allowing for the direct visualization of conformational heterogeneity and the real-time observation of dynamic transitions.[20] For example, an RNA molecule folding or undergoing a ligand-induced conformational change will exhibit distinct transitions between low- and high-FRET states, and the kinetics of these transitions can be directly measured from the time traces.[17]
Strengths:
-
Single-Molecule Sensitivity: Resolves conformational sub-populations and observes rare events that are hidden in ensemble measurements.[19][20]
-
Real-Time Dynamics: Allows for direct observation of conformational changes as they happen.[16][19]
-
High Sensitivity: Requires very small amounts of sample.
-
Versatility: Can be applied in vitro and, with some complexity, in vivo.[16]
Limitations:
-
Extrinsic Labels Required: Necessitates site-specific covalent attachment of two different fluorophores, which can potentially alter RNA structure or dynamics.[17]
-
Limited Distance Range: Only sensitive to distances in the ~2-10 nm range.[17]
-
Local Information: Reports only on the distance between the two labeled points, providing no global structural information.
-
Probe Artifacts: The size and linker flexibility of the fluorophores can introduce uncertainty into the measured distance.[21]
Experimental Workflow: A Self-Validating Protocol
A robust FRET experiment depends on careful probe placement and meticulous data correction.
-
Probe Design and RNA Labeling:
-
Site Selection: Identify two sites in the RNA where the distance change upon the conformational transition of interest is expected to be maximal and fall within the FRET-sensitive range.
-
RNA Synthesis and Labeling: Synthesize two RNA strands (or a single strand with two modification sites) containing reactive groups (e.g., amino- or thiol-modifiers). Covalently attach donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores via chemical conjugation.[17]
-
Purification: Rigorously purify the labeled RNA using HPLC to remove all unlabeled RNA and free dye, which are common sources of artifacts.
-
-
smFRET Data Acquisition (TIRF Microscopy):
-
Surface Immobilization: The labeled RNA molecules are tethered to a passivated microscope slide surface at low density to ensure individual molecules can be resolved.[17]
-
Excitation and Imaging: A laser (e.g., 532 nm for Cy3) illuminates the sample in a Total Internal Reflection Fluorescence (TIRF) configuration, which excites only the molecules near the surface, minimizing background noise.[17]
-
Data Collection: The emitted fluorescence is split by color into two channels (donor and acceptor) and recorded by a sensitive camera, generating a movie of intensity fluctuations over time for hundreds of individual molecules simultaneously.
-
-
Data Analysis:
-
Intensity Trace Extraction: Identify individual molecules and extract their donor (ID) and acceptor (IA) fluorescence intensities over time.
-
Correction and FRET Calculation: Correct the raw intensities for background noise, spectral crosstalk (donor emission leaking into the acceptor channel), and direct acceptor excitation.[17] Calculate the apparent FRET efficiency for each time point: EFRET = IA / (IA + ID).[17]
-
Histogram Analysis: Generate a histogram of all FRET efficiency values from many molecules. Peaks in the histogram correspond to distinct conformational states.[17] Fitting these peaks with Gaussian functions reveals the mean FRET value and population of each state.
-
Visualization: smFRET Experimental Workflow
Caption: Workflow for single-molecule FRET (smFRET) experiments.
Small-Angle X-ray Scattering (SAXS): The Global Shape Snapshot
SAXS is a solution-based structural technique that provides low-resolution information about the overall size and shape of macromolecules and their complexes.[22][23][24] By measuring how X-rays are scattered by the molecule in solution, one can deduce its overall dimensions, assess its degree of folding or flexibility, and observe large-scale conformational changes.[22][25]
Core Principles & Causality
A SAXS experiment measures the scattering intensity as a function of the scattering angle. This scattering profile is directly related to the distribution of electron densities within the molecule. The initial part of the curve (the Guinier region) provides the radius of gyration (Rg), a measure of the molecule's overall size.[22] The full scattering curve can be used to calculate the pair-distance distribution function, P(r), which is a histogram of all distances between pairs of atoms within the particle, revealing its overall shape and maximum dimension (Dmax).[24] A key strength of SAXS is its ability to characterize flexible or disordered systems, which are often intractable by high-resolution methods.[22][26]
Strengths:
-
No Size Limit: Can be applied to RNAs and RNA-protein complexes of virtually any size.[27]
-
Global Information: Provides overall size (Rg), shape, and flexibility information for the entire molecule in solution.[22][23]
-
Native Conditions: Measurements are performed in solution under near-physiological conditions.[27]
-
SEC-SAXS: Can be coupled directly with size-exclusion chromatography (SEC-SAXS) to physically separate and analyze components of a heterogeneous or aggregating sample.[26][27]
Limitations:
-
Low Resolution: Does not provide atomic-level structural detail.[27]
-
Ensemble Averaging: The resulting data represents the average of all conformations present in solution, which can mask the presence of minor species.[22]
-
Sample Quality is Critical: Highly sensitive to aggregation and inter-particle interactions, which can corrupt the data. Sample monodispersity is essential.[23][28]
-
Ambiguity: Different shapes can sometimes produce similar scattering profiles.
Experimental Workflow: A Self-Validating Protocol
The axiom of SAXS is "garbage in, garbage out." The protocol must be designed to ensure sample homogeneity and accurate background subtraction.
-
Sample Preparation and Characterization:
-
Purification: Prepare a highly pure, monodisperse sample of RNA. The final purification step should be size-exclusion chromatography (SEC) to remove any aggregates.[28]
-
Buffer Matching: Prepare a large volume of the exact same buffer used in the final SEC purification step. This will be used for the crucial background measurement. Any mismatch between the sample and buffer composition will lead to significant artifacts.
-
Concentration Series: Prepare a series of dilutions of the sample (e.g., 1, 2, and 4 mg/mL). Collecting data at multiple concentrations is a self-validating step to check for concentration-dependent aggregation or repulsion.[23]
-
-
SAXS Data Collection (Synchrotron Source):
-
Measurement: At a synchrotron beamline, collect scattering data for each sample concentration and for the matched buffer blank.[22]
-
SEC-SAXS (Optional but Recommended): For potentially heterogeneous samples, inject the sample onto an in-line SEC column. The X-ray beam is directed through the column eluate, and scattering frames are collected continuously.[26][27] This allows for the direct collection of data on the monomeric species, free from aggregates.
-
-
Data Processing and Analysis:
-
Buffer Subtraction: Subtract the scattering profile of the buffer from each sample's scattering profile.
-
Guinier Analysis: Plot ln[I(q)] vs. q² for the low-q region. A linear fit confirms the sample is well-behaved, and its slope yields the Rg.[22]
-
Kratky Plot: Plot q²I(q) vs. q to qualitatively assess the flexibility of the RNA. A bell-shaped peak indicates a well-folded, globular particle, while a plateau at high q suggests flexibility or disorder.[22]
-
P(r) Function: Use indirect Fourier transform to calculate the pair-distance distribution function, P(r), which gives the Dmax and shape information.[24]
-
Ab Initio Modeling: Use programs like DAMMIN/DAMMIF to generate a low-resolution 3D shape (an "envelope") that is consistent with the experimental scattering data.[22]
-
Visualization: SAXS Data Analysis Pipeline
Caption: Data analysis pipeline for a typical SAXS experiment.
Comparative Guide: Choosing the Right Tool for the Job
The choice of technique is dictated entirely by the research question. No single method can provide a complete picture of RNA dynamics. The table below summarizes the key operational parameters, and the subsequent discussion highlights how these techniques can be used in a complementary fashion.
| Parameter | EPR Spectroscopy | NMR Spectroscopy | Single-Molecule FRET | SAXS |
| Resolution | Local (Å-level distances) | Atomic | Local (nm-level distances) | Global (low resolution) |
| Dynamics Timescale | ns - ms | ps - s | µs - s | (Ensemble average) |
| Labeling | Required (1 or 2 spin labels) | Optional (isotopic) | Required (2 fluorophores) | None |
| Size Limitation | No practical upper limit | < 100 nt (typically) | No practical upper limit | No practical upper limit |
| Sample Concentration | Low (µM) | High (mM) | Very Low (pM) | Low-Medium (mg/mL) |
| Key Information | Distance distributions, local mobility, solvent accessibility | Atomic-level structure, kinetics, thermodynamics, excited states | Conformational heterogeneity, real-time transitions, distance changes | Overall size (Rg), shape, flexibility, oligomeric state |
A Synergistic Approach to RNA Dynamics
The true power in biophysical characterization comes from combining these techniques to overcome their individual limitations.
-
SAXS + FRET/EPR: SAXS can provide the overall shape and size of a large RNA or RNP complex, confirming its global fold.[23] FRET or EPR can then be used to measure specific intramolecular distances within that complex, validating a structural model or tracking a specific conformational change (e.g., domain movement) that SAXS would only report as a small change in the overall Rg.[29][30]
-
SAXS + NMR: For an RNA that is too large for a full NMR study, SAXS can define the global architecture. NMR can then be used to study the structure and dynamics of a smaller, functionally critical domain at atomic resolution.
-
NMR + EPR: For large RNAs, NMR can provide high-resolution information on secondary structure and local dynamics, while EPR can provide long-range distance restraints (1.5-8 nm) that are inaccessible to NMR, enabling the determination of the global tertiary fold.[5][31]
-
SAXS + MD Simulations: SAXS data can be used to guide and validate molecular dynamics (MD) simulations, helping to refine structural ensembles of flexible RNAs that are consistent with the experimental data.[25][32]
Conclusion
The study of RNA dynamics is a journey into a complex, mobile world that is fundamental to biology. While EPR spectroscopy is a powerful tool for this exploration, it is part of a larger, complementary toolkit. NMR offers unparalleled atomic-level detail for smaller systems, smFRET provides a unique window into the real-time dynamics and heterogeneity of individual molecules, and SAXS delivers an essential overview of the global shape and flexibility of macromolecules of any size.
As a researcher, your primary task is to clearly define the question you are asking about your RNA system. Is it a local base-flipping event? A large-scale domain rearrangement? The overall compaction upon ligand binding? By understanding the fundamental principles and practical limitations of each technique presented in this guide, you can make an informed, strategic choice. More often than not, the most profound insights will arise not from a single experiment, but from the thoughtful integration of these powerful and complementary methods.
References
-
Bothe, J. R., Nikolova, E. N., & Al-Hashimi, H. M. (2011). Characterizing RNA Dynamics at Atomic Resolution Using Solution-state NMR Spectroscopy. Nature Methods. [Link]
-
Al-Hashimi, H. M., & Bax, A. (2011). Mapping the landscape of RNA dynamics with NMR spectroscopy. Accounts of Chemical Research. [Link]
-
Berman, H. M., Hixson, C. V., & Chiu, W. (2009). Bridging the solution divide: comprehensive structural analyses of dynamic RNA, DNA, and protein assemblies by small angle X-ray scattering. Current Opinion in Structural Biology. [Link]
-
D'Souza, R. N., & Summers, M. F. (2015). Advances that facilitate the study of large RNA structure and dynamics by nuclear magnetic resonance spectroscopy. WIREs RNA. [Link]
-
Shi, Y., Reißer, S., & Gracia, L. (2022). Visualizing RNA Structures by SAXS-Driven MD Simulations. Frontiers in Molecular Biosciences. [Link]
-
Chen, Y., & Pollack, L. (2016). SAXS Studies of RNA: structures, dynamics, and interactions with partners. WIREs RNA. [Link]
-
Keel, A. Y., Rambo, R. P., & Kieft, J. S. (2017). Analysis of RNA structure using small-angle X-ray scattering. Methods. [Link]
-
Chen, Y., & Pollack, L. (2016). SAXS studies of RNA: structures, dynamics, and interactions with partners. ResearchGate. [Link]
-
Qin, P. Z. (2011). RNA Dynamics: Perspectives from Spin Labels. RNA. [Link]
-
Hennig, M., & Schwalbe, H. (2019). RNA Dynamics by NMR Spectroscopy. ChemBioChem. [Link]
-
Al-Hashimi, H. M., & Bax, A. (2011). Mapping the Landscape of RNA Dynamics with NMR Spectroscopy. ACS Publications. [Link]
-
Wünnemann, P. (2018). Single-Molecule FRET Guided Modeling of RNA Structure and Dynamics. ResearchGate. [Link]
-
Chen, Y., & Pollack, L. (2016). SAXS studies of RNA: structures, dynamics, and interactions with partners. Scilit. [Link]
-
Rasnik, I., & Myong, S. (2014). Single-molecule FRET studies of RNA structural rearrangements and RNA-RNA interactions. Methods in Molecular Biology. [Link]
-
Reiter, N. J., Lee, D. J., & Butcher, S. E. (2012). NMR Characterization of RNA Small Molecule Interactions. Methods in Enzymology. [Link]
-
Reinartz, I., et al. (2020). FRET-guided modeling of nucleic acids. Nucleic Acids Research. [Link]
-
Zídek, L., et al. (2021). Practical Aspects of Sample Preparation and Setup of 1H R1ρ Relaxation Dispersion Experiments of RNA. Journal of Visualized Experiments. [Link]
-
Schnieders, R., et al. (2020). NMR Spectroscopy of Large Functional RNAs: From Sample Preparation to Low-Gamma Detection. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Rambo, R. P., & Tainer, J. A. (2011). Improving small-angle X-ray scattering data for structural analyses of the RNA world. RNA. [Link]
-
Qin, P. Z., & Dieckmann, T. (2004). Application of NMR and EPR methods to the study of RNA. Current Opinion in Structural Biology. [Link]
-
Dangkulwanich, M., & Ishibashi, T. (2016). Single-molecule FRET method to investigate the dynamics of transcription elongation through the nucleosome by RNA polymerase II. Methods. [Link]
-
Chen, Y., & Pollack, L. (2016). SAXS studies of RNA: structures, dynamics, and interactions with partners. Wiley Interdisciplinary Reviews: RNA. [Link]
-
Lukavsky, P. J., & Puglisi, J. D. (2005). RNA Structure Determination by NMR. Methods in Molecular Biology. [Link]
-
Helix BioStructures. (n.d.). White Paper: Small-Angle X-ray Scattering (SAXS): Applications in Protein, RNA/DNA, and Nanostructure Analysis. Helix BioStructures. [Link]
-
BioCAT. (n.d.). Macromolecular Solution Small-Angle X-ray Scattering (SAXS). BioCAT. [Link]
-
Scott, L. G. (1998). Synthesis of RNA with Selective Isotopic Labels for NMR Structural Studies. DSpace@MIT. [Link]
-
FRET Assays: Understanding Molecular Interactions. (2024). YouTube. [Link]
-
Kapanidis, A. N., & Margeat, E. (2022). EPR Spectroscopy Provides New Insights into Complex Biological Reaction Mechanisms. Accounts of Chemical Research. [Link]
-
Wacker, A., et al. (2023). EPR spectroscopy in the study of ribosomal complexes. Journal of Magnetic Resonance. [Link]
-
Warhaut, S., et al. (2017). EPR Distance Measurements on Long Non-coding RNAs Empowered by Genetic Alphabet Expansion Transcription. Angewandte Chemie International Edition. [Link]
-
Fronhofer, S., Wang, T., & Pollack, L. (2020). Characterizing single-stranded RNA using SAXS and single-molecule FRET. Structural Dynamics. [Link]
-
Kapanidis, A. N., & Margeat, E. (2022). EPR Spectroscopy Provides New Insights into Complex Biological Reaction Mechanisms. Accounts of Chemical Research. [Link]
-
Broussard, J. A., et al. (2013). Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt. Nature Protocols. [Link]
-
Jonker, H. R. A., et al. (2015). Combining NMR and EPR to Determine Structures of Large RNAs and Protein-RNA Complexes in Solution. Methods in Enzymology. [Link]
-
Prisner, T. F., & Sigurdsson, S. T. (2015). Advanced EPR Methods for Studying Conformational Dynamics of Nucleic Acids. Methods in Enzymology. [Link]
-
Sicoli, G., et al. (2012). High-resolution measurement of long-range distances in RNA: pulse EPR spectroscopy with TEMPO-labeled nucleotides. Physical Chemistry Chemical Physics. [Link]
-
Korge, P., et al. (2020). Spin Labeling of RNA Using “Click” Chemistry for Coarse-grained Structure Determination via Pulsed Electron-electron Double Resonance Spectroscopy. Journal of Visualized Experiments. [Link]
-
K. F., & S. K. (n.d.). A quantitative protocol for intensity-based live cell FRET imaging. University of Cambridge. [Link]
-
K. S., et al. (2020). High-resolution EPR distance measurements on RNA and DNA with the non-covalent Ġ spin label. Nucleic Acids Research. [Link]
-
Shi, Y., Reißer, S., & Gracia, L. (2022). Visualizing RNA Structures by SAXS-Driven MD Simulations. Frontiers in Molecular Biosciences. [Link]
-
Jonker, H. R. A., et al. (2015). Combining NMR and EPR to Determine Structures of Large RNAs and Protein–RNA Complexes in Solution. ETH Zurich Research Collection. [Link]
-
Holman, M. W. (2022). Key Steps to Follow in a FRET Experiment. Spectroscopy Online. [Link]
-
Broussard, J. A., et al. (2013). Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt. Nature Protocols. [Link]
-
T. S., et al. (2024). Predicting RNA Structure and Dynamics with Deep Learning and Solution Scattering. bioRxiv. [Link]
-
Chen, Y., & Pollack, L. (2016). SAXS studies of RNA: structures, dynamics, and interactions with partners. WIREs RNA. [Link]
-
Emmanouilidis, L., et al. (2021). NMR and EPR for the Study of Phase Separating RNA Binding Proteins. NCCR RNA & Disease. [Link]
Sources
- 1. Mapping the landscape of RNA dynamics with NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RNA Dynamics: Perspectives from Spin Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of NMR and EPR methods to the study of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining NMR and EPR to Determine Structures of Large RNAs and Protein-RNA Complexes in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EPR Distance Measurements on Long Non‐coding RNAs Empowered by Genetic Alphabet Expansion Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. Advances that facilitate the study of large RNA structure and dynamics by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA Dynamics by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical Aspects of Sample Preparation and Setup of 1H R1ρ Relaxation Dispersion Experiments of RNA [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. RNA Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 15. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Single-molecule FRET studies of RNA structural rearrangements and RNA-RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. Single-molecule FRET method to investigate the dynamics of transcription elongation through the nucleosome by RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. High-resolution measurement of long-range distances in RNA: pulse EPR spectroscopy with TEMPO-labeled nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bridging the solution divide: comprehensive structural analyses of dynamic RNA, DNA, and protein assemblies by small angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SAXS Studies of RNA: structures, dynamics, and interactions with partners - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Visualizing RNA Structures by SAXS-Driven MD Simulations [frontiersin.org]
- 26. Macromolecular Solution Small-Angle X-ray Scattering (SAXS) - BioCAT [bio.aps.anl.gov]
- 27. Analysis of RNA structure using small-angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Improving small-angle X-ray scattering data for structural analyses of the RNA world - PMC [pmc.ncbi.nlm.nih.gov]
- 29. White Paper: Small-Angle X-ray Scattering (SAXS): Applications in Protein, RNA/DNA, and Nanostructure Analysis [helixbiostructures.com]
- 30. researchgate.net [researchgate.net]
- 31. Research Collection | ETH Library [research-collection.ethz.ch]
- 32. Visualizing RNA Structures by SAXS-Driven MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spin Probe Labeling Yields: A Quantitative Comparison
For researchers, scientists, and drug development professionals, the ability to interrogate the structure and dynamics of biomolecules is paramount. Site-directed spin labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as a powerful tool for these investigations.[1][2] This guide provides an in-depth, quantitative comparison of labeling yields for different spin probes, offering the technical insights and experimental data necessary to optimize your SDSL workflows.
At the heart of SDSL is the covalent attachment of a paramagnetic "spin label" to a specific site on a biomolecule, most commonly a protein.[3][4][5] The success of any SDSL-EPR experiment hinges on the efficiency of this labeling reaction. Inefficient labeling not only reduces the signal-to-noise ratio in EPR measurements but can also lead to ambiguous data interpretation. This guide will dissect the key factors influencing labeling yields and provide a comparative analysis of commonly used spin probes.
Understanding the Players: A Look at Common Spin Probes
The choice of spin label is a critical decision that depends on the target biomolecule, the specific research question, and the desired spectroscopic information.[6] Nitroxide-based spin labels are the most established and widely used probes for EPR and Double Electron-Electron Resonance (DEER) distance measurements.[3][6] These labels typically contain a stable nitroxide radical shielded to maintain its paramagnetic properties.[3]
Here's a breakdown of some of the most common classes of spin probes:
-
Methanethiosulfonate (MTS) derivatives (e.g., MTSL): These are highly selective for thiol groups on cysteine residues and are the workhorses of protein spin labeling.[3][7] The reaction forms a disulfide bond.[8]
-
Maleimide derivatives (e.g., MSL): These also target cysteine residues, forming a stable thioether bond.[7][8] Maleimide-based linkers are frequently used for in-cell EPR studies.[9]
-
Iodoacetamide derivatives (e.g., ISL): Similar to maleimides, these form a stable thioether linkage with cysteine residues.[7]
-
Trityl radicals: These labels offer the advantage of enabling room temperature and in-cell studies.[10]
-
Gadolinium (Gd³⁺)-based labels: These are gaining popularity due to their high sensitivity in high-frequency EPR.[6]
-
Lanthanide-binding tags (LBTs): These are short peptide sequences that can be genetically encoded into a protein to chelate lanthanide ions, offering a versatile tool for NMR and luminescence studies in addition to EPR.[11][12][13]
The Chemistry of Attachment: Factors Influencing Labeling Yield
The efficiency of a spin labeling reaction is a multifactorial equation. Understanding and controlling these variables is key to achieving high labeling yields.
1. Spin Probe Reactivity and Specificity:
The intrinsic reactivity of the spin label's functional group is a primary determinant of yield. For cysteine-reactive probes, the order of reactivity can vary. For instance, a direct comparison of MTSL, IPSL (iodo-proxyl spin label), and MPSL (maleimido-proxyl spin label) showed that MTSL and IPSL can achieve quantitative labeling at a low 3:1 label-to-cysteine ratio, while a biradical label, IDSL, required a much larger excess to reach high efficiency.[14]
Specificity is equally crucial. While MTSL is highly selective for thiols, other labels might exhibit off-target reactivity.[3] For example, at a pH at or above 7.5, maleimide groups can react with primary amines.[15]
2. Reaction Conditions:
-
pH: The optimal pH for labeling depends on the reactive chemistry. NHS esters, which target primary amines, react best at a slightly alkaline pH of 8.3-8.5.[16] In contrast, the maleimide-thiol reaction is most efficient at a pH between 6.5 and 7.5.[15][16]
-
Temperature and Incubation Time: These parameters are often empirically optimized. While some reactions proceed quickly at room temperature, others may benefit from longer incubation at lower temperatures to minimize side reactions or protein degradation.[14][17]
-
Stoichiometry: The molar ratio of spin label to the target biomolecule is a critical factor. While a small excess is often sufficient for highly reactive probes, less reactive labels may require a significantly higher ratio to drive the reaction to completion.[14][18]
3. Target Biomolecule Properties:
-
Accessibility of the Labeling Site: A cysteine residue buried within the protein core will be less accessible to the spin label than one on the surface, leading to lower labeling yields.[14]
-
Local Environment: The polarity and proticity of the environment around the labeling site can influence the reaction rate.[19]
Quantifying Success: Methods for Determining Labeling Yield
Accurately quantifying the labeling yield is essential for reliable data interpretation. Several techniques are commonly employed:
-
Continuous-Wave (CW) EPR Spectroscopy: This is a direct and widely used method. The double integration of the EPR signal from the labeled sample is compared to a standard of known concentration to determine the number of spins.[18][19]
-
Mass Spectrometry: This technique provides a direct measurement of the mass of the labeled protein, allowing for the determination of the number of attached spin labels.[8]
-
UV-Visible Spectroscopy: If the spin label has a distinct chromophore, its absorbance can be used to quantify the extent of labeling.
Experimental Workflow: A Step-by-Step Guide to Comparative Labeling
To provide a practical framework, here is a generalized workflow for a quantitative comparison of spin probe labeling yields.
Caption: A generalized experimental workflow for the quantitative comparison of spin probe labeling yields.
Detailed Protocol for Cysteine-Directed Spin Labeling:
-
Protein Preparation:
-
If necessary, use site-directed mutagenesis to introduce a single cysteine residue at the desired labeling site and remove other accessible native cysteines.[19][20]
-
Express and purify the protein of interest. Ensure the protein is stored in a buffer containing a reducing agent like DTT to prevent oxidation of the cysteine thiol group.[19]
-
Prior to labeling, remove the reducing agent using dialysis or a desalting column.
-
Accurately determine the protein concentration.
-
-
Spin Labeling Reaction:
-
Prepare stock solutions of the different spin probes to be tested in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
In separate reaction tubes, combine the purified protein with each spin probe at various molar ratios (e.g., 1:1, 3:1, 5:1, 10:1 label-to-protein).
-
Incubate the reactions under controlled conditions (e.g., 1 hour at room temperature or overnight at 4°C).[14]
-
-
Removal of Excess Label:
-
After incubation, remove the unreacted spin label. This is a critical step to avoid interference in subsequent EPR measurements. Common methods include dialysis, gel filtration, or using a Ni-NTA column for His-tagged proteins.[19]
-
-
Quantification of Labeling Yield:
-
CW-EPR: Record the CW-EPR spectrum of the labeled protein. Calculate the double integral of the spectrum and compare it to a standard curve generated from a known concentration of the free spin label to determine the concentration of labeled protein. The labeling efficiency is the ratio of the spin label concentration to the protein concentration.
-
Mass Spectrometry: Analyze the labeled protein by mass spectrometry to determine the mass shift corresponding to the covalent attachment of the spin label.
-
Comparative Data Summary
The following table summarizes the key characteristics and typical labeling efficiencies of different classes of spin probes. It is important to note that these values can vary significantly depending on the specific protein and reaction conditions.
| Spin Probe Class | Target Residue | Linkage Type | Optimal pH | Typical Labeling Efficiency | Key Advantages | Key Disadvantages |
| MTSL | Cysteine | Disulfide | 7.0 - 8.0 | >90%[14] | High reactivity and specificity.[3] | Disulfide bond can be labile under reducing conditions.[8] |
| Maleimide | Cysteine | Thioether | 6.5 - 7.5[16] | 70-95%[10][17] | Stable thioether bond.[8] | Potential for off-target reaction with amines at higher pH.[15] |
| Iodoacetamide | Cysteine | Thioether | 7.0 - 8.5 | Variable | Stable linkage. | Can be less reactive than MTSL or maleimides. |
| Trityl | Cysteine | Thioether | 7.0 - 8.0 | ~70-90%[10] | Suitable for in-cell and room temperature studies.[10] | Can be prone to aggregation.[10] |
| Gd³⁺-chelators | Cysteine/Amine | Thioether/Amide | Variable | Variable | High sensitivity for high-frequency EPR.[6] | Larger probe size can perturb protein structure. |
| LBTs | Genetically Encoded | Peptide | N/A | High in vitro | Genetically encodable, versatile.[11][12] | Requires genetic modification of the protein. |
Interpreting the Results: Causality and Best Practices
The quantitative data from your comparative experiments will provide a clear picture of which spin probe and reaction conditions are optimal for your specific system.
A Logical Flow for Decision Making:
Caption: A logical decision-making flow for selecting and validating a spin labeling strategy.
Key Considerations:
-
For in-cell studies, the stability of the spin label and the linkage is paramount. Maleimide-functionalized trityl radicals are a good starting point due to their stability and suitability for in-cell EPR.[10] Endogenous labeling techniques using noncanonical amino acids are also a powerful, though more complex, approach.[9]
-
For high-resolution distance measurements, rigid spin labels are often preferred as they provide narrower distance distributions.[3][21]
-
Always validate the functionality of your labeled protein. The attachment of a spin label can potentially perturb the protein's structure and function. Functional assays should be performed to ensure the biological relevance of your EPR data.[22]
-
Be mindful of potential side reactions. For example, some nitroxide spin labels can be reduced by the protein, leading to a loss of the EPR signal.[18]
By systematically and quantitatively comparing the labeling yields of different spin probes, you can establish a robust and reproducible workflow for your SDSL-EPR experiments, ultimately leading to higher quality data and more reliable insights into the fascinating world of biomolecular structure and dynamics.
References
- BenchChem. (2025). comparative analysis of spin labels for protein structure determination.
-
Tessmer, M. H., Canarie, E. R., & Stoll, S. (2022). Comparative evaluation of spin-label modeling methods for protein structural studies. Biophysical Journal, 121(18), 3508–3519. Retrieved from [Link]
-
Kar, R. K., et al. (2016). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 21(12), 1637. Retrieved from [Link]
-
Sahu, I. D., & Lorigan, G. A. (2015). Site-Directed Spin Labeling EPR for Studying Membrane Proteins. Methods in molecular biology (Clifton, N.J.), 1231, 131–147. Retrieved from [Link]
-
Tessmer, M. H., Canarie, E. R., & Stoll, S. (2022). Comparative evaluation of spin-label modeling methods for protein structural studies. Biophysical Journal, 121(18), 3508–3519. Retrieved from [Link]
-
Gaponenko, V., & Howarth, J. W. (2018). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. In Lipopolysaccharide. Humana Press, New York, NY. Retrieved from [Link]
-
Li, Y., et al. (2018). Rigid and stable nitroxide spin label for high-resolution distance measurements on proteins by DEER experiments. Scientific Reports, 8(1), 1-9. Retrieved from [Link]
-
Dutta, S., et al. (2023). Rational Design of a Cu(II) Spin Label Improves the Sensitivity of Distance Measurements. Journal of the American Chemical Society. Retrieved from [Link]
-
Jeschke, G. (2022). 10: Spin Probes and Spin Traps. Chemistry LibreTexts. Retrieved from [Link]
-
Dai, W., et al. (2007). ESTIMATION OF LABELING EFFICIENCY IN PSEUDO-CONTINUOUS ARTERIAL SPIN LABELING. Magnetic Resonance in Medicine, 58(5), 987–994. Retrieved from [Link]
-
Bruker. (n.d.). EPR in Life Science. Retrieved from [Link]
-
Ye, F. Q., et al. (1997). The Efficiency of Adiabatic Inversion for Perfusion Imaging by Arterial Spin Labeling. NMR in Biomedicine, 10(4‐5), 216-221. Retrieved from [Link]
-
Khramtsov, V. V., & Berliner, L. J. (2004). Spin Probes and Spin Labels. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Retrieved from [Link]
-
Jeschke, G. (2022). 10.1: Nitroxide spin probes and labels. Chemistry LibreTexts. Retrieved from [Link]
-
He, G., & Samouilov, A. (2008). Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy. Current protocols in toxicology, Chapter 17, Unit17.5. Retrieved from [Link]
-
Guskos, N., et al. (2020). Road Map for the Use of Electron Spin Resonance Spectroscopy in the Study of Functionalized Magnetic Nanoparticles. Powder Technology, 361, 944-957. Retrieved from [Link]
-
Abdullin, D., et al. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. Molecules, 26(24), 7586. Retrieved from [Link]
-
El-Mkami, H., et al. (2022). An efficient EPR spin-labeling method enables insights into conformational changes in DNA. Proceedings of the National Academy of Sciences, 119(37), e2204746119. Retrieved from [Link]
-
Cassol, V., et al. (1996). Characterization of Protein Spin Labeling by Maleimide: Evidence for Nitroxide Reduction. Applied Magnetic Resonance, 11(3-4), 433-441. Retrieved from [Link]
-
Likhtenshtein, G. I. (1993). The method of spin labeling. In Biophysical Labeling Methods in Molecular Biology. Cambridge University Press. Retrieved from [Link]
-
Wöhnert, J., et al. (2003). Lanthanide Tags for Site-Specific Ligation to an Unnatural Amino Acid and Generation of Pseudocontact Shifts in Proteins. Bioconjugate Chemistry, 14(3), 643-648. Retrieved from [Link]
-
Pornsuwan, S., et al. (2019). Site Selective and Efficient Spin Labeling of Proteins with a Maleimide-Functionalized Trityl Radical for Pulsed Dipolar EPR Spectroscopy. Molecules, 24(15), 2735. Retrieved from [Link]
-
Martin, L. J., et al. (2007). Engineering Encodable Lanthanide-Binding Tags (LBTs) into Loop Regions of Proteins. Journal of the American Chemical Society, 129(23), 7438–7445. Retrieved from [Link]
-
Imperiali, B., & Allen, K. N. (2008). Development of lanthanide-binding tags (LBTs) as powerful and versatile peptides for use in studies of proteins and protein interactions. DSpace@MIT. Retrieved from [Link]
-
Mandal, A. (2019). Spin Labels in Electron Spin Resonance (ESR) Spectroscopy. News-Medical. Retrieved from [Link]
-
ChemMatCARS. (2023). Efficient Engineering of Lanthanide Binding Tags. Retrieved from [Link]
-
Glogger, M., et al. (2016). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. Frontiers in Molecular Biosciences, 3, 18. Retrieved from [Link]
-
Wikipedia. (n.d.). Spin label. Retrieved from [Link]
-
Drescher, M., & Summerer, D. (2020). Combining site-directed spin labeling in vivo and in-cell EPR distance determination. Chemical Communications, 56(18), 2689-2692. Retrieved from [Link]
-
Hieb, A. R., & Harshey, R. M. (2018). Labeling for Quantitative Comparison of Imaging Measurements in Vitro and in Cells. Biochemistry, 57(13), 1929–1938. Retrieved from [Link]
-
Lawless, M. J., et al. (2021). Endogenous Cu(II) Labeling for Distance Measurements on Proteins by EPR. Chembiochem, 22(14), 2445–2450. Retrieved from [Link]
Sources
- 1. Comparative evaluation of spin-label modeling methods for protein structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of spin-label modeling methods for protein structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rigid and stable nitroxide spin label for high-resolution distance measurements on proteins by DEER experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endogenous Cu(II) Labeling for Distance Measurements on Proteins by EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site Selective and Efficient Spin Labeling of Proteins with a Maleimide-Functionalized Trityl Radical for Pulsed Dipolar EPR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering Encodable Lanthanide-Binding Tags (LBTs) into Loop Regions of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of lanthanide-binding tags (LBTs) as powerful and versatile peptides for use in studies of proteins and protein interactions [dspace.mit.edu]
- 13. chemmatcars.uchicago.edu [chemmatcars.uchicago.edu]
- 14. mdpi.com [mdpi.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Characterization of protein spin labeling by maleimide: evidence for nitroxide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An efficient EPR spin-labeling method enables insights into conformational changes in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Labeling for Quantitative Comparison of Imaging Measurements in Vitro and in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of EPR spectra from different nitroxide labels
Executive Summary
In Site-Directed Spin Labeling (SDSL), the nitroxide radical is not merely a tag; it is a dynamic reporter. The fidelity of your Electron Paramagnetic Resonance (EPR) data depends entirely on the coupling between this reporter and the biomolecule.
This guide moves beyond basic catalog definitions to analyze the causal relationship between label structure and spectral line shape. We compare the industry-standard MTSL against rigid analogs (IASL, MSL) and membrane depth probes (DOXYL), providing the experimental logic required to select the correct probe for protein dynamics, membrane fluidity, or distance measurements.
Part 1: The Nitroxide Landscape (Comparative Analysis)
The choice of label dictates the "tether physics"—the motion of the label relative to the protein backbone. A long, flexible tether averages out local backbone motion, while a rigid tether reports it directly but may perturb the structure.
Table 1: Comparative Specifications of Key Nitroxide Labels
| Feature | MTSL (R1) | IASL | MSL (Maleimide) | n-DOXYL |
| Chemical Name | (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate | 4-(2-Iodoacetamido)-TEMPO | 4-Maleimido-TEMPO | n-Doxylstearic acid |
| Reactivity | Cysteine (Specific) | Cysteine (Slow), Amines (High pH) | Cysteine (Specific), Amines (High pH) | Lipid Bilayer Integration |
| Linker Type | Disulfide (Reversible) | Thioether (Irreversible) | Thioether (Irreversible) | N/A (Fatty Acid Chain) |
| Tether Dynamics | Flexible ( | Intermediate Stiffness | Rigid (Direct ring attachment) | Rigid relative to chain |
| Spectral Profile | Sharp, well-resolved mobile components | Broader, often shows intermediate mobility | Broad, complex (Stereoisomers) | Anisotropic (Depth dependent) |
| Key Application | Protein Dynamics, DEER, Accessibility | Stable labeling (reducing environments) | Rotational correlation ( | Membrane Depth Profiling |
Deep Dive: The "Linker Effect" on Spectral Line Shape
-
MTSL (The Gold Standard):
-
Mechanism: Reacts with cysteine to form the "R1" side chain.
-
Why it wins: The disulfide bond is reversible (using DTT/TCEP), allowing for error correction. Crucially, the internal motion of the R1 tether is well-characterized. In solvent-exposed sites, it adopts specific rotamers that result in narrow line widths (
G), providing high sensitivity. -
The Trap: Because it is flexible, MTSL can sometimes underestimate the rigidity of a protein fold if the label itself is "flopping" independently of the backbone.
-
-
MSL (Maleimide):
-
Mechanism: Alkylation of the thiol.
-
The Problem: The reaction creates a new chiral center at the sulfur atom. This results in two diastereomers (R and S) for every labeling site.
-
Spectral Consequence: You often see a "composite" spectrum where the peaks are broadened not by dynamics, but by the superposition of two slightly different static species. This makes precise line shape simulation difficult. Use MSL only when irreversible attachment is strictly required (e.g., in vivo stability).
-
-
IASL (Iodoacetamide):
-
Mechanism: Nucleophilic substitution.
-
Utility: It bridges the gap. It lacks the chiral complication of MSL but offers a more stable thioether bond than MTSL. It is often used when the protein must undergo conditions that would reduce a disulfide bond.
-
Part 2: Decision Logic & Workflow
Selection of the label is a logic-gated process based on the structural questions you need to answer.
Diagram 1: Label Selection Decision Tree
Caption: Logic flow for selecting the appropriate nitroxide probe based on experimental constraints (reversibility, environment).
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for MTSL labeling of a Cysteine mutant , but the logic applies to IASL/MSL with modified incubation times.
Phase 1: Preparation & Reduction
Objective: Ensure the target cysteine is accessible and in the reduced (-SH) state, not oxidized (-S-S-).
-
Reduction: Incubate protein (50-100 µM) with 5 mM DTT (dithiothreitol) for 1-2 hours at 4°C.
-
Why: Cysteines oxidize rapidly in air. Labeling efficiency will be near zero if this step is skipped.
-
-
Desalting (CRITICAL STOP POINT): Pass the protein through a PD-10 column or Zeba spin column to remove DTT.
-
Validation: If DTT remains, it will react with the MTSL, consuming the label and producing a "free label" signal that obscures protein data.
-
Phase 2: Labeling Reaction
-
Addition: Add MTSL (dissolved in DMSO) to the protein at a 10-fold molar excess .
-
Note: Keep final DMSO concentration < 1% to avoid protein denaturation.
-
-
Incubation: Incubate overnight at 4°C or 3-4 hours at Room Temperature (dark).
-
MTSL vs IASL: IASL requires longer incubation (often 12+ hours) and higher pH (7.5-8.0) compared to MTSL (pH 7.0).
-
Phase 3: Purification & QC
Objective: Remove unreacted label. This is the most common failure point in EPR.
-
Chase: Wash extensively using size-exclusion chromatography (SEC) or multiple rounds of concentration/dilution (Amicon).
-
QC Check (Self-Validation):
-
Run a CW-EPR scan of the "flow-through" (waste).
-
Success Criteria: The flow-through should eventually show no signal.
-
Final Sample Check: A sharp, three-line spectrum with equal intensities (
) indicates free label contamination . A broadened spectrum indicates successful labeling.
-
Diagram 2: The Labeling Workflow
Caption: Step-by-step workflow emphasizing the removal of reducing agents and free labels to ensure data integrity.
Part 4: Spectral Interpretation (The Data)
The EPR spectrum is a direct readout of the rotational correlation time (
The Mobility Regimes[1]
-
Fast Motion (
ns): Sharp lines, isotropic hyperfine splitting ( ).[1] Seen in free label or unfolded peptides. -
Intermediate Motion (
ns): Differential broadening of the high-field line ( ). This is the "sweet spot" for MTSL on surface helices. -
Slow Motion / Rigid Limit (
ns): The spectrum spreads out to the full anisotropy limit ( Gauss). This indicates the label is buried or the protein is tumbling slowly (large complex).
Parameter Extraction
To quantify the environment, measure the Outer Hyperfine Splitting (
-
Low Polarity (Lipid interior):
decreases (approx 60-63 G). -
High Polarity (Water exposed):
increases (approx 68-70 G). -
Note: This requires the label to be immobile enough to resolve the outer extrema.
Membrane Depth Profiling (DOXYL)
When comparing 5-DSA vs. 16-DSA:
-
5-DSA: Nitroxide ring is at C5 (near headgroup). Spectrum is anisotropic (broad) due to restricted motion near the rigid glycerol backbone.
-
16-DSA: Nitroxide ring is at C16 (tail). Spectrum is isotropic (narrow) due to the high fluidity of the acyl chain terminus.
-
Data Analysis: Plotting the Order Parameter (
) vs. Carbon number reveals the "flexibility gradient" of the membrane.
References
-
Hubbell, W. L., & Altenbach, C. (1994). Investigation of structure and dynamics in membrane proteins using site-directed spin labeling.[2] Current Opinion in Structural Biology.
-
Jeschke, G. (2012). DEER Distance Measurements on Proteins. Annual Review of Physical Chemistry.
-
Freed, J. H. (1976). Theory of Slow Tumbling ESR Spectra for Nitroxides. Spin Labeling: Theory and Applications.
-
Columbus, L., & Hubbell, W. L. (2002). A new spin on protein dynamics. Trends in Biochemical Sciences.
-
Berliner, L. J. (1976). Spin Labeling: Theory and Applications. Academic Press.
Sources
A Researcher's Guide to In-Cell EPR: Unveiling the Advantages of 4-isocyanato-TEMPO
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular biology, the ability to observe molecular interactions within a living cell is paramount. Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when coupled with site-directed spin labeling (SDSL), offers a powerful lens to scrutinize the structure, dynamics, and interactions of biomolecules in their native environment.[1][2] At the heart of this technique lies the spin label, a molecular probe that reports on its surroundings. This guide delves into the exceptional benefits of utilizing 4-isocyanato-TEMPO as a spin labeling reagent for in-cell EPR studies, providing a comparative analysis against other alternatives and furnishing the necessary experimental framework for its successful implementation.
The Crucial Role of the Spin Label in In-Cell EPR
In-cell EPR spectroscopy provides invaluable insights that are often unattainable through in vitro studies alone.[3][4] The crowded and complex intracellular milieu can significantly influence protein folding, conformational changes, and binding events.[1] To harness the power of EPR in this context, a paramagnetic spin label is introduced at a specific site on the biomolecule of interest.[5] The EPR spectrum of this label is exquisitely sensitive to its local environment, providing information on mobility, polarity, and distances to other paramagnetic centers.[2][6]
However, the cellular environment presents a significant challenge for many traditional spin labels: the reducing intracellular matrix can quickly neutralize the paramagnetic nitroxide radical, rendering it EPR-silent.[7][8] This has spurred the development of more robust and bioresistant spin labels, a category where this compound emerges as a compelling choice.
This compound: A Superior Probe for the Cellular Landscape
This compound, a derivative of the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), possesses a unique combination of properties that make it particularly well-suited for in-cell EPR investigations.
Chemical Reactivity and Covalent Labeling
The defining feature of this compound is its highly reactive isocyanate group (-N=C=O).[9][10] This functional group readily forms stable covalent bonds, primarily with nucleophilic residues on biomolecules such as the ε-amino group of lysine or the N-terminus of proteins.[11][12] This covalent attachment ensures that the spin label remains tethered to the target molecule throughout the experiment, providing specific and localized information.[13] The formation of a stable urea linkage contributes to a more rigid attachment compared to other labeling strategies, which can be advantageous for interpreting spectral changes related to protein dynamics.[14]
Enhanced Stability in the Reducing Cellular Milieu
A primary advantage of TEMPO-based spin labels, including this compound, is their inherent stability. The four methyl groups flanking the nitroxide radical provide steric hindrance, partially shielding it from cellular reducing agents like glutathione and ascorbate.[15][16] While all nitroxides are susceptible to reduction to some extent, the piperidine ring structure of TEMPO derivatives offers a degree of stability that is crucial for the extended timescales often required for in-cell EPR experiments.[7] This increased persistence of the EPR signal allows for longer data acquisition times and the study of slower biological processes.
Favorable Spectroscopic Properties
This compound exhibits well-characterized and sensitive EPR spectral properties. The shape and width of the EPR spectrum are directly influenced by the rotational mobility of the nitroxide radical.[17] When the labeled protein undergoes conformational changes or interacts with other molecules, the mobility of the spin label is altered, leading to discernible changes in the EPR spectrum. This sensitivity allows researchers to probe dynamic events within the cell in real-time.
Comparative Analysis: this compound vs. Alternatives
To fully appreciate the benefits of this compound, a comparison with other commonly used spin labeling strategies is essential.
| Spin Label/Method | Target Residue(s) | Linkage Chemistry | Key Advantages | Key Disadvantages |
| This compound | Lysine, N-terminus | Isocyanate-amine reaction (Urea bond) | High reactivity, stable covalent bond, good intracellular stability. | Less site-specificity compared to cysteine-directed labels. |
| MTSSL (MTSL) | Cysteine | Thiol-maleimide reaction | High site-specificity. | Susceptible to reduction in the cellular environment.[7] |
| Bioresistant Nitroxides (e.g., M-TETPO) | Cysteine | Thiol-maleimide reaction | Enhanced stability against cellular reduction.[18] | Can be synthetically more complex and costly. |
| Trityl Radicals (TAM) | Cysteine | Thiol-maleimide reaction | Very narrow linewidths, long relaxation times, suitable for room temperature studies.[19] | Larger size may perturb protein structure. |
| Genetically Encoded Spin Labels (e.g., SLK-1) | Specific site via genetic code expansion | Incorporated during protein synthesis | Minimal structural perturbation, no chemical labeling step.[20] | Requires specialized expression systems. |
As the table illustrates, while cysteine-directed labeling with reagents like MTSSL offers excellent site-specificity, the susceptibility of the nitroxide to reduction remains a significant hurdle for in-cell studies.[7] Bioresistant nitroxides and trityl radicals offer improved stability but may come with their own set of challenges, including synthetic complexity or potential structural perturbations.[18][19] Genetically encoded spin labels represent a powerful but technically demanding alternative.[20] this compound, therefore, occupies a valuable niche, offering a balance of reactivity, stability, and ease of use for probing lysine and N-terminal environments within the cell.
Experimental Workflow: In-Cell EPR with this compound
The successful application of this compound for in-cell EPR studies requires a carefully planned experimental workflow. The following protocol provides a general framework that can be adapted to specific experimental systems.
Detailed Experimental Protocol
1. Protein Expression and Purification:
-
Express the protein of interest using a suitable expression system (e.g., E. coli, mammalian cells).
-
Purify the protein to homogeneity using standard chromatographic techniques. Ensure the final buffer is free of primary amines (e.g., Tris) that could react with the isocyanate. A phosphate or HEPES buffer is recommended.
2. Spin Labeling with this compound:
-
Dissolve the purified protein in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4-8.0).
-
Prepare a fresh stock solution of this compound in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
3. Removal of Excess Spin Label:
-
Remove the unreacted this compound and any hydrolyzed byproducts using a desalting column (e.g., PD-10) or dialysis against the desired buffer.[21]
-
Confirm the removal of free spin label by recording an EPR spectrum of the flow-through or dialysate.
4. Delivery of Labeled Protein into Living Cells:
-
Choose a suitable method for delivering the labeled protein into the target cells. Common methods include electroporation, microinjection, or the use of cell-penetrating peptides. The choice of method will depend on the cell type and experimental requirements.
5. Cell Incubation and Experimental Treatment:
-
Incubate the cells containing the labeled protein under desired physiological conditions.
-
If applicable, treat the cells with the drug, ligand, or other stimulus being investigated.
6. EPR Sample Preparation:
-
Harvest the cells by gentle centrifugation.
-
Wash the cell pellet with an appropriate buffer to remove extracellular protein.
-
Resuspend the cell pellet in a minimal volume of buffer and transfer it to a suitable EPR sample tube (e.g., a quartz capillary tube).
7. EPR Data Acquisition:
-
Record the in-cell EPR spectra using an X-band EPR spectrometer.
-
Acquire spectra at physiological temperatures to study dynamic processes. For structural studies requiring distance measurements (e.g., DEER), samples are typically flash-frozen in liquid nitrogen.
8. Spectral Analysis:
-
Analyze the EPR spectra to extract information about the mobility, environment, and accessibility of the spin label.
-
Spectral simulations can be used to obtain quantitative information about the rotational correlation time of the spin label.
Probing Intracellular Viscosity: A Key Application
Beyond studying protein dynamics, this compound can also serve as a sensitive probe for measuring intracellular viscosity.[22][23] The rotational motion of the nitroxide radical is directly influenced by the viscosity of its microenvironment.[24][25] By monitoring changes in the EPR lineshape of a labeled protein or a cell-permeable TEMPO derivative, researchers can gain insights into the physical properties of the cytoplasm under various physiological or pathological conditions.
Concluding Remarks
The selection of an appropriate spin label is a critical determinant of success in in-cell EPR spectroscopy. This compound presents a compelling option for researchers seeking to probe the structure and dynamics of biomolecules within the complex and reducing environment of a living cell. Its robust covalent labeling chemistry, enhanced stability, and sensitive spectroscopic properties make it a valuable tool in the arsenal of molecular and cellular biologists. By carefully considering the comparative advantages and implementing a well-designed experimental workflow, researchers can leverage the power of this compound to unlock new insights into the intricate dance of molecules within the living cell.
References
-
Evaluation of Spin Labels for In-Cell EPR by Analysis of Nitroxide Reduction in Cell Extract of Xenopus Laevis Oocytes. PubMed. [Link]
-
Effects of oxygen on the metabolism of nitroxide spin labels in cells. PubMed. [Link]
-
Combining Site-Directed Spin Labeling in vivo and in-cell EPR Distance Determination. ChemRxiv. [Link]
-
Genetically Encoded Spin Labels for In Vitro and In-Cell EPR Studies of Native Proteins. Springer Link. [Link]
-
Combining site-directed spin labeling in vivo and in-cell EPR distance determination. RSC Publishing. [Link]
-
The Reduction of a Nitroxide Spin Label as a Probe of Human Blood Antioxidant Properties. MDPI. [Link]
-
Surface localization of sites of reduction of nitroxide spin-labeled molecules in mitochondria. PNAS. [Link]
-
Biological Applications of Electron Paramagnetic Resonance Viscometry Using a 13C-Labeled Trityl Spin Probe. PubMed Central. [Link]
-
Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells. RSC Publishing. [Link]
-
Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent. National Institutes of Health. [Link]
-
Comparative Genotoxicity of TEMPO and 3 of Its Derivatives in Mouse Lymphoma Cells. PubMed Central. [Link]
-
Methods and applications of site-directed spin labeling EPR spectroscopy. PubMed. [Link]
-
In vivo EPR measurements of the microviscosity of interstitial fluids... ResearchGate. [Link]
-
Biological Applications of Electron Paramagnetic Resonance Viscometry Using a 13 C-Labeled Trityl Spin Probe. MDPI. [Link]
-
Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. ResearchGate. [Link]
-
Comparative Genotoxicity of TEMPO and 3 of Its Derivatives in Mouse Lymphoma Cells. Oxford Academic. [Link]
-
EPR Viscometric Measurements Using a 13C-Labeled Triarylmethyl Radical in Protein-based Biotherapeutics and Human Synovial Fluids. PubMed Central. [Link]
-
Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. PubMed. [Link]
-
Studying Macromolecules by EPR. ETH Zurich. [Link]
-
A Bioresistant Nitroxide Spin Label for In-Cell EPR Spectroscopy: In Vitro and In Oocytes Protein Structural Dynamics Studies. PubMed. [Link]
-
Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Semantic Scholar. [Link]
-
Measuring Intracellular Viscosity in Conditions of Hypergravity. PubMed. [Link]
-
Preparation of the spin-labeling reagent, 4-isocyanato TEMPO (2), and... ResearchGate. [Link]
-
A Bioresistant Nitroxide Spin Label for In-Cell EPR Spectroscopy: In Vitro and In Oocytes Protein Structural Dynamics Studies. ResearchGate. [Link]
-
Cytotoxicity and genotoxicity induced by TEMPO and its derivatives in... ResearchGate. [Link]
-
New Developments in Spin Labels for Pulsed Dipolar EPR. PubMed Central. [Link]
-
Nitroxide TEMPO: A genotoxic and oxidative stress inducer in cultured cells. PubMed Central. [Link]
-
Biocompatibility of intraperitoneally implanted TEMPO-oxidized cellulose nanofiber hydrogels for antigen delivery in Atlantic salmon (Salmo salar L.) vaccines. PubMed. [Link]
-
Physiological relevance of covalent protein modification by dietary isothiocyanates. PubMed. [Link]
-
TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy. National Institutes of Health. [Link]
-
4-Amino-TEMPO loaded liposomes as sensitive EPR and OMRI probes for the detection of phospholipase A2 activity. PubMed Central. [Link]
-
This compound,Technical grade. The Antirrhinum. [Link]
-
EPR spectra of a mixture of (A) 4-amino TEMPO 2 and (B) carboxylic acid... ResearchGate. [Link]
-
Rotational Mobility of TEMPO Spin Probe in Polypropylene: EPR Spectra Simulation and Calculation via Approximated Formulas. MDPI. [Link]
-
Two faces of TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl) - An antioxidant or a toxin? ScienceDirect. [Link]
-
Reactions of 4 methylphenyl isocyanate with amino acids. PubMed. [Link]
-
Covalent modifications to enzymes. Khan Academy. [Link]
-
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]
-
2,4-toluenediisocyanate and hexamethylene-diisocyanate adducts with blood proteins: assessment of reactivity of amino acid residues in vitro. PubMed. [Link]
-
Electron paramagnetic resonance studies on nitroxide radical 2,2,5,5-tetramethyl-4-piperidin-1-oxyl (TEMPO) redox reactions in human skin. PubMed. [Link]
-
(PDF) TEMPO and its Derivatives: Synthesis and Applications. ResearchGate. [Link]
-
TEMPO and its derivatives mediated reactions under transition-metal-free conditions. ScienceDirect. [Link]
-
Unveiling singlet oxygen spin trapping in catalytic oxidation processes using in situ kinetic EPR analysis. PubMed Central. [Link]
-
Conformational preferences of TEMPO type radicals in complexes with cyclodextrins revealed by a combination of EPR spectroscopy, induced circular dichroism and molecular modeling. RSC Publishing. [Link]
Sources
- 1. Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05907J [pubs.rsc.org]
- 2. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Combining site-directed spin labeling in vivo and in-cell EPR distance determination - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP05584C [pubs.rsc.org]
- 5. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of spin labels for in-cell EPR by analysis of nitroxide reduction in cell extract of Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of oxygen on the metabolism of nitroxide spin labels in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound,Technical grade | The Antirrhinum [antirrhinum.net]
- 11. Physiological relevance of covalent protein modification by dietary isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,4-toluenediisocyanate and hexamethylene-diisocyanate adducts with blood proteins: assessment of reactivity of amino acid residues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
- 14. TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ethz.ch [ethz.ch]
- 16. Electron paramagnetic resonance studies on nitroxide radical 2,2,5,5-tetramethyl-4-piperidin-1-oxyl (TEMPO) redox reactions in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rotational Mobility of TEMPO Spin Probe in Polypropylene: EPR Spectra Simulation and Calculation via Approximated Formulas | MDPI [mdpi.com]
- 18. A Bioresistant Nitroxide Spin Label for In-Cell EPR Spectroscopy: In Vitro and In Oocytes Protein Structural Dynamics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Genetically Encoded Spin Labels for In Vitro and In-Cell EPR Studies of Native Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biological Applications of Electron Paramagnetic Resonance Viscometry Using a 13C-Labeled Trityl Spin Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. EPR Viscometric Measurements Using a 13C-Labeled Triarylmethyl Radical in Protein-based Biotherapeutics and Human Synovial Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measuring Intracellular Viscosity in Conditions of Hypergravity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Protein-Ligand Binding: An In-depth Look at 4-isocyanato-TEMPO and EPR Spectroscopy
In the landscape of drug discovery and molecular biology, the precise validation of interactions between proteins and their ligands is a cornerstone of progress. Understanding the dynamics of these binding events—how a small molecule engages its target protein—provides invaluable insights into biological function and paves the way for the rational design of novel therapeutics. While a suite of biophysical techniques exists for this purpose, each with its own set of strengths and limitations, this guide delves into a powerful and nuanced approach: site-directed spin labeling (SDSL) using 4-isocyanato-TEMPO in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy.
This guide will provide a comprehensive overview of the this compound/EPR methodology, from the underlying principles to a detailed experimental workflow. We will explore the causality behind experimental choices, ensuring a robust and self-validating system. Furthermore, we will objectively compare this technique with established alternatives such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI), offering a clear perspective on when and why to choose a particular method.
The Principle of Covalent Spin Labeling with this compound for EPR
Electron Paramagnetic Resonance (EPR) spectroscopy is a magnetic resonance technique that detects molecules with unpaired electrons.[1] Since most proteins are diamagnetic (lacking unpaired electrons), they are "invisible" to EPR.[2] Site-directed spin labeling (SDSL) overcomes this limitation by introducing a paramagnetic probe, a stable radical known as a spin label, at a specific site within the protein.[3]
The most commonly used spin labels are nitroxides, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which contains a stable unpaired electron in its N-O bond.[4] The reactivity of the TEMPO derivative determines its attachment site on the protein. While cysteine residues are frequently targeted with sulfhydryl-specific spin labels, this compound offers an alternative strategy by reacting with primary amine groups, such as the ε-amino group of lysine residues or the N-terminus of the protein.[5][6] The isocyanate group forms a stable urea linkage with the amine.[7]
The power of this technique lies in the sensitivity of the EPR spectrum to the local environment and mobility of the attached spin label.[8] When a ligand binds to the spin-labeled protein, it can induce conformational changes, altering the dynamics of the protein backbone and side chains. This change in the local environment of the spin label is reflected as a distinct change in the EPR spectral line shape.[9][10] By comparing the EPR spectra of the spin-labeled protein in the absence and presence of a ligand, one can directly observe the binding event and gain insights into the nature of the induced conformational changes.[11]
Experimental Workflow: From Protein Labeling to EPR Analysis
The following is a detailed, step-by-step methodology for the validation of protein-ligand binding using this compound and EPR. This protocol is a synthesis of established SDSL-EPR practices and the known reactivity of isocyanates.
Part 1: Protein Preparation and Site-Selection
-
Protein Expression and Purification: The target protein should be expressed and purified to a high degree of homogeneity. If the protein contains highly reactive cysteine residues that are not of interest for labeling, they should be mutated to a non-reactive amino acid like alanine or serine to ensure site-specificity of other labeling strategies. For lysine labeling with this compound, the presence of multiple lysines may lead to heterogeneous labeling. Therefore, this method is most powerful when a specific lysine residue is of interest and is located in a region expected to be sensitive to ligand binding.
-
Site Selection: The choice of the lysine residue for labeling is critical. An ideal site is one where the local environment is expected to change upon ligand binding. This could be within or near the binding pocket, or in a domain known to undergo conformational rearrangement. Molecular modeling can aid in selecting a suitable lysine that is solvent-accessible and whose modification is unlikely to disrupt protein folding or function.
Part 2: Covalent Labeling with this compound
-
Buffer Preparation: Prepare a labeling buffer with a pH in the range of 8.0-9.0. The basic pH is necessary to ensure that the lysine ε-amino group is deprotonated and thus nucleophilic for reaction with the isocyanate. A common choice is a non-amine-containing buffer such as sodium bicarbonate or borate buffer.
-
Preparation of this compound Stock Solution: Dissolve this compound in a dry, aprotic organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 100 mM). Isocyanates are sensitive to water, so it is crucial to minimize moisture.
-
Labeling Reaction:
-
Start with the purified protein at a concentration of 100-200 µM in the labeling buffer.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 4°C with gentle agitation. The reaction time can vary from a few hours to overnight, depending on the reactivity of the target lysine.
-
-
Quenching the Reaction: After the desired incubation time, the reaction can be quenched by adding a small molecule containing a primary amine, such as Tris buffer, to consume any unreacted this compound.
Part 3: Purification of the Spin-Labeled Protein
-
Removal of Excess Spin Label: It is crucial to remove all non-covalently bound spin label, as free label will dominate the EPR spectrum. This is typically achieved by:
-
Size-Exclusion Chromatography (SEC): A desalting column or a preparative SEC column can efficiently separate the labeled protein from the small molecular weight spin label.[12]
-
Dialysis: Extensive dialysis against a suitable buffer can also be used to remove the excess label.
-
-
Verification of Labeling:
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the covalent attachment of the spin label and to assess the labeling efficiency by observing the mass shift.
-
EPR Spectroscopy: A preliminary EPR spectrum of the purified, labeled protein can confirm the presence of the covalently attached label.
-
Part 4: EPR Spectroscopy and Data Analysis
-
Sample Preparation: The spin-labeled protein is typically concentrated to 50-100 µM in a suitable buffer for EPR analysis. For continuous-wave (CW) EPR, the sample is loaded into a thin glass or quartz capillary tube.
-
EPR Data Acquisition:
-
CW-EPR spectra are recorded at room temperature.
-
A spectrum of the spin-labeled protein is first acquired in the absence of the ligand (apo state).
-
The ligand is then added to the protein sample at a saturating concentration, and a second EPR spectrum is recorded (holo state).
-
-
Data Analysis: The EPR spectra of the apo and holo states are overlaid for comparison.[9] A change in the spectral line shape upon ligand addition is indicative of a binding event that alters the local environment of the spin label.[10] The degree of spectral change can provide qualitative information about the magnitude of the conformational change. More advanced analysis can involve spectral simulations to quantify changes in the rotational correlation time of the spin label.
Caption: Experimental workflow for validating protein-ligand binding using this compound and EPR.
Comparison with Alternative Techniques
While the this compound/EPR approach provides unique insights into ligand-induced conformational changes, it is essential to consider its performance in the context of other widely used biophysical methods.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[7][13] It provides quantitative information on binding kinetics (association and dissociation rate constants, kon and koff) and affinity (dissociation constant, KD).[14]
Isothermal Titration Calorimetry (ITC)
ITC is a solution-based, label-free technique that directly measures the heat released or absorbed during a binding event.[9][10] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[12][15]
Bio-Layer Interferometry (BLI)
BLI is another label-free optical technique that measures biomolecular interactions in real-time.[16][17] Similar to SPR, one molecule is immobilized on a biosensor tip, and its interaction with a binding partner in solution is monitored. BLI provides kinetic and affinity data.
| Feature | This compound / EPR | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) |
| Principle | Measures changes in the local environment of a spin label upon ligand binding.[1] | Detects changes in refractive index upon binding to a sensor surface.[14] | Measures heat changes associated with binding in solution.[9][10] | Measures changes in the interference pattern of light reflected from a biosensor tip.[16][17] |
| Labeling Requirement | Requires covalent labeling of the protein with a spin label. | Label-free, but requires immobilization of one binding partner. | Label-free and in-solution.[10] | Label-free, but requires immobilization of one binding partner. |
| Information Obtained | Conformational changes, dynamics, solvent accessibility.[8] | Binding kinetics (kon, koff), affinity (KD).[14] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[12][15] | Binding kinetics (kon, koff), affinity (KD).[16] |
| Throughput | Low to medium. | Medium to high. | Low to medium. | High. |
| Sample Consumption | Moderate (µg to mg). | Low (µg). | High (mg). | Low (µg). |
| Key Advantage | Provides direct evidence of ligand-induced conformational changes.[9][10] | Real-time kinetic data. | Provides a complete thermodynamic profile of the interaction.[12][15] | High throughput and ease of use. |
| Key Limitation | Labeling may perturb protein function; provides indirect affinity data. | Immobilization can affect protein activity; potential for mass transport limitations. | Requires high sample concentrations; sensitive to buffer composition. | Less sensitive than SPR for small molecules. |
Conclusion: Choosing the Right Tool for the Job
The validation of protein-ligand binding is a multifaceted challenge that often requires a multi-pronged approach. The this compound/EPR method stands out for its unique ability to directly probe ligand-induced conformational changes and dynamics at a specific site within a protein. This information is highly complementary to the kinetic and thermodynamic data provided by techniques like SPR, ITC, and BLI.
For researchers seeking to understand the structural consequences of ligand binding and how a molecule elicits its biological effect, the this compound/EPR approach offers a powerful lens. While it requires protein modification and specialized instrumentation, the detailed insights into the mechanism of interaction can be invaluable for structure-based drug design and fundamental biological research. In contrast, for high-throughput screening of binding affinity or detailed kinetic analysis, SPR and BLI are often the preferred methods. ITC remains the gold standard for obtaining a complete thermodynamic understanding of the binding event in solution.
Ultimately, the choice of technique depends on the specific scientific question being addressed. A judicious selection, and in many cases, a combination of these powerful biophysical tools, will provide the most comprehensive and reliable validation of protein-ligand interactions.
Caption: Matching the scientific question to the appropriate biophysical technique.
References
-
Ghimire, J., et al. (2022). Use of Site-Directed Spin Labeling EPR Spectroscopy to Study Protein–LPS Interactions. In: Shukla, R. (eds) Lipopolysaccharide. Methods in Molecular Biology, vol 2423. Humana, New York, NY. [Link]
-
Jaudzems, K., et al. (2022). Use of Site-Directed Spin Labeling EPR Spectroscopy to Study Protein–LPS Interactions. Methods in Molecular Biology, 2423, 153-167. [Link]
-
Roy, M. J., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2365, 3-20. [Link]
-
Berdichevsky, Y., et al. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118. [Link]
-
Harvard Medical School. Bio-Layer Interferometry (BLI). Center for Macromolecular Interactions. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. [Link]
-
Sigurdsson, S. T., et al. (2004). Site-specific incorporation of nitroxide spin-labels into 2'-positions of nucleic acids. Methods in Enzymology, 383, 113-131. [Link]
-
de la Cruz, J., et al. (2019). Protein-Protein Binding Kinetics by Biolayer Interferometry. Methods in Molecular Biology, 2003, 129-145. [Link]
-
Shalev, O., et al. (2022). EPR Spectroscopy Provides New Insights into Complex Biological Reaction Mechanisms. The Journal of Physical Chemistry B, 126(39), 7575-7584. [Link]
-
Wikipedia. Bio-layer interferometry. [Link]
-
Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]
-
Feix, J. B. (2014). Methods and applications of site-directed spin labeling EPR spectroscopy. Methods in Molecular Biology, 1132, 297-313. [Link]
-
Sahu, I. D., & Lorigan, G. A. (2020). Protein Conformational Dynamics upon Association with the Surfaces of Lipid Membranes and Engineered Nanoparticles: Insights from Electron Paramagnetic Resonance Spectroscopy. Molecules, 25(22), 5462. [Link]
-
Harvard Medical School. Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions. [Link]
-
Singewald, K., et al. (2021). Copper Based Site-directed Spin Labeling of Proteins for Use in Pulsed and Continuous Wave EPR Spectroscopy. Bio-protocol, 11(24), e4258. [Link]
-
Tormyshev, V. M., & Trukhin, D. V. (2014). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 19(9), 13833-13876. [Link]
-
Sabbioni, G., & Tinner, U. (1995). Reactions of 4-methylphenyl isocyanate with amino acids. Chemical Research in Toxicology, 8(4), 584-591. [Link]
-
Columbus, L., & Hubbell, W. L. (2002). A new spin on protein dynamics. Trends in Biochemical Sciences, 27(6), 288-295. [Link]
-
Wang, L., et al. (2018). Tuning a Protein-Labeling Reaction to Achieve Highly Site Selective Lysine Conjugation. Angewandte Chemie International Edition, 57(23), 6861-6865. [Link]
-
Cube Biotech. (2021). How to purify Proteins using Batch Spin. [Link]
-
Nakane, D., & Tamura, R. (2021). Protein Chemical Labeling Using Biomimetic Radical Chemistry. International Journal of Molecular Sciences, 22(16), 8891. [Link]
-
Vaganova, E., et al. (2000). 2,4-toluenediisocyanate and hexamethylene-diisocyanate adducts with blood proteins: assessment of reactivity of amino acid residues in vitro. Toxicology Letters, 114(1-3), 161-166. [Link]
-
Italia, J. S., et al. (2019). Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. ACS Chemical Biology, 15(1), 194-202. [Link]
-
Fanucci, G. E., & Cafiso, D. S. (2006). Recent advances and applications of site-directed spin labeling. Current Opinion in Structural Biology, 16(5), 644-653. [Link]
-
Klare, J. P. (2012). Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy An Introduction. [Link]
-
Bordignon, E., & Polyhach, Y. (2019). Recent advances in quantifying protein conformational ensembles with dipolar EPR spectroscopy. Current Opinion in Structural Biology, 58, 119-126. [Link]
-
Islam, S. Z., & Mchaourab, H. S. (2014). Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent. Protein Science, 23(7), 961-968. [Link]
-
Sahu, I. D., & Lorigan, G. A. (2013). Use of Electron Paramagnetic Resonance to Solve Biochemical Problems. Biochemistry, 52(34), 5789-5803. [Link]
-
Zhang, Y., et al. (2020). Efficient Orthogonal Spin Labeling of Proteins via Aldehyde Cyclization for Pulsed Dipolar EPR Distance Measurements. Journal of the American Chemical Society, 142(48), 20459-20467. [Link]
-
IBA Lifesciences. (2023). Protein Purification with Strep-Tactin®XT Spin Columns. [Link]
-
Dalal, K., & Bhunia, A. (2020). In-situ observation of conformational dynamics and protein-ligand/substrate interactions in outer membrane proteins with DEER/PELDOR spectroscopy. STAR Protocols, 1(3), 100201. [Link]
-
Horvath, I., et al. (2013). Introduction to spin label electron paramagnetic resonance spectroscopy of proteins. Biochemistry and Molecular Biology Education, 41(5), 329-338. [Link]
-
Domagala, M., et al. (2014). Site-specific Labeling of a Protein Lysine Residue By Novel Kinetic Labeling Combinatorial Libraries. Journal of Visualized Experiments, (86), 51433. [Link]
-
ResearchGate. (2021). General protocol for standard sample preparation for SDSL-EPR spectroscopy. [Link]
-
bioRxiv. (2025). Development of an EPR–based methodology to study protein-lipid interaction. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-toluenediisocyanate and hexamethylene-diisocyanate adducts with blood proteins: assessment of reactivity of amino acid residues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Conformational Dynamics upon Association with the Surfaces of Lipid Membranes and Engineered Nanoparticles: Insights from Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Site-Directed Spin Labeling EPR Spectroscopy to Study Protein-LPS Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Site-Directed Spin Labeling EPR Spectroscopy to Study Protein–LPS Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Site-specific Labeling of a Protein Lysine Residue By Novel Kinetic Labeling Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to spin label electron paramagnetic resonance spectroscopy of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Recent advances in quantifying protein conformational ensembles with dipolar EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. In-situ observation of conformational dynamics and protein-ligand/substrate interactions in outer membrane proteins with DEER/PELDOR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Isocyanato-TEMPO
The proper management and disposal of reactive chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 4-Isocyanato-TEMPO, a unique bifunctional molecule incorporating both a highly reactive isocyanate group and a stable nitroxyl radical, demands a nuanced and informed approach to its disposal. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to handle and dispose of this reagent safely, moving beyond simple instructions to explain the fundamental chemical principles that underpin these critical safety protocols.
The Duality of Reactivity: Understanding the Hazard Profile
This compound (C₁₀H₁₇N₂O₂) presents a dual-hazard profile that dictates its handling and disposal strategy.[1][2][3] Understanding these two reactive centers is the first step toward mitigating risk.
-
The Isocyanate Group (-N=C=O): This functional group is highly susceptible to nucleophilic attack. Its primary disposal-related hazard stems from its vigorous and exothermic reaction with water, amines, and alcohols.[4][5] A critical consequence of the reaction with water is the formation of an unstable carbamic acid, which rapidly decomposes to an amine and carbon dioxide (CO₂) gas. If this reaction occurs in a sealed container, the pressure buildup can lead to explosive rupture.[5][6] Furthermore, isocyanates are potent respiratory and skin sensitizers, capable of causing severe allergic reactions and asthma-like symptoms upon inhalation.[7][8][9]
-
The TEMPO Moiety (2,2,6,6-tetramethyl-1-piperidinyloxy): As a stable nitroxyl radical, the TEMPO portion of the molecule is less reactive in the context of standard disposal procedures but is a powerful oxidant.[10][11] While its primary role is often as a catalyst or spin label, its inherent oxidative potential requires consideration when selecting disposal pathways to avoid unintended reactions with other waste components.[10][11] However, for disposal purposes, the isocyanate group's reactivity is the principal concern that must be addressed first.
The Cardinal Rule: Neutralize Before Disposal
Given the hazards, direct disposal of unreacted this compound into any waste stream is strictly prohibited. The core principle of its safe disposal is chemical neutralization , which transforms the hazardous isocyanate group into a stable, non-reactive urea or urethane derivative.
The Chemistry of Neutralization
The goal is to provide a controlled source of nucleophiles to react with the isocyanate group. Common laboratory decontamination solutions exploit this reactivity. For instance, an aqueous solution containing ammonia or sodium carbonate provides hydroxyl ions and amines that readily attack the isocyanate, leading to the formation of inert polyureas.[4][12] The addition of a detergent helps to emulsify the water-insoluble isocyanate, increasing the surface area for a more efficient and complete reaction.[4]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling or beginning any disposal procedure for this compound, the following minimum PPE must be worn.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes of the reagent or neutralization solution. Isocyanates can cause severe eye irritation or damage.[7][9] |
| Hand Protection | Nitrile or neoprene gloves. Always double-glove. | Provides a barrier against skin contact, which can cause irritation and allergic sensitization.[13] If a glove is contaminated, it should be removed immediately and disposed of properly. |
| Body Protection | A flame-retardant laboratory coat. | Protects skin and personal clothing from spills. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. For spill cleanup outside a hood, a respirator may be necessary. | Prevents inhalation of isocyanate vapors, which are a primary route of exposure and can lead to severe respiratory sensitization.[7][8][14] |
Step-by-Step Disposal Protocol for Waste this compound
This protocol is designed for the deliberate neutralization of residual or waste quantities of the chemical.
Step 1: Prepare the Neutralization Solution
Prepare one of the following decontamination solutions. Formulation 1 is generally preferred for its efficacy and readily available components.
| Formulation | Component 1 | Component 2 | Component 3 |
| 1 | 5-10% Sodium Carbonate | 0.2-2% Liquid Detergent | Balance Water |
| 2 | 3-8% Concentrated Ammonia | 0.2-2% Liquid Detergent | Balance Water |
| Source:[6][12] |
Causality Note: Sodium carbonate provides a basic environment, generating hydroxyl ions that react with the isocyanate. The detergent acts as a surfactant to emulsify the organic isocyanate in the aqueous solution, maximizing the reaction interface for efficient neutralization.[4]
Step 2: The Neutralization Workflow
The following diagram outlines the decision-making process for safe neutralization and disposal.
Caption: Decision workflow for the safe neutralization and disposal of this compound.
Step 3: Execution Details
-
Select an Appropriate Container: Choose a container (preferably glass) that is at least 10 times larger than the volume of the this compound waste to be neutralized. This headspace is crucial to safely accommodate any gas evolution.
-
Add Neutralization Solution: Pour the required volume of the chosen decontamination solution into the waste container.
-
Slow Addition: Slowly and carefully add the this compound waste to the neutralization solution with stirring. A recommended ratio is approximately 1 part isocyanate waste to 10 parts neutralization solution.
-
Vent and Wait: Place the container in the back of the fume hood. DO NOT SEAL THE CONTAINER. Cover it loosely with a cap or watch glass to prevent contamination while allowing CO₂ to escape.[5][6] Let the mixture stir or stand for at least 24-48 hours to ensure the reaction goes to completion.[5]
-
Verification (Optional but Recommended): For quality assurance, a sample of the neutralized mixture can be analyzed (e.g., by IR spectroscopy) to confirm the disappearance of the characteristic isocyanate peak at ~2250-2275 cm⁻¹.
-
Final Disposal: Once neutralization is complete, the resulting aqueous waste should be disposed of in accordance with your institution's hazardous waste procedures. Clearly label the container as "Neutralized this compound waste" and list the components of the decontamination solution.
Managing Spills of this compound
Accidental spills require an immediate and systematic response to minimize exposure and environmental contamination.
Step 1: Evacuate and Ventilate
-
Alert personnel in the immediate area and evacuate.
-
Ensure the fume hood is operating correctly and increase ventilation if possible.[6]
Step 2: Contain the Spill
-
Wearing full PPE, contain the spill by diking with a non-reactive absorbent material.
-
Recommended Absorbents: Clay, vermiculite, or sand.[5]
-
AVOID: Sawdust or other combustible materials, as the exothermic neutralization reaction could create a fire hazard.[5]
Step 3: Neutralize and Collect
-
Liberally cover the contained spill with the absorbent material.
-
Slowly apply the decontamination solution (from Section 4) to the absorbed spill, starting from the outside and working inward. Be prepared for some fizzing as CO₂ is generated.
-
Allow the mixture to react for at least 10-15 minutes.[12]
-
Using a non-sparking scoop or shovel, carefully collect the material into an open, labeled container.[6] Do not fill the container more than halfway to allow for expansion.[12]
-
Move the container to a fume hood and allow it to stand, unsealed, for 48 hours before final disposal through your institution's hazardous waste program.[5]
Step 4: Decontaminate the Area
-
Wipe the spill area with the decontamination solution, let it sit for 10 minutes, and then wipe clean.[12]
-
Properly dispose of all contaminated PPE and cleaning materials as hazardous waste.
By adhering to these chemically-grounded procedures, laboratory professionals can confidently and safely manage the disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
International Science Community Association. Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers.
-
American Chemistry Council. SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates.
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products.
-
Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A).
-
Safe Work Australia. GUIDE TO HANDLING ISOCYANATES.
-
American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers.
-
Reddit. Safety measures for working with isocyanate.
-
Safe Work Australia. Guide for handling Isocyanates.
-
Sigma-Aldrich. SAFETY DATA SHEET - (R)-(+)-1-phenylethyl isocyanate.
-
Sigma-Aldrich. SAFETY DATA SHEET - this compound.
-
Sigma-Aldrich. SAFETY DATA SHEET - 4-Hydroxy-TEMPO.
-
Sigma-Aldrich. SAFETY DATA SHEET - 2-Isocyanatoethyl methacrylate.
-
Sigma-Aldrich. SAFETY DATA SHEET - 4-Amino-TEMPO.
-
Sigma-Aldrich. MATERIAL SAFETY DATA SHEET - METHYLISOCYANATE.
-
Patsnap Eureka. Industry Best Practices for Isocyanate Waste Management.
-
ACS Publications. Organic Synthesis Using Nitroxides | Chemical Reviews.
-
Cayman Chemical. 4-isocyanato TEMPO (CAS Number: 88418-69-3).
-
ECHEMI. 4-CYANO-TEMPO SDS, 38078-71-6 Safety Data Sheets.
-
Northwestern University. Hazardous Waste Disposal Guide.
-
PubMed. In vivo evaluation of novel nitroxyl radicals with reduction stability.
-
National Academy of Sciences of Belarus. ANSWERING THE ACUTE QUESTION: HOW TO USE AMINOXYL (NITROXIDE) FREE RADICALS APPROPRIATELY TO REGULATE OXIDATIVE/NITROSATIVE STRESS.
-
Pharmaffiliates. CAS No : 88418-69-3 | Product Name : this compound, Technical grade.
-
NIH. Nitroxyl Radical as a Theranostic Contrast Agent in Magnetic Resonance Redox Imaging - PMC.
-
MDPI. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications.
-
A-1 Products. TEMPO SAFETY DATA SHEET.
-
Northwestern University. Hazardous Waste Disposal Guide - Research Safety.
-
Aztec Chemicals. Safety Data Sheet Tempo.
-
Bayer. MATERIAL SAFETY DATA SHEET - Tempo SC Ultra Pest Control Concentrate.
-
Weill Cornell Medicine. EHS Program Manual 5.2 - Waste Disposal Procedure.
-
Cole-Parmer. Chemical Compatibility Database.
-
Walchem. Chemical Compatibility Chart.
-
Sigma-Aldrich. 4-isocyanato TEMPO | 88418-69-3.
-
Wikipedia. Last Generation (climate movement).
-
ACS Publications. Photoflow Sulfur Alkylation of Sulfenamides for Direct Access of S-Methyl Sulfoximines | The Journal of Organic Chemistry.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-isocyanato TEMPO | 88418-69-3 [sigmaaldrich.com]
- 4. isca.me [isca.me]
- 5. actsafe.ca [actsafe.ca]
- 6. fsi.co [fsi.co]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. abdurrahmanince.net [abdurrahmanince.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. safetyinnumbers.ca [safetyinnumbers.ca]
- 13. reddit.com [reddit.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Comprehensive Guide to Personal Protective Equipment for Handling 4-Isocyanato-TEMPO
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety
Welcome to your definitive resource for the safe handling of 4-Isocyanato-TEMPO. As a dual-hazard molecule, combining the potent sensitization properties of an isocyanate with the reactive nature of a nitroxyl radical, this compound demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing the rationale behind each recommendation to empower you, the researcher, to work with confidence and safety. Our commitment is to provide value beyond the product, ensuring your innovative work is built on a foundation of uncompromised safety.
The Dual-Hazard Nature of this compound
Understanding the "why" behind safety protocols is the first step toward building a culture of safety. This compound is not a typical laboratory reagent; it presents a synergistic risk profile that must be respected.
-
The Isocyanate Group (-N=C=O): Isocyanates are highly reactive compounds. Their primary danger lies in their ability to act as potent respiratory and skin sensitizers.[1][2][3] Initial exposure may cause irritation, but subsequent, even minimal, contact can trigger severe allergic reactions, including asthma, chest tightness, and skin rashes.[1][3] This sensitization can be permanent.
-
The TEMPO Moiety (Nitroxyl Radical): The 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) portion is a stable free radical. While used for its controlled reactivity in synthesis, it is also a strong oxidizing agent and can cause severe skin and eye burns upon direct contact.[4][5][6]
The combination of these two functional groups in a single molecule necessitates a comprehensive PPE strategy that protects against both vapor/aerosol inhalation and direct skin or eye contact.
Caption: Dual hazards of this compound.
Core PPE Requirements: A Multi-Layered Defense
Your personal protective equipment is the last line of defense between you and chemical exposure. For this compound, this defense must be robust and meticulously maintained.
Respiratory Protection
Due to the high inhalation hazard and sensitizing nature of isocyanates, respiratory protection is mandatory.[2][3]
-
Minimum Requirement: A full-face respirator with organic vapor and particulate combination cartridges (often designated with A/P ratings, such as A2P3) is essential.[2] The full-face configuration provides the added benefit of integrated eye and face protection.
-
For Higher Exposure Potential: In situations with a higher risk of aerosol generation or when working outside of a certified chemical fume hood, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be used.[7]
-
Fit Testing: A respirator is only effective if it forms a proper seal. All users of tight-fitting respirators must be clean-shaven and undergo a formal fit test annually.
Hand Protection
Skin absorption is a significant route of exposure for isocyanates.[3] Therefore, selecting the correct gloves is critical.
-
Recommended Materials: Butyl rubber or neoprene gloves are recommended for handling isocyanates.[1][2]
-
Double Gloving: Always wear two pairs of gloves. This provides a buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat to a safe area to change the outer glove.
-
Avoidance: Standard latex or thin nitrile disposable gloves are not sufficient as they offer poor resistance to isocyanates and can degrade quickly.[3]
Eye and Face Protection
The TEMPO moiety can cause severe eye damage.[8][9]
-
If Using a Full-Face Respirator: This provides adequate eye and face protection.
-
If Using a Half-Face Respirator: Chemical splash goggles must be worn in conjunction with the respirator. A full-face shield should also be worn over the goggles to protect against splashes.[2][10]
Protective Clothing
Preventing skin contact is paramount.
-
Laboratory Coat: A flame-retardant lab coat with tight-fitting cuffs is the minimum requirement for low-volume work within a fume hood.
-
Disposable Suits: For any procedure with a higher risk of splashes or spills, a disposable, chemical-resistant suit (e.g., made of microporous film fabric) is required.[1][7][10] This provides full-body protection and simplifies decontamination.
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory. Disposable shoe covers should be worn with protective suits.
Summary of PPE Requirements
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Protective Clothing |
| Weighing Solid (<1g in Hood) | Full-Face Respirator (Organic Vapor/Particulate) | Double-Gloved (Butyl/Neoprene outer) | Integrated in Full-Face Respirator | Flame-Retardant Lab Coat |
| Solution Preparation in Hood | Full-Face Respirator (Organic Vapor/Particulate) | Double-Gloved (Butyl/Neoprene outer) | Integrated in Full-Face Respirator | Flame-Retardant Lab Coat |
| Reaction Monitoring | Full-Face Respirator (Organic Vapor/Particulate) | Double-Gloved (Butyl/Neoprene outer) | Integrated in Full-Face Respirator | Flame-Retardant Lab Coat |
| Spill Cleanup / Large Scale Work | PAPR or Supplied-Air Respirator | Double-Gloved (Butyl/Neoprene outer) | Integrated in Respirator | Disposable Chemical-Resistant Suit |
Operational Plans: From Preparation to Disposal
A successful experiment is a safe experiment. These procedural steps are designed to minimize risk at every stage of handling this compound.
Pre-Operation Checklist & Workflow
Before handling the reagent, a systematic check ensures all safety measures are in place.
Caption: Pre- and post-handling workflow for this compound.
Spill and Emergency Plan
Immediate and correct response to a spill is critical to prevent exposure.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Minor Spill (<1g, contained in fume hood):
-
Ensure the fume hood is operating correctly. Alert others in the lab.
-
Wearing full PPE (including respirator), cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like sawdust .[11][12]
-
Carefully scoop the mixture into a designated, labeled, open-top container. Do not seal the container , as neutralization generates CO2 gas which can cause pressure buildup.[11][12]
-
Decontaminate the spill area using a neutralization solution (see Protocol 4.2).
-
Move the open waste container to a designated, well-ventilated area for 24-48 hours to allow for complete reaction before final disposal.[11]
Caption: Step-by-step spill response procedure.
Detailed Experimental Protocols
Protocol: Donning and Doffing PPE
Donning (Putting On):
-
Inspect: Thoroughly inspect all PPE for damage before starting.
-
Inner Gloves: Don the first pair of butyl or neoprene gloves.
-
Suit/Coat: Put on the disposable suit or lab coat.
-
Respirator: Don the full-face respirator and perform a positive and negative pressure seal check.
-
Outer Gloves: Don the second, outer pair of gloves, ensuring the cuffs go over the sleeves of the suit/coat.
Doffing (Taking Off) - This process is designed to prevent self-contamination:
-
Outer Gloves: Remove the outer gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.
-
Suit/Coat: Remove the suit or lab coat by rolling it down and away from the body, turning it inside out as you go. Dispose of it.
-
Respirator: Step away from the immediate work area. Remove the full-face respirator.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hygiene: Wash hands and face thoroughly with soap and water.[3][10]
Protocol: Decontamination and Disposal
Work Area Decontamination:
-
Prepare a fresh decontamination solution. A common formulation is a solution of 5-10% sodium carbonate and 0.2% liquid detergent in water.[12][13]
-
Wearing appropriate PPE, wipe down all surfaces within the fume hood where the this compound was handled.
-
Allow the solution to sit for at least 15 minutes to ensure neutralization.
-
Wipe the surfaces again with a clean, damp cloth, followed by a dry cloth.
Disposal of Contaminated Waste:
-
Solid Waste: All contaminated solids (gloves, suits, absorbent material, etc.) must be placed in the designated, open-top container for isocyanate waste.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be quenched carefully in the fume hood by slowly adding them to a stirred decontamination solution. Vent the container to prevent pressure buildup.
-
Final Disposal: All waste streams must be disposed of through your institution's hazardous waste program. Ensure containers are clearly and accurately labeled.[6][12]
By adhering to these comprehensive guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research.
References
-
Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. [Link]
-
Sysco Environmental. What PPE is required when working with isocyanates?. [Link]
-
Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]
-
Oregon OSHA. Isocyanates. [Link]
-
Ahlsell. Active protection against isocyanates. [Link]
-
Szabo-Scandic. 4-Amino-TEMPO, free radical Safety Data Sheet. [Link]
-
A-1 Products. TEMPO Safety Data Sheet. [Link]
-
Safe Work Australia. Guide for handling Isocyanates. [Link]
-
Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). [Link]
-
Aztec Chemicals. Safety Data Sheet Tempo. [Link]
-
American Chemistry Council. Procedures for Minor Spills of Isocyanates. [Link]
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]
Sources
- 1. compositesone.com [compositesone.com]
- 2. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. a-1products.com [a-1products.com]
- 7. ahlsell.se [ahlsell.se]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. fishersci.com [fishersci.com]
- 10. lakeland.com [lakeland.com]
- 11. actsafe.ca [actsafe.ca]
- 12. fsi.co [fsi.co]
- 13. safetyinnumbers.ca [safetyinnumbers.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
